Product packaging for Benzamide, N-benzoyl-N-(phenylmethyl)-(Cat. No.:CAS No. 19264-38-1)

Benzamide, N-benzoyl-N-(phenylmethyl)-

Cat. No.: B101800
CAS No.: 19264-38-1
M. Wt: 315.4 g/mol
InChI Key: NQMLUSZVMOQRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzamide, N-benzoyl-N-(phenylmethyl)- is a useful research compound. Its molecular formula is C21H17NO2 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, N-benzoyl-N-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-benzoyl-N-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17NO2 B101800 Benzamide, N-benzoyl-N-(phenylmethyl)- CAS No. 19264-38-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19264-38-1

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

N-benzoyl-N-benzylbenzamide

InChI

InChI=1S/C21H17NO2/c23-20(18-12-6-2-7-13-18)22(16-17-10-4-1-5-11-17)21(24)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

NQMLUSZVMOQRIW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, N-benzoyl-N-(phenylmethyl)-, also known as N-benzyl-N-benzoylbenzamide, is a tertiary amide of interest in organic synthesis and medicinal chemistry. Its structure, featuring two benzoyl groups attached to a benzylamine nitrogen, presents a unique scaffold for further chemical exploration. This technical guide provides a comprehensive overview of the proposed synthesis pathways for this compound, based on established chemical principles and analogous reactions. While specific experimental data for the direct synthesis and characterization of Benzamide, N-benzoyl-N-(phenylmethyl)- is not extensively available in the reviewed scientific literature, this document outlines the most probable synthetic routes and provides detailed methodologies for key related transformations.

Proposed Synthesis Pathways

The primary and most logical synthetic route to Benzamide, N-benzoyl-N-(phenylmethyl)- involves the N-acylation of N-benzylbenzamide. An alternative, though potentially less controlled, method is the exhaustive N-acylation of benzylamine.

Pathway 1: N-Acylation of N-Benzylbenzamide

This pathway is a direct and controlled method to introduce the second benzoyl group onto the nitrogen atom of N-benzylbenzamide. The reaction is a nucleophilic acyl substitution, where the secondary amide nitrogen of N-benzylbenzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This reaction is typically carried out under Schotten-Baumann conditions.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products N-Benzylbenzamide N-Benzylbenzamide Target_Molecule Benzamide, N-benzoyl-N-(phenylmethyl)- N-Benzylbenzamide->Target_Molecule + Benzoyl Chloride Benzoyl_Chloride Benzoyl Chloride HCl HCl

Caption: Proposed synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)-.

Experimental Protocol (General Schotten-Baumann Conditions):

While a specific protocol for the N-benzoylation of N-benzylbenzamide is not detailed in the literature reviewed, a general procedure for Schotten-Baumann reactions can be adapted.

  • Dissolution: Dissolve N-benzylbenzamide in a suitable inert organic solvent, such as tetrahydrofuran or dichloromethane.

  • Base Addition: Add an aqueous solution of a base, typically sodium hydroxide or potassium carbonate, to the reaction mixture. This will act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Add benzoyl chloride dropwise to the stirred, biphasic mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine to remove any remaining base and salts.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Pathway 2: Exhaustive N-Acylation of Benzylamine

This alternative pathway involves the reaction of benzylamine with at least two equivalents of an acylating agent like benzoyl chloride.[1] This method would first form N-benzylbenzamide, which would then undergo a second acylation in situ to yield the desired tertiary amide. Controlling the reaction to prevent the formation of byproducts and ensure complete di-acylation could be challenging.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Benzylamine Benzylamine N-Benzylbenzamide N-Benzylbenzamide Benzylamine->N-Benzylbenzamide + Benzoyl Chloride Benzoyl_Chloride_2 Benzoyl Chloride (2 eq.) Target_Molecule Benzamide, N-benzoyl-N-(phenylmethyl)- N-Benzylbenzamide->Target_Molecule + Benzoyl Chloride HCl_2 2 HCl

Caption: Exhaustive acylation of benzylamine.

Data on Precursors and Analogous Compounds

Due to the lack of specific quantitative data for Benzamide, N-benzoyl-N-(phenylmethyl)-, the following tables summarize available data for the key precursor, N-benzylbenzamide, and related starting materials.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
BenzylamineC₇H₉N107.15100-46-9
Benzoyl ChlorideC₇H₅ClO140.5798-88-4
N-BenzylbenzamideC₁₄H₁₃NO211.261485-70-7[2]
Benzamide, N-benzoyl-N-(phenylmethyl)-C₂₁H₁₇NO₂315.3719264-38-1[1]

Table 2: Reported Yields for N-Benzylbenzamide Synthesis

ReactionReagentsYield (%)Reference
AmidationBenzoic Acid, Benzylamine, PPh₃, I₂99%[3]
AmidationBenzoic Acid, Benzylamine (Microwave, Silica Gel)96%[4]

Table 3: Spectroscopic Data for N-Benzylbenzamide

TechniqueData
¹H NMR (500 MHz, CDCl₃)δ 7.79 (d, J = 7.1 Hz, 2H), 7.48−7.51(t, J = 7.1 Hz, 1H), 7.41−7.44 (m, 2H), 7.32−7.36 (m, 4H), 7.26−7.31 (m, 1H), 6.44 (brs, 1H), 4.65 (d, J = 5.5 Hz, 2H)[5]
¹³C NMR (125 MHz, CDCl₃)δ 167.5, 138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7, 127.1, 44.2[5]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of Benzamide, N-benzoyl-N-(phenylmethyl)- based on the proposed N-acylation of N-benzylbenzamide.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Dissolve N-benzylbenzamide in organic solvent B Add aqueous base (e.g., NaOH) A->B C Add benzoyl chloride dropwise B->C D Monitor reaction (e.g., TLC) C->D E Separate organic layer D->E F Wash with H₂O and brine E->F G Dry over Na₂SO₄ F->G H Concentrate in vacuo G->H I Purify by recrystallization or column chromatography H->I J Obtain Spectroscopic Data (NMR, IR, MS) I->J K Determine Melting Point J->K

Caption: General experimental workflow.

Conclusion

The synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)- is most plausibly achieved through the N-acylation of N-benzylbenzamide, likely under Schotten-Baumann conditions. While direct experimental validation and characterization data for the final product are sparse in the available literature, the methodologies for the synthesis of the precursor, N-benzylbenzamide, are well-established and high-yielding. Researchers aiming to synthesize the title compound should focus on optimizing the acylation of N-benzylbenzamide and thoroughly characterizing the resulting product to confirm its identity. The information provided in this guide serves as a foundational resource for the development of a robust synthetic protocol.

References

An In-depth Technical Guide on the Potential Mechanism of Action of Benzamide, N-benzoyl-N-(phenylmethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Benzamide, N-benzoyl-N-(phenylmethyl)-," also known as N,N-dibenzoylbenzylamine, have not yielded detailed spectroscopic, crystallographic, or biological activity data in the public scientific literature.[1] This suggests that the compound is not extensively studied. This guide, therefore, explores the potential mechanisms of action based on the known biological activities of structurally related N-substituted benzamide derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals as a theoretical framework for investigating this and similar compounds.

Introduction to N-Substituted Benzamides

The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][3][4] Derivatives of this class have been developed as antipsychotics, antiemetics, and more recently, as agents targeting cancer and neurodegenerative diseases.[2][5][6] The biological activity of these compounds is highly dependent on the nature and position of substituents on both the benzoyl and the N-phenyl rings.

Given the structure of Benzamide, N-benzoyl-N-(phenylmethyl)-, with a benzyl group and an additional benzoyl group on the amide nitrogen, its potential mechanism of action could be multifaceted. Below, we explore plausible molecular targets and signaling pathways based on the activities of related compounds.

Potential Molecular Targets and Mechanisms of Action

Based on the activities of other N-substituted benzamides, several potential mechanisms of action for Benzamide, N-benzoyl-N-(phenylmethyl)- can be hypothesized.

Dopamine Receptor Antagonism

A significant number of N-substituted benzamides function as dopamine D2 and D3 receptor antagonists.[5] Compounds like amisulpride are selective for mesolimbic D2 and D3 receptors.[5] At low doses, they can block presynaptic autoreceptors, leading to an increase in dopamine release, while at higher doses, they block postsynaptic receptors, resulting in an antipsychotic effect.[5]

  • Hypothesized Action: Benzamide, N-benzoyl-N-(phenylmethyl)- could potentially act as a dopamine receptor antagonist. The bulky N-substituents might confer selectivity for specific dopamine receptor subtypes.

Tubulin Polymerization Inhibition

Recent studies have identified N-benzylbenzamide derivatives as potent inhibitors of tubulin polymerization.[7][8] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[7][8] One study reported a novel N-benzylbenzamide derivative with IC50 values in the nanomolar range against several cancer cell lines.[7][8]

  • Hypothesized Action: The N-benzylbenzamide core within Benzamide, N-benzoyl-N-(phenylmethyl)- suggests it could function as a tubulin polymerization inhibitor. This would impart antiproliferative and anti-vascular activities.[7][8]

Histone Deacetylase (HDAC) Inhibition

Some N-substituted benzamide derivatives have been developed as histone deacetylase (HDAC) inhibitors.[3][9] These compounds typically chelate the zinc ion in the active site of HDACs, leading to hyperacetylation of histones and other proteins, which in turn affects gene expression and can induce cell cycle arrest and apoptosis in cancer cells.[3]

  • Hypothesized Action: While the structure of Benzamide, N-benzoyl-N-(phenylmethyl)- does not contain a typical zinc-binding group, the amide carbonyls could potentially interact with the active site of HDACs.

Cholinesterase Inhibition

A series of N-benzyl benzamide derivatives have been identified as selective and potent inhibitors of butyrylcholinesterase (BChE), with potential applications in the treatment of advanced Alzheimer's disease.[6] These compounds have demonstrated neuroprotective effects and the ability to improve cognitive function in preclinical models.[6]

  • Hypothesized Action: The N-benzylbenzamide moiety suggests a potential for Benzamide, N-benzoyl-N-(phenylmethyl)- to inhibit cholinesterases, particularly BChE.

Other Potential Targets

N-substituted benzamides have also been investigated for a variety of other biological activities, including:

  • Antiprotozoal activity against parasites like Plasmodium falciparum and Leishmania donovani.[10][11]

  • Antimicrobial and antibiofilm activity .[12]

  • Inhibition of tyrosinase .

  • Inhibition of thymidylate synthase , a key enzyme in DNA synthesis.[13]

Proposed Experimental Protocols for Mechanism of Action Studies

To elucidate the mechanism of action of Benzamide, N-benzoyl-N-(phenylmethyl)-, a systematic approach involving a series of in vitro and in cellulo assays is required.

Target-Based Screening

A panel of assays targeting the hypothesized proteins should be conducted.

Table 1: Proposed Target-Based Assays

Hypothesized Target Assay Type Key Parameters to Measure Example Protocol Reference
Dopamine ReceptorsRadioligand Binding AssayKi for D1, D2, D3, D4, D5 receptors(Published methodologies for receptor binding assays)
TubulinTubulin Polymerization AssayIC50 for inhibition of tubulin polymerization(Commercially available tubulin polymerization assay kits)
Histone DeacetylasesHDAC Activity AssayIC50 for a panel of HDAC isoforms(Published protocols for fluorescent HDAC activity assays)
CholinesterasesEllman's AssayIC50 for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)(Standard Ellman's method for cholinesterase activity)
Cell-Based Assays

Following target identification, cell-based assays should be performed to confirm the mechanism of action in a biological context.

Table 2: Proposed Cell-Based Assays

Hypothesized Mechanism Cell Line(s) Assay Type Key Parameters to Measure
Antiproliferative ActivityPanel of cancer cell lines (e.g., MCF-7, A549, HCT-116)MTT or CellTiter-Glo AssayGI50 (concentration for 50% growth inhibition)
Cell Cycle AnalysisRelevant cancer cell lineFlow Cytometry with Propidium IodidePercentage of cells in G1, S, and G2/M phases
Apoptosis InductionRelevant cancer cell lineAnnexin V/PI Staining and Flow CytometryPercentage of apoptotic cells
Neuronal ProtectionNeuronal cell line (e.g., SH-SY5Y) with induced oxidative stressCell Viability AssayNeuroprotective effect against toxins

Visualizing Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothesized signaling pathway and a general experimental workflow for elucidating the mechanism of action.

G cluster_0 Hypothesized Tubulin Inhibition Pathway Compound Benzamide, N-benzoyl-N-(phenylmethyl)- Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Microtubule Microtubule Dynamics Disruption Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Antitumor Antitumor Activity Apoptosis->Antitumor Results in

Caption: Hypothesized signaling pathway for tubulin polymerization inhibition.

G cluster_1 Experimental Workflow for MoA Determination Start Compound Synthesis and Characterization Target_Screening In Vitro Target-Based Screening (Dopamine Receptors, Tubulin, HDACs, etc.) Start->Target_Screening Hit_Identification Hit Identification and Potency Determination (IC50/Ki) Target_Screening->Hit_Identification Cell_Assays Cell-Based Assays (Proliferation, Cell Cycle, Apoptosis) Hit_Identification->Cell_Assays Lead Compound(s) MoA_Confirmation Mechanism of Action Confirmation (Western Blot, Immunofluorescence) Cell_Assays->MoA_Confirmation In_Vivo In Vivo Efficacy and Toxicity Studies MoA_Confirmation->In_Vivo

Caption: General experimental workflow for mechanism of action elucidation.

Conclusion

While direct experimental evidence for the mechanism of action of Benzamide, N-benzoyl-N-(phenylmethyl)- is currently lacking in the scientific literature, its chemical structure suggests several plausible biological targets. Based on the known activities of related N-substituted benzamides, this compound could potentially act as a dopamine receptor antagonist, a tubulin polymerization inhibitor, an HDAC inhibitor, or a cholinesterase inhibitor. Further investigation through a systematic series of in vitro and in cellulo experiments is necessary to elucidate its precise mechanism of action. The experimental framework and hypothesized pathways presented in this guide offer a starting point for such an investigation.

References

An In-depth Technical Guide to Benzamide, N-benzoyl-N-(phenylmethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzamide, N-benzoyl-N-(phenylmethyl)-, a tertiary amide of significant interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental data, this document synthesizes known information and presents a detailed, theoretically grounded protocol for its synthesis. This guide also explores its physicochemical properties and potential biological significance based on its structural characteristics.

Introduction

Benzamide, N-benzoyl-N-(phenylmethyl)-, with the CAS number 19264-38-1, is a complex tertiary amide. Unlike primary and secondary amides, the nitrogen atom in this molecule is bonded to a benzyl group and two benzoyl groups, precluding its participation as a hydrogen bond donor. This structural feature is of considerable interest in medicinal chemistry as it can significantly influence a molecule's interaction with biological targets. While specific research on this compound is not prominent in the literature, its synthesis and properties can be inferred from established principles of organic chemistry.

Physicochemical Properties

Detailed experimental data on the physical properties of Benzamide, N-benzoyl-N-(phenylmethyl)- are scarce. However, based on its high molecular weight and aromatic character, it is predicted to be a crystalline solid at room temperature. Its high lipophilicity, owing to the three benzene rings, suggests low solubility in water but good solubility in common organic solvents.

PropertyValueSource
Molecular Formula C₂₁H₁₇NO₂Calculated
Molecular Weight 315.37 g/mol
CAS Number 19264-38-1
Predicted Physical State Crystalline SolidInferred
Predicted Solubility Low in water; soluble in organic solvents

Synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)-

The most plausible and direct method for the synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)- is through the N-acylation of N-benzylbenzamide with benzoyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions.

Proposed Synthetic Pathway: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the synthesis of amides and esters using an acid chloride and an alcohol or amine in the presence of a base. In this context, the secondary amide, N-benzylbenzamide, acts as the nucleophile.

Synthesis_Pathway N_benzylbenzamide N-Benzylbenzamide product Benzamide, N-benzoyl-N-(phenylmethyl)- N_benzylbenzamide->product + Benzoyl Chloride benzoyl_chloride Benzoyl Chloride benzoyl_chloride->product base Base (e.g., NaOH or Pyridine) base->product Catalyst/Acid Scavenger

Caption: Proposed synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)-.

Detailed Experimental Protocol (Theoretical)

Materials:

  • N-Benzylbenzamide

  • Benzoyl chloride

  • 10% Aqueous sodium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve N-benzylbenzamide (1 equivalent) in dichloromethane.

  • To this solution, add a 10% aqueous solution of sodium hydroxide (2 equivalents).

  • Cool the biphasic mixture in an ice bath to 0-5 °C.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the vigorously stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure Benzamide, N-benzoyl-N-(phenylmethyl)-.

Experimental Workflow Diagram

Experimental_Workflow start Start: Reactants dissolve Dissolve N-Benzylbenzamide in DCM start->dissolve add_base Add 10% NaOH solution dissolve->add_base cool Cool to 0-5°C add_base->cool add_benzoyl_chloride Add Benzoyl Chloride dropwise cool->add_benzoyl_chloride react Stir at room temperature add_benzoyl_chloride->react workup Aqueous Workup (Separation, Washes) react->workup dry Dry organic layer (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify product Final Product purify->product

Caption: General experimental workflow for the synthesis.

Spectroscopic Data

Predicted Spectroscopic Features:

  • ¹H NMR: Aromatic protons would appear in the range of 7.0-8.0 ppm. The benzylic protons (-CH₂-) would likely appear as a singlet around 5.0 ppm.

  • ¹³C NMR: Carbonyl carbons would resonate around 170 ppm. Aromatic carbons would be observed between 120-140 ppm, and the benzylic carbon would be in the 50-60 ppm range.

  • IR Spectroscopy: The most prominent peaks would be the C=O stretching vibrations of the amide groups, expected around 1680-1700 cm⁻¹. The absence of an N-H stretch (typically around 3300 cm⁻¹) would be a key feature.

Biological and Medicinal Chemistry Context

While no specific biological activities have been reported for Benzamide, N-benzoyl-N-(phenylmethyl)-, its structure as a tertiary amide has significant implications from a medicinal chemistry perspective.

  • Lack of Hydrogen Bond Donation: Unlike primary and secondary amides, this molecule cannot act as a hydrogen bond donor. This would fundamentally alter its potential binding modes with biological targets such as enzymes and receptors, which often rely on hydrogen bonding interactions.

  • High Lipophilicity: The presence of three aromatic rings results in a highly lipophilic molecule, which would likely facilitate crossing cell membranes but may also lead to poor aqueous solubility and potential issues with bioavailability.

  • Steric Hindrance: The bulky benzoyl and benzyl groups create a defined three-dimensional shape and sterically hinder the nitrogen atom, making its lone pair of electrons less available.

Biological_Interaction cluster_0 Secondary Amide (e.g., N-Benzylbenzamide) cluster_1 Tertiary Amide (Benzamide, N-benzoyl-N-(phenylmethyl)-) SA N-H group HBD Hydrogen Bond Donor SA->HBD Target1 Biological Target (e.g., Enzyme) HBD->Target1 Forms H-Bond TA No N-H group no_HBD No Hydrogen Bond Donation TA->no_HBD Target2 Biological Target (e.g., Enzyme) no_HBD->Target2 Altered Binding Interaction

Spectroscopic and Structural Elucidation of N-Benzoyl-N-(phenylmethyl)-benzamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Benzoyl-N-(phenylmethyl)-benzamide is a tertiary amide characterized by the presence of two benzoyl groups and one benzyl group attached to a central nitrogen atom. This technical guide provides a summary of its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental data for this specific molecule, this guide also includes spectroscopic data for the closely related secondary amide, N-benzylbenzamide , for comparative purposes. The methodologies for obtaining such spectroscopic data are also detailed.

Spectroscopic Data for a Related Compound: N-Benzylbenzamide

For reference, the spectroscopic data for N-benzylbenzamide (C₁₄H₁₃NO), a structurally similar secondary amide, is presented below.

Table 1: ¹H NMR Spectroscopic Data for N-Benzylbenzamide

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.79d7.12H, ortho-protons of benzoyl group
7.48-7.51t7.11H, para-proton of benzoyl group
7.41-7.44m-2H, meta-protons of benzoyl group
7.32-7.36m-4H, protons of benzyl group
7.26-7.31m-1H, para-proton of benzyl group
6.44br s-1H, NH
4.65d5.52H, CH₂
Solvent: CDCl₃, Spectrometer Frequency: 500 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for N-Benzylbenzamide

Chemical Shift (δ) ppmAssignment
167.5C=O
138.2Quaternary C (benzyl)
134.5Quaternary C (benzoyl)
131.7CH (para-benzoyl)
128.9CH (benzyl)
128.7CH (ortho-benzoyl)
128.1CH (benzyl)
127.7CH (meta-benzoyl)
127.1CH (benzyl)
44.2CH₂
Solvent: CDCl₃, Spectrometer Frequency: 125 MHz.[1]

Table 3: IR Spectroscopic Data for N-Benzylbenzamide

Wavenumber (cm⁻¹)Assignment
3292N-H Stretching
2962, 2931C-H Stretching
1633C=O Stretching (Amide I)
1552N-H Bending (Amide II)
[2]

Table 4: Mass Spectrometry Data for N-Benzylbenzamide

m/zInterpretation
211[M]⁺ (Molecular Ion)[3][4]
105[C₆H₅CO]⁺ (Benzoyl cation)[3][4]
91[C₇H₇]⁺ (Tropylium cation)
Ionization Method: Electron Impact (EI).[2]

Experimental Protocols

The following sections outline the general procedures for acquiring NMR, IR, and MS spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small quantity of the analyte (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : The NMR spectra are recorded on a spectrometer, such as a Bruker or Jeol instrument, operating at a specific frequency for protons (e.g., 400 or 500 MHz).

  • Data Acquisition :

    • For ¹H NMR, the spectral width is set to encompass all proton signals (typically 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, the spectral width is wider (typically 0-220 ppm), and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Samples : The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil).

    • Liquid Samples : A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography (GC-MS) is a common method where the sample is first separated on a GC column before entering the mass spectrometer. Direct infusion via a syringe pump can also be used.

  • Ionization : The sample molecules are ionized. Electron Impact (EI) is a common hard ionization technique that causes extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a soft ionization technique often used for less volatile or thermally labile molecules, typically showing the molecular ion peak.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Potential Biological Activities of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzamide, N-benzoyl-N-(phenylmethyl)-, a tertiary amide with the chemical formula C₂₁H₁₇NO₂, presents a unique structural scaffold that, while currently under-investigated, holds potential for diverse biological activities. Its high lipophilicity and the absence of a hydrogen bond donor distinguish it from many biologically active secondary amides, suggesting novel interaction possibilities with biological targets. This technical guide provides an in-depth analysis of the potential biological activities of Benzamide, N-benzoyl-N-(phenylmethyl)- based on the known bioactivities of its core chemical moiety, the N-benzylbenzamide scaffold. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

While direct experimental data on the biological effects of Benzamide, N-benzoyl-N-(phenylmethyl)- is not yet available in the scientific literature, the N-benzylbenzamide framework is a well-established pharmacophore. Derivatives of N-benzylbenzamide have demonstrated significant activity in several key areas of therapeutic interest, including oncology, dermatology, and metabolic diseases. This guide will explore these potential activities, providing quantitative data from studies on related compounds, detailed experimental protocols for assessing these activities, and visualizations of the relevant biological pathways.

Potential Therapeutic Targets and Biological Activities

Based on the activities of structurally related N-benzylbenzamide derivatives, the following areas represent promising avenues for the investigation of Benzamide, N-benzoyl-N-(phenylmethyl)-.

Tubulin Polymerization Inhibition for Anticancer Applications

A significant body of research has identified N-benzylbenzamide derivatives as potent inhibitors of tubulin polymerization, a critical process for cell division.[1][2] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This mechanism is a clinically validated strategy for cancer therapy.

Quantitative Data for N-benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors

CompoundCancer Cell LineIC₅₀ (nM)Reference
20b HCT116 (Colon)12[1]
A549 (Lung)15[1]
MCF-7 (Breast)27[1]
13n (MY-1388) MGC-803 (Gastric)8[2]
SGC-7901 (Gastric)9[2]
K562 (Leukemia)12[2]

Signaling Pathway for Tubulin Polymerization and Cell Cycle Arrest

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Mitotic Spindle Formation Apoptosis Apoptosis M_Phase->Apoptosis Mitotic Arrest N_benzylbenzamide N-benzylbenzamide Derivative N_benzylbenzamide->Tubulin_Dimers Binds to Colchicine Site N_benzylbenzamide->Microtubules Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by N-benzylbenzamide derivatives leading to mitotic arrest and apoptosis.

Tyrosinase Inhibition for Dermatological Applications

Several N-benzylbenzamide derivatives have been identified as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[3][4][5] By inhibiting tyrosinase, these compounds can reduce melanin production, making them attractive candidates for the treatment of hyperpigmentation disorders and for use in skin-lightening cosmetic products.

Quantitative Data for N-benzylbenzamide Derivatives as Tyrosinase Inhibitors

CompoundTargetIC₅₀ (µM)Reference
15 Mushroom Tyrosinase2.2[3][4]
N'-phenylbenzohydrazide Mushroom Tyrosinase10.5[6]
N'-(benzoyloxy)benzamide Mushroom Tyrosinase2.5[6]
1b Mushroom Tyrosinase0.2[7]

Melanin Biosynthesis Pathway and Tyrosinase Inhibition

G Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of Reactions Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone N_benzylbenzamide N-benzylbenzamide Derivative N_benzylbenzamide->Tyrosinase Inhibition

Caption: The role of tyrosinase in melanin synthesis and its inhibition by N-benzylbenzamide derivatives.

Dual Soluble Epoxide Hydrolase (sEH) and PPARγ Modulation for Metabolic Diseases

N-benzylbenzamide derivatives have been designed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor-gamma (PPARγ), two important targets in the management of metabolic syndrome.[8] Inhibition of sEH increases the levels of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), while PPARγ agonism improves insulin sensitivity. A dual-acting agent could offer a comprehensive treatment for conditions like type 2 diabetes and hypertension.

Quantitative Data for an N-benzylbenzamide Derivative as a Dual sEH/PPARγ Modulator

CompoundTargetIC₅₀ / EC₅₀ (µM)Reference
14c sEH (inhibition)0.3[8]
PPARγ (activation)0.3[8]

Signaling Pathways for sEH and PPARγ

G cluster_0 sEH Pathway cluster_1 PPARγ Pathway AA Arachidonic Acid EETs EETs AA->EETs CYP450 DHETs DHETs (inactive) EETs->DHETs Vasodilation Vasodilation EETs->Vasodilation Promotes Anti_inflammation Anti-inflammation EETs->Anti_inflammation Promotes sEH sEH PPARg PPARγ PPRE PPRE PPARg->PPRE Binds to RXR RXR RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Insulin_Sensitivity Increased Insulin Sensitivity Gene_Expression->Insulin_Sensitivity N_benzylbenzamide N-benzylbenzamide Derivative N_benzylbenzamide->sEH Inhibits N_benzylbenzamide->PPARg Activates

Caption: Dual modulation of sEH and PPARγ pathways by an N-benzylbenzamide derivative.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols based on their specific experimental setup and reagents.

Experimental Workflow: Screening for Potential Biological Activity

G Compound Benzamide, N-benzoyl-N-(phenylmethyl)- Primary_Screen Primary Screening Assays (e.g., Tubulin Polymerization, Tyrosinase, sEH, PPARγ) Compound->Primary_Screen Hit_Identified Hit Identified? Primary_Screen->Hit_Identified Secondary_Assay Secondary Assays (e.g., Cell Viability, Enzyme Kinetics) Hit_Identified->Secondary_Assay Yes End Hit_Identified->End No Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Assay->Lead_Optimization In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo

Caption: A generalized workflow for the biological screening of Benzamide, N-benzoyl-N-(phenylmethyl)-.

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the effect of a test compound on the polymerization of purified tubulin into microtubules.[9][10][11]

  • Materials:

    • Purified tubulin (e.g., porcine brain tubulin, >99% pure)

    • Tubulin Polymerization Assay Kit (containing fluorescent reporter, GTP, and buffer)

    • Test compound (dissolved in DMSO)

    • Positive controls (e.g., paclitaxel for stabilization, colchicine or nocodazole for destabilization)

    • Negative control (DMSO vehicle)

    • 96-well, black, flat-bottom microplate

    • Fluorescence plate reader with temperature control (37°C)

  • Procedure:

    • Prepare the tubulin solution (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol) containing a fluorescent reporter.

    • Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include positive and negative controls.

    • Initiate the reaction by adding the tubulin solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Monitor tubulin polymerization by measuring the increase in fluorescence intensity over time (e.g., every minute for 60 minutes) at appropriate excitation and emission wavelengths (e.g., 360 nm and 450 nm).

    • Calculate the rate of polymerization (Vmax) for each concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Tyrosinase Inhibition Assay (Spectrophotometric)

This assay measures the ability of a test compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.[12][13][14]

  • Materials:

    • Mushroom tyrosinase

    • L-DOPA (substrate)

    • Phosphate buffer (e.g., 0.1 M, pH 6.8)

    • Test compound (dissolved in DMSO)

    • Positive control (e.g., kojic acid)

    • Negative control (DMSO vehicle)

    • 96-well, clear, flat-bottom microplate

    • Spectrophotometer (plate reader)

  • Procedure:

    • In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound at various concentrations.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding L-DOPA solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance of the formed dopachrome at 475 nm.

    • Calculate the percentage of tyrosinase inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay screens for inhibitors of sEH based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.[15][16][17]

  • Materials:

    • Recombinant human sEH

    • sEH fluorometric substrate (e.g., PHOME)

    • Assay buffer

    • Test compound (dissolved in DMSO)

    • Positive control (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

    • Negative control (DMSO vehicle)

    • 96-well, black or clear, flat-bottom microplate

    • Fluorescence plate reader

  • Procedure:

    • Add assay buffer, sEH enzyme, and the test compound at various concentrations to the wells of a 96-well plate.

    • Pre-incubate the mixture for a specified time (e.g., 5-15 minutes) at room temperature.

    • Initiate the reaction by adding the sEH substrate to each well.

    • Measure the fluorescence intensity kinetically over a period of 15-30 minutes or as an endpoint reading after a fixed incubation time (e.g., 30 minutes) at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.

    • Calculate the rate of reaction or the endpoint fluorescence for each concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

PPARγ Activity Assay (Cell-Based Reporter Assay)

This assay measures the ability of a test compound to activate the PPARγ transcription factor in a cellular context.[18][19][20]

  • Materials:

    • A cell line engineered to express human PPARγ and a PPARγ-responsive reporter gene (e.g., luciferase).

    • Cell culture medium and supplements.

    • Test compound (dissolved in DMSO).

    • Positive control (e.g., rosiglitazone).

    • Negative control (DMSO vehicle).

    • 96-well, white, opaque cell culture plates.

    • Luciferase detection reagent.

    • Luminometer.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with the test compound at various concentrations, including positive and negative controls.

    • Incubate for 24 hours to allow for transcriptional activation and reporter protein expression.

    • Lyse the cells and add the luciferase detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Calculate the fold activation relative to the vehicle control.

    • Determine the EC₅₀ value by plotting the fold activation against the logarithm of the test compound concentration.

Conclusion and Future Directions

Benzamide, N-benzoyl-N-(phenylmethyl)- represents an unexplored region of chemical space. While direct biological data is currently lacking, the well-documented activities of the N-benzylbenzamide scaffold strongly suggest its potential as a modulator of several key therapeutic targets. The structural features of Benzamide, N-benzoyl-N-(phenylmethyl)-, particularly its high lipophilicity and lack of a hydrogen bond donor, may confer unique pharmacological properties, including improved cell permeability or altered target binding, when compared to its secondary amide analogues.

Future research should focus on the synthesis and in vitro screening of Benzamide, N-benzoyl-N-(phenylmethyl)- using the assays outlined in this guide. Initial investigations into its potential as a tubulin polymerization inhibitor, tyrosinase inhibitor, and sEH/PPARγ modulator are highly recommended. Positive results from these primary screens would warrant further investigation into its mechanism of action, structure-activity relationships, and potential for development as a novel therapeutic agent. The information and protocols provided herein serve as a comprehensive starting point for researchers to unlock the potential biological activity of this intriguing molecule.

References

In Silico Modeling and Docking Studies of Benzamide Derivatives: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Preamble: A comprehensive review of scientific literature and databases reveals a notable absence of specific in silico modeling and molecular docking studies for the compound Benzamide, N-benzoyl-N-(phenylmethyl)- (CAS No. 19264-38-1).[1] While its unique structural characteristics, such as high lipophilicity and the lack of a hydrogen bond donor, make it an interesting subject for future investigation, no peer-reviewed articles detailing its interaction with biological targets have been published.[1]

This technical guide, therefore, pivots to closely related and well-studied benzamide derivatives to provide a robust framework for applying in silico modeling and docking techniques. By examining published research on similar compounds, this paper will detail the necessary experimental protocols, present quantitative data, and visualize the associated biological pathways and workflows, thereby offering a blueprint for potential future studies on "Benzamide, N-benzoyl-N-(phenylmethyl)-".

Case Study 1: N-Substituted Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

A series of N-substituted benzamide derivatives, designed based on the structure of Entinostat (MS-275), have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[2] Molecular docking was employed to understand the binding affinity of these compounds towards histone deacetylase (HDAC) enzymes, which are crucial regulators of gene expression.[2]

Quantitative Data Summary

The in vitro anti-proliferative activity of these derivatives was quantified by their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDMCF-7 (IC50 in μM)MDA-MB-231 (IC50 in μM)K562 (IC50 in μM)A549 (IC50 in μM)
13h >402.131.893.24
13k 1.543.452.114.56
MS-275 1.232.581.953.87
Table 1: In vitro anti-proliferative activity (IC50) of selected N-substituted benzamide derivatives compared to the reference drug MS-275 against four human cancer cell lines. Data sourced from a study on N-substituted benzamide derivatives as antitumor agents.[2]
Experimental Protocol: Molecular Docking

The following protocol outlines the methodology used to perform molecular docking of the synthesized benzamide derivatives against HDAC2 and HDAC8.

  • Protein Preparation:

    • The crystal structures of HDAC2 and HDAC8 were obtained from the Protein Data Bank (PDB).

    • Water molecules and original ligands were removed from the protein structures.

    • Hydrogen atoms were added to the protein structures, and charges were assigned.

    • The protein structures were then minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the synthesized compounds were drawn using appropriate chemical drawing software.

    • The structures were converted to 3D and their energy was minimized using a suitable force field.

    • Gasteiger charges were assigned to the ligand atoms.

  • Docking Simulation:

    • A molecular docking software (e.g., AutoDock) was used to perform the docking simulations.

    • A grid box was defined around the active site of the HDAC enzymes, encompassing the zinc-binding domain.

    • The docking was performed using a genetic algorithm to search for the best binding poses of the ligands.

    • The results were clustered and ranked based on their binding energy. The pose with the lowest binding energy was selected for further analysis.

  • Analysis of Docking Results:

    • The binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein were visualized and analyzed.

    • The docking results were correlated with the experimental biological activity data to understand the structure-activity relationship.

Visualizations

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Drug Action HDAC HDAC Acetyl_Lysine Acetylated Lysine HAT HAT Histone Histone Tail (Lysine) Histone->Acetyl_Lysine Acetylation DNA DNA Histone->DNA Condensed Chromatin Acetyl_Lysine->Histone Deacetylation Acetyl_Lysine->DNA Relaxed Chromatin TF Transcription Factors DNA->TF allows binding Gene_Expression Gene Expression TF->Gene_Expression activates Benzamide_Derivative Benzamide Derivative (HDAC Inhibitor) Benzamide_Derivative->HDAC Inhibits

Caption: Generalized signaling pathway of HDAC inhibition.

Docking_Workflow PDB 1. Protein Structure Acquisition (from PDB) Protein_Prep 3. Protein Preparation (Remove water, add hydrogens) PDB->Protein_Prep Ligand_Draw 2. Ligand Structure Preparation (2D to 3D conversion) Ligand_Prep 4. Ligand Energy Minimization Ligand_Draw->Ligand_Prep Grid_Box 5. Active Site Definition (Grid Box Generation) Protein_Prep->Grid_Box Docking 6. Molecular Docking Simulation (e.g., Genetic Algorithm) Ligand_Prep->Docking Grid_Box->Docking Analysis 7. Analysis of Results (Binding Energy & Pose Visualization) Docking->Analysis

Caption: Workflow for a typical molecular docking study.

Case Study 2: Substituted Benzyl Benzamides as Cholesteryl Ester Transfer Protein (CETP) Inhibitors

Another relevant class of compounds are benzyl benzamides, which have been synthesized and evaluated as inhibitors of Cholesteryl Ester Transfer Protein (CETP).[3] CETP is a key protein in reverse cholesterol transport, and its inhibition is a therapeutic strategy for raising HDL cholesterol levels. Molecular docking was used to elucidate the binding mode of these inhibitors within the CETP binding pocket.[3]

Quantitative Data Summary

The inhibitory activity of the synthesized benzyl benzamide derivatives against CETP was evaluated in vitro.

Compound IDCETP Inhibition (%) at 10 μMIC50 (μM)
8a 65.44.6
8b 72.83.1
8f 78.52.4
8g 75.22.8
8j 82.21.3
Table 2: In vitro CETP inhibitory activity of selected benzyl benzamide derivatives. Data sourced from a study on substituted benzyl benzamides as CETP inhibitors.[3]
Experimental Protocol: Molecular Docking

The protocol for docking benzyl benzamides into the CETP active site is as follows:

  • Protein and Ligand Preparation:

    • The 3D crystal structure of human CETP was obtained from the Protein Data Bank.

    • The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • The 3D structures of the benzyl benzamide derivatives were generated and their energy was minimized.

  • Docking and Scoring:

    • Docking was performed using specialized molecular modeling software (e.g., MOE - Molecular Operating Environment).

    • The binding pocket of CETP was identified, and the ligands were docked into this site.

    • A scoring function was used to estimate the binding affinity of each ligand pose, and the top-ranked poses were saved for further analysis.

  • Pharmacophore Modeling:

    • A pharmacophore model was generated based on the common features of active CETP inhibitors. This model typically includes features like aromatic rings, hydrogen bond acceptors/donors, and hydrophobic groups.

    • The synthesized compounds were aligned with the pharmacophore model to assess their fit.

  • Interaction Analysis:

    • The binding mode of the most active compounds was visualized to identify key interactions with amino acid residues in the CETP binding pocket, particularly within the hydrophobic tunnel.

Visualizations

CETP_Pathway HDL HDL (High-Density Lipoprotein) CE Cholesteryl Esters (CE) HDL->CE LDL_VLDL LDL / VLDL (Low/Very-Low Density Lipoprotein) TG Triglycerides (TG) LDL_VLDL->TG CE->HDL CETP CETP CE->CETP TG->LDL_VLDL TG->CETP CETP->CE CETP->TG Benzyl_Benzamide Benzyl Benzamide (CETP Inhibitor) Benzyl_Benzamide->CETP Inhibits

Caption: Role of CETP in lipid transfer and its inhibition.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_insilico In Silico Modeling Synthesis Synthesis of Benzyl Benzamides Characterization Characterization (NMR, MS) Synthesis->Characterization Bioassay CETP Inhibition Bioassay Characterization->Bioassay SAR Structure-Activity Relationship (SAR) Bioassay->SAR Docking Molecular Docking SAR->Docking guides Pharmacophore Pharmacophore Modeling Docking->Pharmacophore Pharmacophore->SAR explains

Caption: Integrated workflow for drug discovery.

Conclusion and Future Directions

While direct in silico data for "Benzamide, N-benzoyl-N-(phenylmethyl)-" is currently unavailable, the methodologies presented in this guide for related benzamide derivatives offer a clear and robust pathway for future research. The case studies on HDAC and CETP inhibitors demonstrate the power of molecular docking and computational modeling to elucidate binding mechanisms, explain structure-activity relationships, and guide the design of more potent and selective therapeutic agents.

Future work on "Benzamide, N-benzoyl-N-(phenylmethyl)-" should begin with the identification of a plausible biological target. Given its structural features, screening against a panel of receptors and enzymes, particularly those with hydrophobic binding pockets, could be a fruitful starting point. Once a target is identified, the in silico workflows detailed herein can be directly applied to predict its binding mode, affinity, and potential for therapeutic development.

References

An In-depth Technical Review of Benzamide, N-benzoyl-N-(phenylmethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synthesis, predicted properties, and potential biological activities of a novel tertiary benzamide.

Introduction

Benzamide, N-benzoyl-N-(phenylmethyl)-, a tertiary benzamide, represents an intriguing yet underexplored molecule within the vast chemical space of benzamide derivatives. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including anticancer, antimicrobial, and antipsychotic agents.[1] The unique structural feature of Benzamide, N-benzoyl-N-(phenylmethyl)- is the tertiary amide nitrogen, which is substituted with two benzoyl groups and one phenylmethyl (benzyl) group. This substitution pattern is expected to impart specific physicochemical properties, such as high lipophilicity and an absence of hydrogen bond donating capability, which could lead to novel biological activities. This technical guide provides a comprehensive review of the existing literature on closely related compounds to infer the synthesis, properties, and potential therapeutic applications of Benzamide, N-benzoyl-N-(phenylmethyl)-, with a particular focus on its potential as a tubulin polymerization inhibitor.

Predicted Physicochemical Properties

Due to the absence of direct experimental data for Benzamide, N-benzoyl-N-(phenylmethyl)-, the physicochemical properties of the closely related analog, N-benzyl-N-phenylbenzamide, are presented below to provide an estimation.

PropertyPredicted ValueSource
Molecular Weight287.4 g/mol PubChem[2]
XLogP3-AA4.4PubChem[2]
Hydrogen Bond Donor Count0PubChem[2]
Hydrogen Bond Acceptor Count1PubChem[2]
Rotatable Bond Count4PubChem[2]
Exact Mass287.131014166 DaPubChem[2]
Topological Polar Surface Area20.3 ŲPubChem[2]
Complexity336PubChem[2]

Synthesis and Reaction Mechanisms

The synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)- can be approached through the N-acylation of a secondary amide, a common method for the formation of tertiary amides.

Proposed Synthetic Workflow

Synthetic Workflow for Benzamide, N-benzoyl-N-(phenylmethyl)- reagent1 N-Benzylbenzamide reaction Reaction Mixture reagent1->reaction reagent2 Benzoyl Chloride reagent2->reaction base Base (e.g., Pyridine or Triethylamine) base->reaction solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->reaction workup Aqueous Workup reaction->workup product Benzamide, N-benzoyl-N-(phenylmethyl)- purification Column Chromatography workup->purification purification->product Tubulin Polymerization and Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Benzamide Derivatives GTP-Tubulin Dimers GTP-Tubulin Dimers Polymerization Polymerization GTP-Tubulin Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization GDP-Tubulin Dimers GDP-Tubulin Dimers Depolymerization->GDP-Tubulin Dimers Benzamide Derivative Benzamide Derivative Binding to Colchicine Site Binding to Colchicine Site Benzamide Derivative->Binding to Colchicine Site Inhibition of Polymerization Inhibition of Polymerization Binding to Colchicine Site->Inhibition of Polymerization GTP-Tubulin Dimer GTP-Tubulin Dimer GTP-Tubulin Dimer->Binding to Colchicine Site Cell Cycle Arrest Cell Cycle Arrest Inhibition of Polymerization->Cell Cycle Arrest Biological Screening Cascade primary_screen Primary Screen (e.g., High-Throughput Cell Viability Assay) secondary_screen Secondary Screen (e.g., In Vitro Tubulin Polymerization Assay) primary_screen->secondary_screen Active Compounds tertiary_screen Tertiary Screen (e.g., Cell Cycle Analysis, Apoptosis Assays) secondary_screen->tertiary_screen Confirmed Hits in_vivo_studies In Vivo Studies (e.g., Xenograft Models) tertiary_screen->in_vivo_studies Promising Candidates lead_optimization Lead Optimization in_vivo_studies->lead_optimization

References

An In-Depth Technical Guide on Benzamide, N-benzoyl-N-(phenylmethyl)- Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents. This technical guide focuses on a specific, yet versatile, class of these compounds: "Benzamide, N-benzoyl-N-(phenylmethyl)-" and its analogues and derivatives. This class of molecules, characterized by a central N-acyl dibenzylamine core, has demonstrated significant potential across various therapeutic areas, including oncology, metabolic diseases, and infectious diseases. This document provides a comprehensive overview of their synthesis, biological activities, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation.

Core Structure and Physicochemical Properties

The parent compound, Benzamide, N-benzoyl-N-(phenylmethyl)-, possesses a unique tertiary amide structure that imparts high lipophilicity due to its three benzene rings. Unlike secondary amides, it cannot act as a hydrogen bond donor, which significantly influences its interaction with biological targets.

Table 1: Physicochemical Properties of N-Benzylbenzamide and Related Structures

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
N-Benzylbenzamide1485-70-7C₁₄H₁₃NO211.26104-106Soluble in Acetone (25 mg/mL)[1][2]
Benzamide, N-benzoyl-N-phenyl-3027-01-8C₂₀H₁₅NO₂301.34N/AN/A
Benzamide55-21-0C₇H₇NO121.14125-128Soluble in ethanol (50 mg/mL)

Synthetic Methodologies

The synthesis of N-benzoyl-N-(phenylmethyl)-benzamide and its analogues can be achieved through several established routes. The most common approach involves the N-acylation of a secondary amine precursor.

General Synthesis of N-Benzylbenzamide Derivatives

A prevalent synthetic route involves the reaction of a substituted benzoic acid with a substituted benzylamine. The carboxylic acid is typically activated first.

Experimental Protocol: General Synthesis of N-Benzylbenzamide Derivatives

  • Carboxylic Acid Activation: To a solution of the desired benzoic acid derivative (1 equivalent) in an appropriate aprotic solvent (e.g., chloroform, dichloromethane), a coupling agent such as isobutyl chloroformate (1.1 equivalents) and a non-nucleophilic base like triethylamine (1 equivalent) are added at 0°C under an inert atmosphere (e.g., argon). The reaction is stirred for approximately 1 hour.

  • Amide Bond Formation: The corresponding benzylamine derivative (1 equivalent) is then added to the reaction mixture. The solution is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The reaction mixture is typically washed sequentially with an acidic solution (e.g., 2 M HCl), a basic solution (e.g., 1 M NaOH), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica gel.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process benzoic_acid Substituted Benzoic Acid activation Carboxylic Acid Activation (0°C) benzoic_acid->activation benzylamine Substituted Benzylamine amidation Amide Bond Formation (RT) benzylamine->amidation coupling_agent Coupling Agent (e.g., Isobutyl Chloroformate) coupling_agent->activation base Base (e.g., Triethylamine) base->activation solvent Solvent (e.g., Chloroform) solvent->activation activation->amidation workup Work-up and Purification amidation->workup product N-Benzylbenzamide Derivative workup->product

Biological Activities and Structure-Activity Relationships

Derivatives of the "Benzamide, N-benzoyl-N-(phenylmethyl)-" core have been investigated for a range of biological activities.

Tubulin Polymerization Inhibitors with Antitumor Activity

A significant area of research has focused on N-benzylbenzamide derivatives as inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. These compounds often bind to the colchicine binding site on β-tubulin.

Table 2: Anti-proliferative Activity of Selected N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors

CompoundCancer Cell LineIC₅₀ (nM)Reference
20bA549 (Lung)12[3]
20bHCT-116 (Colon)15[3]
20bMCF-7 (Breast)27[3]
20bK562 (Leukemia)18[3]

Structure-activity relationship (SAR) studies have revealed that substitutions on both the benzoyl and benzyl rings are critical for potent anti-proliferative activity.

G inhibitor N-Benzylbenzamide Derivative tubulin α/β-Tubulin Heterodimers inhibitor->tubulin Binds to Colchicine Site microtubule Microtubule inhibitor->microtubule Inhibits Polymerization tubulin->microtubule Polymerization spindle Mitotic Spindle Formation microtubule->spindle Assembly mitosis Mitosis spindle->mitosis Chromosome Segregation apoptosis Apoptosis mitosis->apoptosis Mitotic Arrest Leads to

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.

  • Reagent Preparation: A solution of purified tubulin (e.g., >99% pure bovine tubulin) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol) and kept on ice. Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and diluted to the desired concentrations in polymerization buffer.

  • Assay Setup: The assay is performed in a 96-well plate. The plate is pre-warmed to 37°C. Control wells (vehicle only), positive control wells (e.g., paclitaxel for polymerization enhancement or nocodazole for inhibition), and test compound wells are prepared.[4]

  • Initiation and Measurement: The cold tubulin solution is added to the wells to initiate polymerization by the temperature shift to 37°C. The absorbance at 340 nm is measured kinetically over a period of time (e.g., 60 minutes) in a temperature-controlled spectrophotometer.

  • Data Analysis: The rate of polymerization (Vmax) and the final polymer mass (plateau absorbance) are calculated. The IC₅₀ value for inhibitory compounds is determined by plotting the percentage of inhibition against the compound concentration.

Dual Soluble Epoxide Hydrolase (sEH) and PPARγ Modulators

Certain N-benzylbenzamide derivatives have been identified as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor-gamma (PPARγ), presenting a promising therapeutic strategy for metabolic syndrome.

Table 3: In Vitro Activity of a Dual sEH/PPARγ Modulator

CompoundTargetAssayActivityReference
14csEHInhibitionIC₅₀ = 0.3 µM[5]
14cPPARγActivationEC₅₀ = 0.3 µM[5]

The dual activity of these compounds offers a multi-pronged approach to treating conditions like type 2 diabetes and hypertension.

G modulator Dual sEH/PPARγ Modulator sEH sEH modulator->sEH Inhibition PPARg PPARγ modulator->PPARg Activation EETs EETs sEH->EETs Hydrolysis DHETs DHETs EETs->DHETs Conversion gene_exp Target Gene Expression PPARg->gene_exp insulin_sens Improved Insulin Sensitivity gene_exp->insulin_sens anti_inflam Anti-inflammatory Effects gene_exp->anti_inflam

Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This is a fluorescence-based assay to determine the inhibitory activity of compounds against sEH.

  • Reagent Preparation: Recombinant human sEH is diluted in an assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA). A fluorogenic substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), is prepared.[5] Test compounds are prepared in a suitable solvent.

  • Assay Procedure: The enzyme is pre-incubated with various concentrations of the test compound or vehicle control for a short period (e.g., 5-10 minutes) at 30°C.[5]

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the substrate. The fluorescence generated from the hydrolysis of the substrate is monitored over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined by non-linear regression analysis.

Experimental Protocol: PPARγ Reporter Gene Assay

This cell-based assay measures the ability of compounds to activate the PPARγ receptor.

  • Cell Culture and Transfection: A suitable cell line (e.g., CV-1 or HEK293) is transiently co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).[6]

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test compounds or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.[7]

  • Luciferase Assay: Following an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The luciferase activity is normalized (e.g., to total protein concentration or a co-transfected control plasmid). The fold activation relative to the vehicle control is calculated, and EC₅₀ values are determined from the dose-response curves.

Anti-parasitic Activity

N-benzoyl-2-hydroxybenzamide derivatives have shown promising activity against various protozoan parasites.

Table 4: Anti-parasitic Activity of N-Benzoyl-2-hydroxybenzamide Derivatives

CompoundParasiteIC₅₀ (µM)Reference
1dL. donovani0.47[8]
1rP. falciparum (K1 strain)0.04[8]

These findings highlight the potential for developing novel anti-infective agents from this chemical class.

Conclusion

The "Benzamide, N-benzoyl-N-(phenylmethyl)-" scaffold and its analogues represent a rich source of biologically active compounds with therapeutic potential in diverse areas. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their activity against various biological targets. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring and advancing this promising class of molecules. Further investigation into their mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Benzamide, N-benzoyl-N-(phenylmethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, N-benzoyl-N-(phenylmethyl)-, a tertiary amide, belongs to the broad class of benzamide derivatives. While this specific molecule has not been extensively characterized for its biological activity, the benzamide scaffold is a well-established pharmacophore found in numerous compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and antipsychotic effects. Structurally related benzamide derivatives have been reported to exhibit potent anticancer properties through various mechanisms, such as the inhibition of tubulin polymerization and histone deacetylase (HDAC) activity.

These application notes provide a detailed protocol for a primary in vitro cytotoxicity screening of Benzamide, N-benzoyl-N-(phenylmethyl)- against a panel of human cancer cell lines using the MTT assay. Additionally, a secondary assay protocol is presented to investigate a plausible mechanism of action—HDAC inhibition—based on the known activities of other benzamide-containing compounds.

Disclaimer: The following protocols and proposed mechanisms of action are based on the activities of structurally similar compounds and are intended to serve as a starting point for the investigation of Benzamide, N-benzoyl-N-(phenylmethyl)-.

Primary In Vitro Assay: Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The concentration of the dissolved formazan is directly proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay

1. Materials and Reagents:

  • Benzamide, N-benzoyl-N-(phenylmethyl)-

  • Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

2. Cell Seeding:

  • Culture human cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Trypsinize and resuspend the cells in fresh medium.

  • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of Benzamide, N-benzoyl-N-(phenylmethyl)- in DMSO.

  • Perform serial dilutions of the stock solution to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

4. MTT Assay and Absorbance Measurement:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plates for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot a dose-response curve of the compound concentration versus the percentage of cell viability.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Hypothetical IC50 Values

The following table summarizes hypothetical IC50 values for Benzamide, N-benzoyl-N-(phenylmethyl)- against various cancer cell lines, as would be determined from the MTT assay.

Cell LineCancer TypeHypothetical IC50 (µM)
HeLaCervical Cancer25.5
A549Lung Cancer42.8
MCF-7Breast Cancer15.2
Doxorubicin (Control)-0.8

Secondary In Vitro Assay: Histone Deacetylase (HDAC) Inhibition

Given that many benzamide derivatives exhibit anticancer activity through HDAC inhibition, a secondary assay to investigate this potential mechanism is warranted. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes and induce cell cycle arrest and apoptosis.[4]

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol is based on a fluorometric assay where a substrate containing an acetylated lysine side chain is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore that can be quantified.[5]

1. Materials and Reagents:

  • Benzamide, N-benzoyl-N-(phenylmethyl)-

  • Nuclear extract from treated and untreated cancer cells

  • Fluorometric HDAC Assay Kit (containing HDAC substrate, developer, assay buffer, and a known HDAC inhibitor like Trichostatin A)

  • 96-well black microplates

  • Fluorimetric microplate reader

2. Nuclear Extraction:

  • Treat the selected cancer cell line (e.g., MCF-7) with Benzamide, N-benzoyl-N-(phenylmethyl)- at its IC50 concentration for 24 hours.

  • Harvest the cells and perform nuclear extraction using a commercial kit or a standard protocol to isolate nuclear proteins containing HDACs.

  • Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.

3. HDAC Activity Assay:

  • In a 96-well black microplate, add the following to each well:

    • HDAC Assay Buffer

    • Nuclear extract (equal protein amounts for all samples)

    • Benzamide, N-benzoyl-N-(phenylmethyl)- at various concentrations (for in vitro inhibition) or use extracts from pre-treated cells.

    • Include a positive control (Trichostatin A) and a no-enzyme control.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the deacetylation reaction and initiate fluorescence development by adding the developer solution.

  • Incubate for an additional 15-30 minutes at room temperature.

  • Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

4. Data Analysis:

  • Subtract the background fluorescence (no-enzyme control) from all readings.

  • Calculate the percentage of HDAC inhibition using the following formula:

    • % HDAC Inhibition = [1 - (Fluorescence of treated sample / Fluorescence of untreated control)] x 100

  • Determine the IC50 value for HDAC inhibition.

Data Presentation: Hypothetical HDAC Inhibition Data
CompoundConcentration (µM)% HDAC Inhibition
Benzamide, N-benzoyl-N-(phenylmethyl)-115.3
1048.9
5085.1
Trichostatin A (Control)0.192.5

Visualizations

Experimental Workflow

G cluster_primary Primary Screen: Cytotoxicity cluster_secondary Secondary Screen: Mechanism of Action A Seed Cancer Cells in 96-well plates B Treat with Benzamide, N-benzoyl-N-(phenylmethyl)- (24-72h) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance (570 nm) D->E F Calculate % Viability and IC50 E->F G Treat Cells with Compound & Prepare Nuclear Extract F->G If Cytotoxic H Incubate Nuclear Extract with Fluorogenic HDAC Substrate G->H I Add Developer Solution H->I J Measure Fluorescence (Ex/Em = 360/460 nm) I->J K Calculate % HDAC Inhibition and IC50 J->K

Caption: Workflow for in vitro screening of Benzamide, N-benzoyl-N-(phenylmethyl)-.

Proposed Signaling Pathway: HDAC Inhibition and Apoptosis

G cluster_chromatin Chromatin Remodeling cluster_transcription Gene Transcription cluster_cellular_effects Cellular Effects compound Benzamide, N-benzoyl-N-(phenylmethyl)- hdac HDAC compound->hdac Inhibition histones Histones acetyl_histones Acetylated Histones histones->acetyl_histones HATs acetyl_histones->histones HDACs chromatin Relaxed Chromatin acetyl_histones->chromatin tsg Tumor Suppressor Genes (e.g., p21, Bax) chromatin->tsg Transcription Activated arrest Cell Cycle Arrest tsg->arrest apoptosis Apoptosis tsg->apoptosis

Caption: Proposed mechanism of action via HDAC inhibition.

References

Application Notes: Benzamide, N-benzoyl-N-(phenylmethyl)- as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Extensive literature searches have not identified a specific, well-characterized protein target for the compound Benzamide, N-benzoyl-N-(phenylmethyl)-. This document, therefore, provides application notes and protocols based on the known biological activities of structurally related N-benzylbenzamide derivatives. The information herein is intended to serve as a guide for researchers to investigate the potential biological activities of Benzamide, N-benzoyl-N-(phenylmethyl)-. The proposed targets and pathways are hypothetical and require experimental validation.

Introduction

Benzamide, N-benzoyl-N-(phenylmethyl)- is a tertiary amide with a unique structural profile. While its direct biological activity has not been extensively reported, the broader class of N-benzylbenzamide derivatives has shown promise in targeting key proteins involved in cellular processes.[1] Notably, derivatives of N-benzylbenzamide have been identified as inhibitors of tubulin polymerization and as inhibitors of the NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA), an important enzyme in Mycobacterium tuberculosis.[2] These findings suggest that Benzamide, N-benzoyl-N-(phenylmethyl)- may serve as a chemical probe to investigate processes regulated by these or similar proteins.

Potential Target Classes and Applications

Based on the activities of structurally related compounds, two potential areas of investigation for Benzamide, N-benzoyl-N-(phenylmethyl)- are proposed:

  • Tubulin Polymerization Inhibition: N-benzylbenzamide derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This activity is crucial for cell division, motility, and intracellular transport. As such, Benzamide, N-benzoyl-N-(phenylmethyl)- could be explored as a potential anti-cancer agent.

  • InhA Inhibition: A novel class of N-benzyl-4-((heteroaryl)methyl)benzamides has been identified as direct inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[2] This makes Benzamide, N-benzoyl-N-(phenylmethyl)- a candidate for investigation as a potential anti-tubercular agent.

Quantitative Data Summary

As no specific data for Benzamide, N-benzoyl-N-(phenylmethyl)- is available, the following tables provide a template for how to structure and present experimental data once it is generated.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundConcentration (µM)% Inhibition of Tubulin PolymerizationIC50 (µM)
Benzamide, N-benzoyl-N-(phenylmethyl)-e.g., 1e.g., 25%e.g., 10
e.g., 10e.g., 55%
e.g., 50e.g., 85%
Paclitaxel (Positive Control)10>95%<1
DMSO (Vehicle Control)-0%-

Table 2: InhA Enzymatic Inhibition Assay

CompoundConcentration (µM)% Inhibition of InhA ActivityIC50 (µM)
Benzamide, N-benzoyl-N-(phenylmethyl)-e.g., 1e.g., 15%e.g., 25
e.g., 10e.g., 45%
e.g., 50e.g., 70%
Triclosan (Positive Control)1>90%<0.5
DMSO (Vehicle Control)-0%-

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of Benzamide, N-benzoyl-N-(phenylmethyl)-.

Protocol 1: Tubulin Polymerization Assay

Objective: To determine the effect of Benzamide, N-benzoyl-N-(phenylmethyl)- on the polymerization of tubulin in vitro.

Materials:

  • Tubulin (porcine brain, >99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

  • GTP (100 mM stock)

  • Benzamide, N-benzoyl-N-(phenylmethyl)- (stock solution in DMSO)

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • 96-well microplate, clear bottom

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a 2X working solution of tubulin (e.g., 2 mg/mL) in G-PEM buffer. Keep on ice.

  • Prepare serial dilutions of Benzamide, N-benzoyl-N-(phenylmethyl)-, paclitaxel, and DMSO in G-PEM buffer at 2X the final desired concentration.

  • In a pre-chilled 96-well plate, add 50 µL of the 2X compound dilutions.

  • To initiate the reaction, add 50 µL of the 2X tubulin solution containing 2 mM GTP to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Calculate the rate of polymerization and the percentage of inhibition compared to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: InhA Enzymatic Assay

Objective: To determine the inhibitory effect of Benzamide, N-benzoyl-N-(phenylmethyl)- on the enzymatic activity of InhA.

Materials:

  • Recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • Benzamide, N-benzoyl-N-(phenylmethyl)- (stock solution in DMSO)

  • Triclosan (positive control)

  • DMSO (vehicle control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of Benzamide, N-benzoyl-N-(phenylmethyl)-, triclosan, and DMSO in the assay buffer.

  • In a 96-well plate, add the diluted compounds.

  • Add InhA enzyme to each well and incubate for 15 minutes at room temperature.

  • Add NADH to each well.

  • To initiate the reaction, add the substrate DD-CoA to each well.

  • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm for 30 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity for each well.

  • Determine the percentage of inhibition relative to the DMSO control.

  • Calculate the IC50 value from the dose-response curve.

Visualizations

signaling_pathway_tubulin cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Cell Division Cell Division Microtubules->Cell Division Cell Motility Cell Motility Microtubules->Cell Motility Intracellular Transport Intracellular Transport Microtubules->Intracellular Transport Benzamide_Derivative Benzamide, N-benzoyl- N-(phenylmethyl)- Benzamide_Derivative->Tubulin Dimers Inhibition of Polymerization

Caption: Potential mechanism of tubulin polymerization inhibition.

signaling_pathway_inha cluster_0 Mycolic Acid Biosynthesis (FAS-II) cluster_1 Bacterial Cell Wall Acyl-CoA Acyl-CoA InhA InhA Acyl-CoA->InhA Substrate Elongated Acyl-CoA Elongated Acyl-CoA InhA->Elongated Acyl-CoA Product NAD+ NAD+ InhA->NAD+ Mycolic Acids Mycolic Acids Elongated Acyl-CoA->Mycolic Acids Further processing NADH NADH NADH->InhA Cell Wall Integrity Cell Wall Integrity Mycolic Acids->Cell Wall Integrity Benzamide_Derivative Benzamide, N-benzoyl- N-(phenylmethyl)- Benzamide_Derivative->InhA Inhibition

Caption: Potential mechanism of InhA inhibition in M. tuberculosis.

experimental_workflow Start Start Compound_Procurement Procure/Synthesize Benzamide, N-benzoyl-N-(phenylmethyl)- Start->Compound_Procurement Primary_Screening Primary Screening: - Tubulin Polymerization Assay - InhA Enzymatic Assay Compound_Procurement->Primary_Screening Hit_Identification Hit Identification (Significant Inhibition?) Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Yes End End Hit_Identification->End No Secondary_Assays Secondary Assays: - Cell-based viability assays (e.g., cancer cell lines, M. tuberculosis) - Orthogonal biochemical assays Dose_Response->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies: - Binding assays (e.g., SPR, ITC) - Structural studies (e.g., X-ray crystallography) Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Lead_Optimization->End

Caption: Proposed workflow for evaluating the probe's activity.

References

Application Notes and Protocols for Benzamide, N-benzoyl-N-(phenylmethyl)- in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Benzamide, N-benzoyl-N-(phenylmethyl)-" is a tertiary amide with a unique structural profile. While direct high-throughput screening (HTS) data for this specific molecule is not extensively published, its core structure is closely related to N-benzylbenzamide derivatives, which have been identified as potent modulators of critical biological pathways. Notably, several N-benzylbenzamide analogs have demonstrated significant activity as tubulin polymerization inhibitors, a key mechanism in anticancer therapy.[1]

These application notes provide a framework for utilizing "Benzamide, N-benzoyl-N-(phenylmethyl)-" in HTS campaigns, drawing upon the established activities of its structural analogs. The protocols detailed below are designed for the discovery of novel antimitotic agents that target microtubule dynamics. Given its high lipophilicity and lack of hydrogen bond donating capability, "Benzamide, N-benzoyl-N-(phenylmethyl)-" represents an unexplored area of chemical space that could lead to the identification of novel therapeutic leads.[2]

Potential Applications in High-Throughput Screening

Based on the activities of structurally related N-benzylbenzamide compounds, "Benzamide, N-benzoyl-N-(phenylmethyl)-" is a candidate for screening in the following areas:

  • Anticancer Drug Discovery: As a potential tubulin polymerization inhibitor for the identification of new antimitotic agents.

  • Neuroscience Research: Investigating its effects on neuronal microtubule dynamics, which are implicated in various neurodegenerative diseases.

  • Antiparasitic Drug Discovery: Exploring its activity against parasites where tubulin is a validated drug target.

The primary focus of these notes will be on its application in oncology, specifically as an inhibitor of tubulin polymerization.

Postulated Mechanism of Action: Inhibition of Tubulin Polymerization

Many N-benzylbenzamide derivatives exert their anticancer effects by disrupting microtubule dynamics, which are essential for cell division.[1] The proposed mechanism for "Benzamide, N-benzoyl-N-(phenylmethyl)-" and its analogs involves binding to β-tubulin, potentially at the colchicine binding site. This interaction prevents the polymerization of tubulin into microtubules. The consequence of this inhibition is the disruption of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).

G cluster_0 Cellular Effects Compound Benzamide, N-benzoyl-N-(phenylmethyl)- Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Figure 1: Postulated signaling pathway for tubulin polymerization inhibition.

Quantitative Data for Analogous Compounds

While specific quantitative HTS data for "Benzamide, N-benzoyl-N-(phenylmethyl)-" is not available, the following table summarizes the potent in vitro activities of structurally related N-benzylbenzamide derivatives against various cancer cell lines. This data suggests the potential for "Benzamide, N-benzoyl-N-(phenylmethyl)-" to exhibit similar efficacy.

Compound IDCancer Cell LineIC50 (nM)Reference
20b MGC-803 (Gastric)12[1]
20b HCT-116 (Colon)15[1]
20b A549 (Lung)19[1]
20b MCF-7 (Breast)27[1]
I-25 MGC-803 (Gastric)17[3]
I-25 HCT-116 (Colon)44[3]
I-25 KYSE450 (Esophageal)30[3]
16f A549 (Lung)89[3]
16f HeLa (Cervical)112[3]

Experimental Protocols

The following are detailed protocols for high-throughput screening of "Benzamide, N-benzoyl-N-(phenylmethyl)-" as a potential tubulin polymerization inhibitor.

Biochemical HTS: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of the compound on the polymerization of purified tubulin in a cell-free system. A fluorescent reporter is used to monitor the formation of microtubules over time.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:

    • Lyophilized tubulin (>99% pure)

    • General tubulin buffer

    • GTP solution

    • Tubulin polymerization buffer with a fluorescent reporter

  • "Benzamide, N-benzoyl-N-(phenylmethyl)-" (dissolved in 100% DMSO)

  • Positive control: Paclitaxel (promoter) or Nocodazole (inhibitor)

  • Negative control: 100% DMSO

  • Black, clear-bottom 96-well or 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Fluorescence plate reader with temperature control (37°C)

Protocol:

  • Compound Plating:

    • Prepare a serial dilution of "Benzamide, N-benzoyl-N-(phenylmethyl)-" in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the compound dilutions, positive control, and negative control into the wells of the microplate.

  • Tubulin Preparation:

    • Reconstitute the lyophilized tubulin on ice with the general tubulin buffer to the desired concentration (e.g., 3 mg/mL).

    • Incubate on ice for 30 minutes to ensure complete depolymerization.

  • Reaction Initiation:

    • Prepare the reaction mixture by adding the required volumes of tubulin polymerization buffer, GTP solution, and the reconstituted tubulin solution.

    • Pre-warm the fluorescence plate reader to 37°C.

    • Dispense the reaction mixture into the wells containing the compounds.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the fluorescence intensity every minute for 60-90 minutes at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each well.

    • Calculate the rate of polymerization (Vmax) from the slope of the linear phase of the curve.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Calculate the IC50 value by fitting the dose-response curve using a suitable software package.

Cell-Based HTS: High-Content Imaging of Microtubule Integrity

This assay assesses the effect of the compound on the microtubule network in cultured cancer cells using automated microscopy and image analysis.

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • "Benzamide, N-benzoyl-N-(phenylmethyl)-" (dissolved in 100% DMSO)

  • Positive control: Nocodazole

  • Negative control: 100% DMSO

  • Black, clear-bottom 96-well or 384-well imaging plates

  • Reagents for immunofluorescence:

    • Paraformaldehyde (PFA) for fixation

    • Triton X-100 for permeabilization

    • Primary antibody against α-tubulin

    • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

    • DAPI for nuclear staining

  • Automated liquid handler

  • High-content imaging system

Protocol:

  • Cell Plating:

    • Seed the cancer cells into the imaging plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Add the serially diluted "Benzamide, N-benzoyl-N-(phenylmethyl)-", positive control, and negative control to the cells using an automated liquid handler.

    • Incubate for a duration equivalent to one to two cell cycles (e.g., 24-48 hours).

  • Cell Staining:

    • Fix the cells with 4% PFA.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with the primary anti-α-tubulin antibody.

    • Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.

  • Image Acquisition:

    • Acquire images of the cells using a high-content imaging system, capturing both the tubulin (e.g., FITC channel) and nuclear (e.g., DAPI channel) signals.

  • Image Analysis:

    • Use image analysis software to quantify various cellular parameters, such as:

      • Microtubule network integrity and texture

      • Cell shape and size

      • Cell count (for cytotoxicity)

      • Percentage of cells in mitosis (mitotic index)

    • Determine the concentration-dependent effect of the compound on these parameters.

    • Calculate the EC50 value for microtubule disruption.

HTS Workflow and Logic

The diagram below outlines the general workflow for a high-throughput screening campaign to identify and validate inhibitors of tubulin polymerization.

G cluster_0 HTS Workflow start Compound Library (Including Benzamide, N-benzoyl-N-(phenylmethyl)-) primary_screen Primary Screen (e.g., In Vitro Tubulin Polymerization Assay) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response Confirmation (IC50 Determination) hit_id->dose_response Active secondary_screen Secondary Screen (e.g., High-Content Imaging) dose_response->secondary_screen hit_validation Hit Validation (EC50 Determination) secondary_screen->hit_validation hit_validation->dose_response Not Validated sar Structure-Activity Relationship (SAR) Studies hit_validation->sar Validated lead_opt Lead Optimization sar->lead_opt

Figure 2: High-throughput screening workflow for tubulin inhibitors.

Disclaimer

The application notes and protocols provided herein are based on the known biological activities of structurally similar compounds to "Benzamide, N-benzoyl-N-(phenylmethyl)-". As there is limited direct experimental data for this specific molecule, these recommendations are intended to serve as a starting point for research and may require further optimization.

References

Application Notes and Protocols for In Vivo Animal Studies of Benzamide, N-benzoyl-N-(phenylmethyl)- and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no direct in vivo animal studies for the specific compound "Benzamide, N-benzoyl-N-(phenylmethyl)-" have been published in peer-reviewed literature.[1] The following application notes and protocols are based on data from structurally related benzamide derivatives and are intended to serve as a guide for researchers and scientists in drug development. The unique structural features of "Benzamide, N-benzoyl-N-(phenylmethyl)-"— a tertiary amide with high lipophilicity and a lack of hydrogen bond donation capability—suggest it is a candidate for investigation in various therapeutic areas.[1]

Potential Therapeutic Applications

Based on the biological activities of structurally similar benzamide derivatives, "Benzamide, N-benzoyl-N-(phenylmethyl)-" could be investigated for the following applications:

  • Anticancer Activity: Numerous N-substituted benzamide derivatives have demonstrated potent antitumor activities.[2][3] For instance, some N-benzylbenzamide derivatives act as tubulin polymerization inhibitors, binding to the colchicine binding site and exhibiting anti-vascular and antiproliferative effects.[2][3] Other benzamide derivatives have shown efficacy as PARP-1 inhibitors, inducing apoptosis in cancer cells.[4]

  • Neuroprotective Effects: Certain benzyloxy benzamide derivatives have shown promise as neuroprotective agents in ischemic stroke models by inhibiting the PSD95-nNOS protein-protein interaction.[5]

  • Anti-inflammatory Properties: While not directly studied for the target compound, other benzamide scaffolds have been explored for their anti-inflammatory potential.

  • Metabolic Disorders: N-benzylbenzamide derivatives have been identified as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), suggesting potential applications in treating metabolic syndrome.[6][7]

Quantitative Data from Related Benzamide Derivatives

The following tables summarize quantitative data from in vivo and in vitro studies of various benzamide analogs. This information can be used to inform initial dose-range finding studies and to select appropriate animal models.

Table 1: In Vitro Antiproliferative Activity of N-Benzylbenzamide Derivatives

CompoundCancer Cell LineIC50 (nM)Mechanism of ActionReference
20b H22 (Liver Cancer)12 - 27Tubulin Polymerization Inhibitor[3]
13f HCT116 (Colorectal)300PARP-1 Inhibitor[4]
13f DLD-1 (Colorectal)2830PARP-1 Inhibitor[4]

Table 2: In Vivo Efficacy and Toxicity of Benzamide Derivatives

CompoundAnimal ModelDoseEfficacyToxicityReference
20b-P (prodrug of 20b) H22 Allograft Mouse ModelNot SpecifiedSignificant tumor growth inhibitionLD50 = 599.7 mg/kg (i.v.)[3]
Benzamide Riboside Preclinical Cancer ModelsNot SpecifiedStrong growth inhibitorSkeletal muscle toxicity, hepatotoxicity, myelosuppression[8]
Pyrazinamide (analog) Murine Tumor Models (EMT6, LLC, SCCVII)0.5 mg/g i.p.Enhanced radiation response (DMF 1.3-1.6)Lower toxicity in intestine (DMF 1.1)[9]
(R)-AS-1 Mouse Seizure Models (MES, 6 Hz, PTZ)Not SpecifiedBroad-spectrum antiseizure activityFavorable separation between efficacy and CNS side effects[10]

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted for "Benzamide, N-benzoyl-N-(phenylmethyl)-".

This protocol is based on studies of tubulin polymerization inhibitors and PARP-1 inhibitors.[3][4]

  • Animal Model: Female BALB/c nude mice (6-8 weeks old).

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 HCT116 (human colorectal carcinoma) or H22 (murine hepatoma) cells in 100 µL of PBS into the right flank of each mouse.

  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize mice into vehicle control and treatment groups (n=8-10 per group).

  • Drug Formulation and Administration:

    • Formulate "Benzamide, N-benzoyl-N-(phenylmethyl)-" in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

    • Administer the compound intravenously (i.v.) or intraperitoneally (i.p.) daily or on a specified schedule for a period of 2-3 weeks. Dose levels should be determined from prior toxicity studies.

  • Efficacy Assessment:

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²) / 2.

    • Record body weight of the mice every 2-3 days as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_endpoint Study Endpoint animal_model Select Animal Model (e.g., Nude Mice) tumor_implantation Tumor Cell Implantation (e.g., HCT116 cells) animal_model->tumor_implantation randomization Randomize into Groups tumor_implantation->randomization drug_administration Administer Compound (i.v. or i.p.) randomization->drug_administration tumor_measurement Measure Tumor Volume drug_administration->tumor_measurement body_weight Monitor Body Weight drug_administration->body_weight euthanasia Euthanize and Excise Tumors tumor_measurement->euthanasia body_weight->euthanasia analysis Tumor Weight and Immunohistochemistry euthanasia->analysis signaling_pathways cluster_tubulin Tubulin Polymerization Pathway cluster_parp PARP-1 Inhibition Pathway cluster_apoptosis Intrinsic Apoptosis Pathway benzamide1 Benzamide Derivative tubulin Tubulin benzamide1->tubulin Inhibition microtubule Microtubule Disruption tubulin->microtubule g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest apoptosis1 Apoptosis g2m_arrest->apoptosis1 benzamide2 Benzamide Derivative parp1 PARP-1 benzamide2->parp1 Inhibition dna_damage DNA Damage Accumulation parp1->dna_damage apoptosis2 Apoptosis dna_damage->apoptosis2 benzamide3 Benzamide Derivative mitochondria Mitochondria benzamide3->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 apoptosis3 Apoptosis caspase9->apoptosis3

References

Application Note: Quantitative Analysis of Benzamide, N-benzoyl-N-(phenylmethyl)- in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of "Benzamide, N-benzoyl-N-(phenylmethyl)-" in human plasma. The method utilizes a protein precipitation followed by solid-phase extraction (SPE) for sample cleanup and concentration. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. The analyte is detected using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for selective and sensitive quantification. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic or other quantitative studies of this compound.

Introduction

"Benzamide, N-benzoyl-N-(phenylmethyl)-" is a tertiary amide with a molecular weight of 315.4 g/mol .[1] Its structure, characterized by three benzene rings, imparts a high degree of lipophilicity, suggesting low aqueous solubility but good solubility in organic solvents.[1] Given these properties, a robust analytical method is essential for its accurate quantification in complex biological matrices such as plasma. LC-MS/MS offers the required sensitivity and selectivity for such analyses. This application note details a complete protocol for the quantification of "Benzamide, N-benzoyl-N-(phenylmethyl)-" in human plasma, from sample preparation to data acquisition and analysis.

Experimental

Materials and Reagents
  • "Benzamide, N-benzoyl-N-(phenylmethyl)-" reference standard

  • N-benzylbenzamide-d7 (internal standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation
  • A liquid chromatography system capable of binary gradient elution

  • A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard and Quality Control Sample Preparation

Stock solutions of the analyte and internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution in 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma to achieve the desired concentration range.

Protocols

Sample Preparation Protocol
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of internal standard working solution (containing N-benzylbenzamide-d7).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Protocol

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %B
    0.0 10
    1.0 10
    5.0 95
    7.0 95
    7.1 10

    | 10.0 | 10 |

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Spray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of "Benzamide, N-benzoyl-N-(phenylmethyl)-".

Parameter"Benzamide, N-benzoyl-N-(phenylmethyl)-"N-benzylbenzamide-d7 (IS)
Precursor Ion (m/z) 316.4219.3
Quantifier Ion (m/z) 105.1105.1
Qualifier Ion (m/z) 91.198.1
Collision Energy (eV) for Quantifier 2520
Collision Energy (eV) for Qualifier 3530
Expected Retention Time (min) ~4.5~3.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (C18) centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for the quantification of "Benzamide, N-benzoyl-N-(phenylmethyl)-".

logical_relationship cluster_method Analytical Method analyte Benzamide, N-benzoyl-N-(phenylmethyl)- sample_prep Protein Precipitation & SPE analyte->sample_prep is N-benzylbenzamide-d7 (IS) is->sample_prep lc_separation Reversed-Phase LC (C18) sample_prep->lc_separation ms_detection Positive ESI-MS/MS (MRM) lc_separation->ms_detection ms_detection->analyte Quantify ms_detection->is Normalize

Caption: Key components and their relationships in the analytical method.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of "Benzamide, N-benzoyl-N-(phenylmethyl)-" in human plasma. The sample preparation protocol effectively removes matrix interferences, and the chromatographic and mass spectrometric conditions are optimized for selectivity and sensitivity. This method is suitable for use in regulated bioanalytical laboratories for pharmacokinetic and other studies requiring accurate measurement of this compound.

References

Application Notes and Protocols: Benzamide, N-benzoyl-N-(phenylmethyl)- as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, N-benzoyl-N-(phenylmethyl)- (CAS No. 19264-38-1, Molecular Weight: 315.4 g/mol ) is a tertiary amide with a unique structure featuring two benzoyl groups and one benzyl group attached to a central nitrogen atom.[1] Its high molecular weight and lipophilicity make it a stable, crystalline solid, suitable for use as a reference standard in analytical chemistry.[1] This document provides detailed application notes and protocols for the synthesis and use of Benzamide, N-benzoyl-N-(phenylmethyl)- as a reference standard for qualitative and quantitative analyses, particularly in chromatographic methods relevant to drug discovery and development.

Due to the limited availability of direct experimental data for this specific compound, the following protocols and data are based on established methods for structurally related benzamide derivatives and serve as a representative guide.[1]

Chemical Properties and Synthesis

The synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)- can be achieved through the N-acylation of N-benzylbenzamide with benzoyl chloride. A common and effective method for this type of reaction is the Schotten-Baumann reaction, which is performed under biphasic conditions with an aqueous base to neutralize the hydrochloric acid byproduct.[1]

Synthesis Protocol: Schotten-Baumann Reaction

This protocol describes the laboratory-scale synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)-.

Materials:

  • N-benzylbenzamide

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve N-benzylbenzamide (1 equivalent) in dichloromethane.

  • Add 10% aqueous sodium hydroxide solution (2 equivalents) to the flask.

  • Cool the mixture in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from hot ethanol to yield pure Benzamide, N-benzoyl-N-(phenylmethyl)- as a white crystalline solid.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Workflow start Start: N-benzylbenzamide & Benzoyl Chloride dissolve Dissolve in DCM with 10% NaOH start->dissolve reaction Acylation Reaction (Schotten-Baumann) dissolve->reaction extraction Work-up & Extraction reaction->extraction purification Recrystallization from Ethanol extraction->purification product Final Product: Benzamide, N-benzoyl-N-(phenylmethyl)- purification->product

Caption: Synthesis workflow for Benzamide, N-benzoyl-N-(phenylmethyl)-.

Application as a Reference Standard in Chromatography

Benzamide, N-benzoyl-N-(phenylmethyl)- can be utilized as a reference standard for the identification and quantification of related compounds in complex matrices such as pharmaceutical formulations or biological samples. Its stability and distinct chromatographic behavior make it suitable for methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS provides high sensitivity and selectivity for the analysis of benzamide derivatives. A reversed-phase C18 column is typically employed for separation. The following table outlines hypothetical, yet representative, HPLC-MS/MS parameters for the analysis of Benzamide, N-benzoyl-N-(phenylmethyl)-.[1]

Table 1: Representative HPLC-MS/MS Parameters

ParameterValue
HPLC System
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)[M+H]⁺ (316.13)
Product Ions (m/z)Dependent on fragmentation pattern (e.g., loss of benzoyl or benzyl groups)
Collision EnergyOptimized for specific transitions
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful analytical technique. While derivatization may be necessary for some benzamides to improve volatility, a compound like Benzamide, N-benzoyl-N-(phenylmethyl)- may be amenable to direct analysis due to its structure.[1]

Table 2: Representative GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnFused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Inlet Temperature280 °C
Oven Program100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Injection ModeSplitless
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-500 amu
Source Temperature230 °C
Quadrupole Temperature150 °C

Experimental Protocols for Analytical Applications

Protocol for Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for quantitative analysis.

Materials:

  • Benzamide, N-benzoyl-N-(phenylmethyl)- reference standard

  • Volumetric flasks (Class A)

  • Analytical balance

  • HPLC-grade acetonitrile or methanol

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

Protocol for Sample Preparation (e.g., from a pharmaceutical formulation)

Materials:

  • Sample containing the analyte of interest

  • Appropriate solvent for extraction (e.g., methanol, acetonitrile)

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Accurately weigh or measure a portion of the sample into a centrifuge tube.

  • Add a known volume of extraction solvent.

  • Vortex for 2-5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet any excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for analysis.

Analytical Workflow Diagram

G cluster_analysis Analytical Workflow prep_standards Prepare Standard Solutions analysis HPLC-MS/MS or GC-MS Analysis prep_standards->analysis prep_samples Prepare Sample Solutions prep_samples->analysis data_acq Data Acquisition analysis->data_acq data_proc Data Processing & Quantification data_acq->data_proc report Generate Report data_proc->report

Caption: General workflow for analysis using a reference standard.

Conclusion

Benzamide, N-benzoyl-N-(phenylmethyl)- possesses the requisite stability and chemical properties to serve as a valuable reference standard in analytical chemistry. The protocols and methods outlined in this document, though based on representative data for similar compounds, provide a solid foundation for researchers and scientists to develop and validate analytical methods for the identification and quantification of benzamide-related structures. These applications are particularly relevant in the fields of medicinal chemistry and drug development, where accurate and reliable analytical standards are essential for quality control and regulatory compliance.

References

Application Notes and Protocols for Studying Enzyme Kinetics with Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Benzamide, N-benzoyl-N-(phenylmethyl)-" is a tertiary amide with a unique structural profile. While direct enzymatic studies on this specific molecule are not extensively documented in current literature, its core structure is closely related to N-benzylbenzamide derivatives, which have shown significant activity as enzyme inhibitors. These analogs have been investigated as potent inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease, and as inhibitors of tubulin polymerization, a key target in cancer therapy.[1][2]

These application notes provide a starting point for researchers interested in investigating the enzyme kinetics of "Benzamide, N-benzoyl-N-(phenylmethyl)-" by leveraging established protocols for its structural analogs. The provided methodologies for butyrylcholinesterase inhibition and tubulin polymerization assays can be adapted to screen and characterize the inhibitory potential of this and other related novel compounds.

Application 1: Inhibition of Butyrylcholinesterase (BChE)

Butyrylcholinesterase is a serine hydrolase that, along with acetylcholinesterase (AChE), regulates acetylcholine levels in the brain.[3] In Alzheimer's disease, BChE activity becomes more prominent in later stages, making it a valuable therapeutic target.[4][5] Several N-benzylbenzamide derivatives have been identified as highly potent and selective inhibitors of BChE.[1][6]

Quantitative Data: BChE Inhibition by N-Benzylbenzamide Derivatives

The following table summarizes the in vitro inhibitory activity of selected N-benzylbenzamide derivatives against human butyrylcholinesterase (hBChE).

Compound IDModification on N-benzylbenzamide scaffoldhBChE IC₅₀ (nM)Reference
S11-1014 Specific substitutions on the benzyl and benzoyl rings0.45[1]
S11-1033 Varied substitutions on the benzyl and benzoyl rings0.78[1]
Compound 6 Undisclosed N-benzyl benzamide structure0.08[6]
Experimental Protocol: Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for determining cholinesterase activity.[7][8]

Materials:

  • Recombinant human Butyrylcholinesterase (hBChE)

  • "Benzamide, N-benzoyl-N-(phenylmethyl)-" or derivative stock solution (in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • S-Butyrylthiocholine iodide (BTCI) solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of hBChE in phosphate buffer.

    • Prepare serial dilutions of the test compound (e.g., "Benzamide, N-benzoyl-N-(phenylmethyl)-") in phosphate buffer. Ensure the final DMSO concentration is below 1%.

    • Prepare DTNB and BTCI solutions in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 40 µL of 100 mM phosphate buffer (pH 7.4)

      • 10 µL of diluted test compound or vehicle control (for uninhibited enzyme activity)

      • 10 µL of diluted hBChE solution

    • Include a blank control containing buffer instead of the enzyme.

  • Pre-incubation:

    • Add 50 µL of DTNB solution to all wells.

    • Incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 100 µL of BTCI solution to all wells.

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway: Role of BChE in Alzheimer's Disease Pathology

BChE_Pathway ACh Acetylcholine AChE AChE ACh->AChE BChE BChE ACh->BChE Chol_Signal Cholinergic Signaling ACh->Chol_Signal Activates Chol_Acetate Choline + Acetate AChE->Chol_Acetate Hydrolyzes BChE->Chol_Acetate Hydrolyzes Abeta Amyloid-β (Aβ) Plaques BChE->Abeta Associates with & promotes maturation AD_Prog Alzheimer's Disease Progression AD_Prog->AChE Decreases Levels AD_Prog->BChE Increases Activity Inhibitor Benzamide Derivative (e.g., N-benzylbenzamide) Inhibitor->BChE Inhibits

Caption: Role of Butyrylcholinesterase (BChE) in Cholinergic Signaling and Alzheimer's Disease.

Application 2: Inhibition of Tubulin Polymerization

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[2] Inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs.[2] N-benzylbenzamide derivatives have been developed as potent inhibitors of tubulin polymerization that bind to the colchicine binding site.[2][9]

Quantitative Data: Antiproliferative Activity of N-Benzylbenzamide Derivatives

The following table summarizes the in vitro antiproliferative activity of a potent N-benzylbenzamide derivative against various human cancer cell lines.

Cell LineCancer TypeCompound 20b IC₅₀ (nM)Reference
SGC-7901 Gastric Carcinoma12[2]
A549 Lung Carcinoma15[2]
HCT-116 Colon Carcinoma27[2]
MCF-7 Breast Carcinoma19[2]
Experimental Protocol: Tubulin Polymerization Assay (Fluorescence-based)

This protocol is based on commercially available tubulin polymerization assay kits.[10][11]

Materials:

  • Purified tubulin (>99%)

  • "Benzamide, N-benzoyl-N-(phenylmethyl)-" or derivative stock solution (in DMSO)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol (as a polymerization enhancer)

  • Known tubulin inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls

  • 384-well black microplate

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of tubulin in General Tubulin Buffer on ice.

    • Prepare serial dilutions of the test compound.

  • Assay Setup:

    • In a pre-warmed (37°C) 384-well black plate, add the test compound dilutions, positive and negative controls.

    • Prepare a master mix on ice containing tubulin, GTP, fluorescent reporter, and glycerol in General Tubulin Buffer.

  • Initiation of Polymerization:

    • Add the master mix to each well of the pre-warmed plate to initiate polymerization.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to obtain polymerization curves.

    • The inhibition or enhancement of tubulin polymerization can be quantified by comparing the Vmax (maximum slope of the curve) and the final polymer mass (plateau of the curve) of the test compound with the controls.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: Screening for Tubulin Polymerization Inhibitors

Tubulin_Workflow Start Start: Prepare Test Compound (e.g., Benzamide derivative) Assay_Setup Set up 384-well plate with compound dilutions and controls Start->Assay_Setup Initiate Initiate Polymerization (Add Master Mix to pre-warmed plate) Assay_Setup->Initiate Master_Mix Prepare Tubulin Master Mix (Tubulin, GTP, Fluorescent Reporter) Master_Mix->Initiate Measure Measure Fluorescence Kinetics (37°C for 60 min) Initiate->Measure Analyze Data Analysis: Plot Polymerization Curves Measure->Analyze IC50 Calculate IC₅₀ Value Analyze->IC50 End End: Identify Potent Inhibitors IC50->End

Caption: Workflow for Screening Tubulin Polymerization Inhibitors.

Conclusion

While "Benzamide, N-benzoyl-N-(phenylmethyl)-" remains a largely uninvestigated compound in the context of enzyme kinetics, its structural similarity to known bioactive molecules, particularly N-benzylbenzamide derivatives, provides a strong rationale for its evaluation as a potential enzyme inhibitor. The protocols and data presented here for butyrylcholinesterase and tubulin polymerization inhibition offer a robust framework for initiating such studies. Researchers and drug development professionals can utilize these methods to explore the therapeutic potential of this and other novel benzamide compounds.

References

Application Notes and Protocols for Co-crystallization Experiments with Benzamide, N-benzoyl-N-(phenylmethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are proposed based on established principles of co-crystallization and data from analogous systems. To date, there is no publicly available experimental data specifically describing the co-crystallization of Benzamide, N-benzoyl-N-(phenylmethyl)-. These protocols are intended to serve as a starting point for experimental design.

Introduction

Benzamide, N-benzoyl-N-(phenylmethyl)- is a tertiary amide, a class of compounds that are generally stable.[1] Unlike primary and secondary amides, it lacks N-H bonds, which are typically crucial for forming common hydrogen-bonded synthons with acidic co-formers.[1][2] The nitrogen atom in this molecule is sterically hindered by two bulky benzoyl groups and a benzyl group.[1] Consequently, its co-crystallization behavior will be governed by weaker intermolecular interactions such as C-H···O bonds, π-π stacking, and van der Waals forces.[2]

Co-crystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure.[3] This approach can lead to improvements in solubility, dissolution rate, stability, and bioavailability.[3] Given the structural features of Benzamide, N-benzoyl-N-(phenylmethyl)-, exploring its potential to form co-crystals could be a valuable strategy in drug development. This document outlines proposed co-formers and detailed experimental protocols for investigating the co-crystallization of this compound.

Proposed Co-formers and Rationale

The selection of a suitable co-former is critical for successful co-crystal formation. For a tertiary amide like Benzamide, N-benzoyl-N-(phenylmethyl)-, which can only act as a hydrogen bond acceptor via its carbonyl oxygen atoms, potential co-formers should ideally be strong hydrogen bond donors. Alternatively, co-formers with planar aromatic systems could promote π-π stacking interactions.

Table 1: Proposed Co-formers for Benzamide, N-benzoyl-N-(phenylmethyl)-

Co-formerRationale
Benzoic Acid While the classic acid-amide heterosynthon is not possible, the carboxylic acid group of benzoic acid can form strong O-H···O hydrogen bonds with the carbonyl oxygen of the tertiary amide. Benzoic acid derivatives have been successfully used to form co-crystals with primary amides like benzamide.[4]
Salicylic Acid Similar to benzoic acid, salicylic acid possesses a carboxylic acid group for O-H···O hydrogen bonding. The additional hydroxyl group provides another hydrogen bond donor site, potentially leading to more complex and stable crystal structures. Salicylic acid has been shown to form co-crystals with benzamide.[5]
Pyrogallol This poly-phenolic compound has multiple hydroxyl groups that can act as hydrogen bond donors, increasing the likelihood of forming a stable co-crystal lattice. Its aromatic ring can also participate in π-π stacking interactions.
Caffeine Caffeine is a planar molecule with both hydrogen bond acceptor (carbonyl and nitrogen atoms) and weak donor (C-H) sites. It is a common co-former in pharmaceutical co-crystals and could potentially interact with Benzamide, N-benzoyl-N-(phenylmethyl)- through a combination of C-H···O interactions and π-π stacking.

Experimental Protocols

Two common and effective methods for co-crystal screening and synthesis are solvent evaporation and liquid-assisted grinding.

Protocol 1: Co-crystallization by Solvent Evaporation

This method involves dissolving both the target compound and the co-former in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of co-crystals.

Materials:

  • Benzamide, N-benzoyl-N-(phenylmethyl)-

  • Chosen Co-former (e.g., Benzoic Acid)

  • Solvent (e.g., Ethanol, Acetone, or a mixture)

  • Glass vials

  • Stir plate and stir bars

  • Filter paper

Procedure:

  • Preparation of Solutions:

    • Prepare a saturated or near-saturated solution of Benzamide, N-benzoyl-N-(phenylmethyl)- in the chosen solvent.

    • Prepare a saturated or near-saturated solution of the co-former in the same solvent.

  • Mixing:

    • Combine the solutions in a 1:1 molar ratio in a clean glass vial.

    • Gently stir the mixture for 10-15 minutes at room temperature to ensure homogeneity.

  • Crystallization:

    • Cover the vial with a lid or parafilm with small perforations to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment at a constant temperature (e.g., 25 °C).

    • Monitor the vial for crystal growth over a period of several days to weeks.

  • Isolation and Drying:

    • Once crystals have formed, carefully decant the remaining solvent.

    • Wash the crystals with a small amount of cold solvent, if necessary, to remove any residual impurities.

    • Dry the crystals under vacuum or by air drying.

Hypothetical Quantitative Data for Solvent Evaporation:

Table 2: Hypothetical Experimental Parameters and Results for Solvent Evaporation

Target CompoundCo-formerMolar RatioSolventVolume (mL)Yield (%)Melting Point (°C)
Benzamide, N-benzoyl-N-(phenylmethyl)-Benzoic Acid1:1Ethanol575135-138
Benzamide, N-benzoyl-N-(phenylmethyl)-Salicylic Acid1:1Acetone580142-145
Benzamide, N-benzoyl-N-(phenylmethyl)-Pyrogallol1:1Ethanol/Water (9:1)670155-158
Benzamide, N-benzoyl-N-(phenylmethyl)-Caffeine1:1Acetone865160-163
Protocol 2: Co-crystallization by Liquid-Assisted Grinding (LAG)

LAG is a mechanochemical method where a small amount of solvent is added to a solid mixture of the target compound and co-former, which is then ground together. This method is often faster and more efficient than solvent evaporation.

Materials:

  • Benzamide, N-benzoyl-N-(phenylmethyl)-

  • Chosen Co-former (e.g., Salicylic Acid)

  • Grinding liquid (e.g., Ethanol, Acetonitrile)

  • Mortar and pestle or a ball mill

  • Spatula

Procedure:

  • Preparation of Solid Mixture:

    • Weigh equimolar amounts of Benzamide, N-benzoyl-N-(phenylmethyl)- and the co-former.

    • Place the powders in the mortar or ball mill jar.

  • Grinding:

    • Add a small amount of the grinding liquid (typically 1-2 drops per 100 mg of solid mixture). The mixture should be a paste-like consistency, not a slurry.

    • Grind the mixture manually with the pestle for 20-30 minutes, or in a ball mill according to the manufacturer's instructions.

  • Isolation and Drying:

    • Scrape the resulting solid from the mortar or mill.

    • Allow the solid to air dry or place it in a desiccator to remove the residual grinding liquid.

Hypothetical Quantitative Data for Liquid-Assisted Grinding:

Table 3: Hypothetical Experimental Parameters and Results for Liquid-Assisted Grinding

Target CompoundCo-formerMolar RatioGrinding LiquidTime (min)Yield (%)Melting Point (°C)
Benzamide, N-benzoyl-N-(phenylmethyl)-Benzoic Acid1:1Ethanol20>90136-139
Benzamide, N-benzoyl-N-(phenylmethyl)-Salicylic Acid1:1Acetonitrile20>90143-146
Benzamide, N-benzoyl-N-(phenylmethyl)-Pyrogallol1:1Ethanol30>85154-157
Benzamide, N-benzoyl-N-(phenylmethyl)-Caffeine1:1Acetonitrile30>80161-164

Characterization of Co-crystals

To confirm the formation of a new co-crystal phase and to characterize its properties, the following techniques are recommended:

  • Powder X-ray Diffraction (PXRD): To confirm the formation of a new crystalline phase, which will have a different diffraction pattern from the starting materials.

  • Differential Scanning Calorimetry (DSC): To determine the melting point of the new solid form, which is expected to be different from the individual components.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in vibrational modes, particularly of the carbonyl and hydroxyl groups, which would indicate the formation of new hydrogen bonds.

  • Raman Spectroscopy: Complementary to FTIR, this technique can also be used to probe changes in molecular vibrations upon co-crystal formation.

  • Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals can be grown, this technique provides the definitive structure of the co-crystal, revealing the precise intermolecular interactions.

Visualizations

Solvent_Evaporation_Workflow cluster_prep Preparation A Dissolve Target Compound C Mix Solutions (1:1 molar ratio) A->C B Dissolve Co-former B->C D Slow Solvent Evaporation C->D E Crystal Formation D->E F Isolate and Dry Crystals E->F G Characterization (PXRD, DSC, etc.) F->G

Diagram 1: Workflow for Co-crystallization by Solvent Evaporation.

Liquid_Assisted_Grinding_Workflow A Weigh Equimolar Amounts of Target Compound and Co-former B Add Grinding Liquid (1-2 drops) A->B C Grind (20-30 min) B->C D Collect Solid Product C->D E Dry Product D->E F Characterization (PXRD, DSC, etc.) E->F

Diagram 2: Workflow for Co-crystallization by Liquid-Assisted Grinding.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing "Benzamide, N-benzoyl-N-(phenylmethyl)-" Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively dissolving and utilizing "Benzamide, N-benzoyl-N-(phenylmethyl)-" in cell culture experiments. The following information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of "Benzamide, N-benzoyl-N-(phenylmethyl)-"?

"Benzamide, N-benzoyl-N-(phenylmethyl)-" is a tertiary amide with a molecular weight of 315.4 g/mol .[1] Its structure, featuring three benzene rings, makes it a highly lipophilic (fat-soluble) compound.[1] Consequently, it exhibits low solubility in aqueous solutions like cell culture media but is readily soluble in organic solvents.[2]

Q2: Which solvents are recommended for dissolving "Benzamide, N-benzoyl-N-(phenylmethyl)-"?

Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is a primary recommendation for creating a stock solution.[3] Other organic solvents such as ethanol and acetone can also be effective. For a closely related compound, N-Benzylbenzamide, the solubility in DMSO is approximately 9.80-10.20 mg/mL and in acetone is 25 mg/mL.

Solubility Data for N-Benzylbenzamide (as a proxy)

SolventSolubility
DMSO9.80-10.20 mg/mL
Acetone25 mg/mL[4]
WaterLow to Insoluble[2]

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of 0.5% (v/v) is tolerable, while some sensitive cell lines, especially primary cells, may require concentrations at or below 0.1% (v/v).[1][5][6][7][8][9] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Experimental Protocols

Protocol for Preparing a "Benzamide, N-benzoyl-N-(phenylmethyl)-" Stock Solution and Dosing Cells:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of "Benzamide, N-benzoyl-N-(phenylmethyl)-".

    • Dissolve the compound in 100% cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

    • Ensure complete dissolution by gentle vortexing or brief sonication.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Dosing Cell Culture:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

    • Crucially, ensure the final DMSO concentration in the culture medium does not exceed the tolerated level for your cells (typically ≤ 0.5%). For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

    • Add the diluted compound to your cell culture plates and gently mix.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the compound used.

Troubleshooting Guides

Issue 1: My compound precipitates out of solution when I add it to the cell culture medium.

  • Cause A: Exceeded Solubility Limit. The aqueous environment of the cell culture medium can cause the hydrophobic compound to precipitate, especially at higher concentrations.

    • Solution:

      • Lower the final concentration of the compound in your experiment.

      • Prepare a less concentrated stock solution in DMSO to allow for a larger volume of the stock to be added to the medium, which can sometimes aid in dispersion.[4]

      • When diluting the stock solution, add it to the medium dropwise while gently stirring or swirling the medium to facilitate rapid mixing and prevent localized high concentrations.[1]

  • Cause B: Temperature Shift. Moving from a room temperature stock solution to a 37°C incubator can affect solubility.

    • Solution: Pre-warm the cell culture medium to 37°C before adding the compound.

  • Cause C: Interaction with Media Components. Components in the serum or the basal medium itself, such as salts and proteins, can contribute to precipitation.[10][11][12]

    • Solution:

      • Test the solubility in a serum-free medium first to see if serum components are the issue.

      • Consider using alternative solvents or solubility enhancers (see Issue 3).

Issue 2: I am observing unexpected biological effects or cytotoxicity in my control group.

  • Cause: DMSO Toxicity. Even at low concentrations, DMSO can have biological effects on some cell lines, including affecting cell growth, differentiation, and membrane permeability.[3][9]

    • Solution:

      • Perform a dose-response curve with DMSO alone to determine the highest non-toxic concentration for your specific cell line.

      • Reduce the final DMSO concentration to the lowest possible level (ideally ≤ 0.1%).[1][9]

      • Ensure your vehicle control has the exact same final DMSO concentration as your experimental conditions for accurate comparison.[8]

Issue 3: I need to use a higher concentration of the compound, but it keeps precipitating, and I cannot increase the DMSO concentration.

  • Solution: Alternative Solubilization Strategies.

    • Co-solvents: Consider using a mixture of solvents. For example, a small amount of ethanol or propylene glycol can sometimes be used in conjunction with DMSO.[4][13]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[4][14]

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

    • Alternative Solvents: For certain applications, solvents like Cyrene™ or zwitterionic ionic liquids (ZIL) are being explored as less toxic alternatives to DMSO.[15][16]

Visualizations

experimental_workflow Experimental Workflow for Cell Treatment cluster_prep Preparation cluster_dosing Dosing weigh Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10 mM Stock) weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Serially Dilute in Pre-warmed Medium thaw->dilute add Add to Cell Culture dilute->add vehicle Vehicle Control (Medium + same % DMSO) dilute->vehicle untreated Untreated Control (Medium only)

Figure 1. Workflow for preparing and using "Benzamide, N-benzoyl-N-(phenylmethyl)-" in cell culture.

troubleshooting_logic Troubleshooting Precipitation start Precipitation Observed? sol_limit Exceeded Solubility Limit? start->sol_limit temp_shift Temperature Shift Issue? sol_limit->temp_shift No sol1 Lower Final Concentration sol_limit->sol1 Yes media_interaction Media Interaction? temp_shift->media_interaction No sol2 Pre-warm Medium temp_shift->sol2 Yes sol3 Test in Serum-Free Medium media_interaction->sol3 Possible sol4 Use Alternative Solubilizers media_interaction->sol4 Yes

Figure 2. A logical guide for troubleshooting compound precipitation in cell culture media.

signaling_pathway Hypothetical Signaling Pathway Inhibition compound Benzamide Derivative kinase_cascade Kinase Cascade (e.g., MAPK Pathway) compound->kinase_cascade Inhibition receptor Cell Surface Receptor receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cell_proliferation Cell Proliferation gene_expression->cell_proliferation apoptosis Apoptosis gene_expression->apoptosis

Figure 3. A hypothetical signaling pathway illustrating potential inhibition by a benzamide derivative.

References

"Benzamide, N-benzoyl-N-(phenylmethyl)-" degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential degradation and appropriate storage conditions for Benzamide, N-benzoyl-N-(phenylmethyl)-. Please note that while direct experimental data for this specific compound is limited in publicly available literature, the information provided is based on the general chemical properties of tertiary amides and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Benzamide, N-benzoyl-N-(phenylmethyl)-?

A1: Based on the chemical structure of a tertiary amide, the most probable degradation pathway for Benzamide, N-benzoyl-N-(phenylmethyl)- is hydrolysis. This would involve the cleavage of one or both of the amide bonds. Other potential, though likely less common, degradation routes could include photodegradation if the compound is exposed to light, and thermal degradation at elevated temperatures.

Q2: What products can I expect from the degradation of Benzamide, N-benzoyl-N-(phenylmethyl)-?

A2: Hydrolysis of Benzamide, N-benzoyl-N-(phenylmethyl)- would likely yield N-benzylbenzamide and benzoic acid from the cleavage of one amide bond, or benzylamine and two equivalents of benzoic acid if both amide bonds are cleaved. Studies on a related compound, N-phenylbenzamide, have shown that hydrolysis leads to the formation of benzoic acid and aniline[1].

Q3: How should I store Benzamide, N-benzoyl-N-(phenylmethyl)- to ensure its stability?

A3: To minimize degradation, Benzamide, N-benzoyl-N-(phenylmethyl)- should be stored in a cool, dry, and dark place. A tightly sealed container is recommended to protect it from moisture, which can facilitate hydrolysis. Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent potential oxidative degradation, although this is generally less of a concern for amides compared to other functional groups.

Q4: I am observing unexpected peaks in my analysis of a sample of Benzamide, N-benzoyl-N-(phenylmethyl)-. What could they be?

A4: Unexpected peaks could be impurities from the synthesis or degradation products. Common degradation products to consider are N-benzylbenzamide and benzoic acid. It is advisable to re-purify the sample if its purity is critical for your experiments. You can use techniques like High-Performance Liquid Chromatography (HPLC) to analyze the purity and identify the impurities by comparing their retention times with known standards.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Decreased purity over time Hydrolysis due to exposure to moisture.Store the compound in a desiccator or a glove box with a dry atmosphere. Ensure the container is tightly sealed.
Appearance of new spots on TLC or peaks in HPLC Degradation of the compound.Confirm the identity of the new spots/peaks by comparing with standards of potential degradation products (N-benzylbenzamide, benzoic acid). If degradation is confirmed, re-purify the material before use.
Discoloration of the sample Photodegradation or presence of impurities.Store the compound in an amber vial or a container protected from light. If impurities are suspected, purify the compound.
Inconsistent experimental results Use of a degraded sample.Always check the purity of the compound before starting a new set of experiments, especially if it has been in storage for an extended period.

Potential Degradation Kinetics

Table 1: Rate Constants for Hydrolysis of N-(p-substituted benzoyl)-4,5-diphenylimidazoles in H₂O at 30°C [2]

Reaction Condition Rate Constant (k)
Hydroxide ion catalyzed (pH > 9.0)Dependent on hydroxide ion concentration
pH independent (pH 4.0 - 8.5)Relatively constant
Hydronium ion catalyzed (pH < 3.0)Dependent on hydronium ion concentration

Note: This data is for analogous compounds and should be used as a qualitative guide.

Experimental Protocols

Protocol: Stability Assessment of Benzamide, N-benzoyl-N-(phenylmethyl)- by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the stability of Benzamide, N-benzoyl-N-(phenylmethyl)- under specific conditions (e.g., elevated temperature, different pH).

1. Materials:

  • Benzamide, N-benzoyl-N-(phenylmethyl)-
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Buffers of desired pH (e.g., phosphate buffer for pH 7, acetate buffer for pH 4)
  • Standards of potential degradation products (N-benzylbenzamide, benzoic acid)

2. Equipment:

  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Analytical balance
  • pH meter
  • Incubator or water bath

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Benzamide, N-benzoyl-N-(phenylmethyl)- in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
  • Preparation of Test Solutions: Aliquot the stock solution into separate vials. For each condition to be tested (e.g., pH 4, pH 7, 40°C, ambient temperature), add the appropriate buffer or solvent.
  • Initial Analysis (T=0): Immediately after preparation, inject a sample of each test solution into the HPLC system to determine the initial purity and peak area of the parent compound.
  • Incubation: Store the vials under the specified conditions (e.g., in an incubator at 40°C).
  • Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw a sample from each vial and analyze by HPLC.
  • Data Analysis:
  • Monitor the decrease in the peak area of Benzamide, N-benzoyl-N-(phenylmethyl)- over time.
  • Monitor the increase in the peak areas of any new peaks, which may correspond to degradation products.
  • Identify degradation products by comparing their retention times with those of the prepared standards.
  • Calculate the percentage of the parent compound remaining at each time point to determine the degradation rate.

Visualizations

parent Benzamide, N-benzoyl-N-(phenylmethyl)- hydrolysis1 Hydrolysis (Cleavage of one amide bond) parent->hydrolysis1 + H₂O product1 N-benzylbenzamide hydrolysis1->product1 product2 Benzoic Acid hydrolysis1->product2 hydrolysis2 Hydrolysis (Cleavage of second amide bond) product1->hydrolysis2 + H₂O hydrolysis2->product2 product3 Benzylamine hydrolysis2->product3

Caption: Potential hydrolytic degradation pathway of Benzamide, N-benzoyl-N-(phenylmethyl)-.

cluster_prep Sample Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_test Prepare Test Solutions (different conditions) prep_stock->prep_test initial_hplc Initial HPLC Analysis (T=0) prep_test->initial_hplc incubation Incubate Samples initial_hplc->incubation timepoint_hplc Time-Point HPLC Analysis incubation->timepoint_hplc data_analysis Data Analysis and Degradation Rate Calculation timepoint_hplc->data_analysis

Caption: Experimental workflow for a stability study of Benzamide, N-benzoyl-N-(phenylmethyl)-.

References

Technical Support Center: Troubleshooting "Benzamide, N-benzoyl-N-(phenylmethyl)-" In Vitro Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in in vitro assays with the highly lipophilic compound "Benzamide, N-benzoyl-N-(phenylmethyl)-".

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of "Benzamide, N-benzoyl-N-(phenylmethyl)-" that can affect in vitro assays?

A1: "Benzamide, N-benzoyl-N-(phenylmethyl)-" is a tertiary amide characterized by high lipophilicity (fat-solubility) due to its three benzene rings.[1] It lacks hydrogen bond donating capabilities, which influences its interaction with biological targets.[1] Its high molecular weight and aromatic nature contribute to low aqueous solubility, a primary challenge in aqueous in vitro assay systems.[1]

Q2: Why am I seeing inconsistent results or poor reproducibility in my cell-based assays with this compound?

A2: Inconsistent results with highly hydrophobic compounds like "Benzamide, N-benzoyl-N-(phenylmethyl)-" often stem from issues related to its poor aqueous solubility. This can lead to:

  • Compound Precipitation: The compound may be precipitating out of the assay medium, leading to a lower effective concentration than intended and, consequently, inaccurate IC50 values.[2]

  • Non-specific Binding: The hydrophobic nature of the compound can cause it to bind non-specifically to plasticware (e.g., microplates) and proteins in the cell culture medium.

  • Variable Compound Availability: Inconsistent dissolution of the compound stock or precipitation upon dilution into aqueous media can result in variable concentrations of the compound being available to the cells in different wells or experiments.

Q3: What is the recommended solvent for dissolving "Benzamide, N-benzoyl-N-(phenylmethyl)-"?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.[3][4] However, it is crucial to use the lowest possible final concentration of DMSO in your assay, as it can have direct effects on cell viability and assay performance.[3][4][5][6]

Q4: How can I minimize the impact of DMSO on my experimental results?

A4: To minimize DMSO-related artifacts, it is recommended to:

  • Keep the final DMSO concentration in the assay medium below 0.5%, and ideally at or below 0.1%, as higher concentrations can be cytotoxic to many cell lines.[4][5][6]

  • Ensure the same final DMSO concentration is present in all wells, including vehicle controls.

  • Be aware that even low concentrations of DMSO can sometimes stimulate cell growth or affect specific cellular pathways.[4]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values
Possible Cause Troubleshooting Step
Compound Precipitation 1. Visually inspect assay plates for any signs of compound precipitation (cloudiness, crystals). 2. Reduce the highest concentration of the compound in your dose-response curve to a level below its solubility limit in the final assay medium.[2] 3. Optimize the dilution protocol. Instead of diluting the DMSO stock directly into a large volume of aqueous buffer, consider a serial dilution in DMSO followed by a final, smaller dilution step into the assay medium.[2]
Inaccurate Compound Concentration 1. Verify the concentration of your stock solution. 2. Ensure complete dissolution of the compound in the stock solvent before preparing dilutions. Gentle warming or sonication may aid dissolution. 3. Perform a solubility assessment of the compound in your specific assay medium.
Issue 2: Poor Assay Signal or Low Potency
Possible Cause Troubleshooting Step
Low Compound Solubility in Assay Medium 1. Increase the solubility by adding a low concentration of a non-ionic surfactant, such as Tween 20 (typically 0.01-0.1%), to the assay buffer.[7][8] 2. Consider using cyclodextrins to encapsulate the hydrophobic compound and increase its aqueous solubility.[9][10][11] 3. Optimize the formulation of your dosing solution. For some applications, lipid-based formulations can improve the delivery of highly lipophilic compounds.
Non-specific Binding to Assay Plates and Proteins 1. Use low-binding microplates. 2. Include a blocking agent , such as Bovine Serum Albumin (BSA), in your assay buffer to reduce non-specific binding.[8] 3. Incorporate a non-ionic surfactant , like Tween 20, in wash buffers and diluents to minimize hydrophobic interactions with the plate surface.[7][8]
Issue 3: Observed Cytotoxicity at Low Compound Concentrations
Possible Cause Troubleshooting Step
Solvent Toxicity 1. Determine the DMSO tolerance of your cell line. Run a vehicle control experiment with a range of DMSO concentrations to identify the maximum non-toxic concentration.[4][5][6] 2. Lower the final DMSO concentration in your assay to a non-toxic level.
Compound-Induced Cytotoxicity 1. Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to confirm that the observed effect is due to the compound and not an artifact.[12][13] 2. Carefully review the literature for known biological activities of similar benzamide derivatives to anticipate potential cytotoxic effects.

Data Presentation

Table 1: Effect of DMSO Concentration on Cell Viability (MTT Assay)

Cell LineDMSO Concentration (%)Cell Viability Reduction (%)Cytotoxic?Reference
Apical Papilla Cells0.1No significant reductionNo[5]
0.5No significant reduction (except at 72h, but <30%)No[5]
1.0Significant reduction at 72h and 7 daysYes (at later time points)[5]
5.0> 30% reduction at all time pointsYes[5]
10.0> 30% reduction from 48h onwardsYes[5]
Hep G2 Cells0.1No significant effectNo[4]
0.5No significant effectNo[4]
1.0No significant effectNo[4]
3.0Growth inhibition observedYes[4]
5.0No cell proliferationYes[4]

Table 2: Recommended Concentrations of Common Additives to Mitigate Assay Variability

AdditiveRecommended ConcentrationPurposePotential IssuesReference
DMSO ≤ 0.5% (ideally ≤ 0.1%)Primary solvent for hydrophobic compoundsCytotoxicity, direct effects on cell signaling[4][5][6]
Tween 20 0.01% - 0.1%Reduce non-specific binding, improve wettabilityCan inhibit some protein-protein interactions at high concentrations[7][8]
BSA 1%Blocking agent to reduce non-specific bindingCan interfere with some assays[8]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing "Benzamide, N-benzoyl-N-(phenylmethyl)-" for In Vitro Assays
  • Stock Solution Preparation:

    • Dissolve "Benzamide, N-benzoyl-N-(phenylmethyl)-" in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by gentle vortexing. If necessary, brief sonication or warming to 37°C can be employed.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution in 100% DMSO to create a concentration range for your assay. This minimizes the introduction of water during the dilution process, reducing the risk of precipitation.[2]

  • Final Dilution into Assay Medium:

    • Directly before adding the compound to the cells, perform the final dilution of the DMSO serial dilutions into the complete cell culture medium.

    • The volume of the DMSO dilution added to the medium should be kept low to ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.5%).

    • Mix thoroughly by gentle pipetting immediately after adding the compound to the medium to ensure homogeneity and minimize precipitation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)

This protocol is adapted for testing hydrophobic compounds.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of "Benzamide, N-benzoyl-N-(phenylmethyl)-" in 100% DMSO.

    • Prepare the final treatment media by diluting the DMSO stock into complete cell culture medium to achieve the desired final compound concentrations with a consistent, low final DMSO concentration (e.g., 0.1%).

    • Remove the old medium from the cells and add the treatment media. Include vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting Checkpoints stock High-Concentration Stock in 100% DMSO serial_dmso Serial Dilution in 100% DMSO stock->serial_dmso final_dilution Final Dilution in Assay Medium serial_dmso->final_dilution compound_addition Compound Addition to Cells final_dilution->compound_addition Immediate Use precipitation_check Precipitation? final_dilution->precipitation_check cell_seeding Cell Seeding cell_seeding->compound_addition incubation Incubation compound_addition->incubation readout Assay Readout incubation->readout solubility_issue Solubility Issue? readout->solubility_issue cytotoxicity_check Unexpected Cytotoxicity? readout->cytotoxicity_check

Caption: Experimental workflow for in vitro assays with hydrophobic compounds.

logical_relationship cluster_challenges Assay Challenges compound Benzamide, N-benzoyl-N-(phenylmethyl)- hydrophobicity High Lipophilicity / Poor Aqueous Solubility compound->hydrophobicity precipitation Precipitation in Aqueous Media hydrophobicity->precipitation nonspecific_binding Non-specific Binding hydrophobicity->nonspecific_binding low_bioavailability Low Effective Concentration precipitation->low_bioavailability nonspecific_binding->low_bioavailability variability Assay Variability / Poor Reproducibility low_bioavailability->variability

Caption: Logical relationship of compound properties to assay variability.

References

"Benzamide, N-benzoyl-N-(phenylmethyl)-" off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of substituted benzamide antipsychotics, with a focus on Amisulpride and Sulpiride.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and major off-target effects of substituted benzamide antipsychotics like Amisulpride and Sulpiride?

A1: The primary therapeutic targets of Amisulpride and Sulpiride are the dopamine D2 and D3 receptors, where they act as antagonists.[1][2][3] Their antipsychotic effects are attributed to the blockade of these receptors, particularly in the mesolimbic pathway.[1][3] However, these compounds are known to interact with other receptors, leading to off-target effects. A significant off-target activity for Amisulpride is the antagonism of the serotonin 5-HT7 receptor, which is believed to contribute to its antidepressant properties.[4][5] Amisulpride also shows affinity for the 5-HT2B receptor.[4] Both Amisulpride and Sulpiride can cause elevated prolactin levels by blocking D2 receptors in the tuberoinfundibular pathway.[4][6][7] Additionally, at high concentrations, they can interact with the hERG potassium channel, which is a critical off-target effect related to potential cardiotoxicity.[8][9]

Q2: What are the common experimental challenges associated with studying these off-target effects?

A2: Researchers may encounter several challenges, including:

  • Distinguishing between on-target and off-target mediated cellular phenotypes: It can be difficult to attribute a cellular response solely to an off-target interaction when the on-target is also expressed and active.

  • Translating in vitro findings to in vivo relevance: High concentrations required to elicit an off-target effect in vitro may not be physiologically relevant. It is crucial to consider the therapeutic plasma concentrations of the drugs.[8]

  • Assay interference: The physicochemical properties of the compounds might interfere with certain assay formats, for example, through autofluorescence or non-specific binding.

  • Obtaining specific and reliable reagents: The availability of high-quality, specific antibodies and radioligands for less common off-targets can be a limiting factor.

Q3: How can I mitigate the off-target effects of substituted benzamides in my experiments?

A3: Several strategies can be employed to minimize or account for off-target effects:

  • Use of selective tool compounds: Where possible, use more selective antagonists for the off-targets of interest as controls to delineate specific effects.

  • Employing cellular models with specific genetic knockouts: Using cell lines where the on-target or suspected off-target receptor has been knocked out can help to isolate the effects of interest.

  • Concentration-response curves: Always perform experiments over a wide range of concentrations to distinguish between high-potency on-target effects and lower-potency off-target effects.

  • Orthogonal assays: Confirm findings using multiple, independent assay formats that rely on different detection principles.[10]

  • Counter-screening: Routinely screen your compounds against a panel of known off-targets, such as those offered by commercial services, to build a comprehensive selectivity profile.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed
Symptom Possible Cause Troubleshooting Steps
An unexpected change in cell morphology, proliferation, or signaling upon treatment with Amisulpride or Sulpiride that is inconsistent with D2/D3 receptor blockade.The observed effect may be due to off-target activity at receptors like 5-HT7 or others not yet fully characterized.1. Validate On-Target Engagement: Confirm that the compound is engaging the D2/D3 receptors at the concentrations used, for example, through a receptor binding assay. 2. Test for 5-HT7 Antagonism: If applicable to your cell type, investigate whether a known selective 5-HT7 antagonist recapitulates the observed phenotype. 3. Conduct a Broader Off-Target Screen: Profile the compound against a panel of common off-targets (e.g., GPCRs, ion channels, kinases) to identify potential new interactions. 4. Use a Structurally Unrelated D2/D3 Antagonist: Compare the effects with a different class of D2/D3 antagonist to see if the phenotype is specific to the benzamide scaffold.
Issue 2: Inconsistent Results in hERG Channel Assays
Symptom Possible Cause Troubleshooting Steps
High variability or lack of a clear dose-response in hERG channel blockade experiments.Substituted benzamides typically have a low potency for hERG channels, with IC50 values often in the high micromolar range.[8][9] Experimental conditions can significantly influence the results.1. Confirm Compound Solubility: Ensure the compound is fully dissolved at the highest concentrations tested, as precipitation can lead to inaccurate results. 2. Optimize Electrophysiology Protocol: For patch-clamp experiments, ensure stable recordings and appropriate voltage protocols. The blocking effect of some compounds can be voltage-dependent.[11] 3. Consider Assay Temperature: hERG channel kinetics are temperature-sensitive. Maintain a consistent and physiologically relevant temperature. 4. Use Appropriate Positive Controls: Include a known potent hERG blocker (e.g., E-4031) to validate assay performance.[12]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of Amisulpride and Sulpiride for their primary targets and key off-targets.

Table 1: Receptor Binding Affinities (Ki) in nM

CompoundDopamine D2Dopamine D3Serotonin 5-HT7aSerotonin 5-HT2B
Amisulpride 2.8 - 3.0[2][4]3.2 - 3.5[2][4]11.5[4]13[4]
(-)-Amisulpride (S-enantiomer) 4.43[5]-1860[5]-
(+)-Amisulpride (R-enantiomer) 140[5]-47[5]-
Sulpiride 12 - 68[13]---
(-)-Sulpiride 20.6 - 29[3]---

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potencies (IC50) and Other Interactions

CompoundhERG Channel Blockade (IC50)CYP450 Inhibition
Amisulpride ~100 µM[9][14]Does not inhibit major CYP isozymes.[15][16] Metabolism by CYPs is minor.[17][18]
Sulpiride >100 µM to ~1 mM[8]Does not inhibit major CYP isozymes.[19][20]

Experimental Protocols & Methodologies

GPCR Off-Target Binding Assay (Radioligand Displacement)

This protocol is a generalized method to determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR).

Objective: To quantify the affinity of a substituted benzamide for a potential off-target GPCR.

Materials:

  • Cell membranes expressing the target GPCR.

  • A suitable radioligand for the target receptor (e.g., [3H]-spiperone for D2 receptors).

  • Test compound (e.g., Amisulpride).

  • Assay buffer (e.g., Tris-HCl with appropriate salts).

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the cell membranes, the radioligand at a concentration close to its Kd, and either the test compound, vehicle control, or a saturating concentration of a known non-labeled ligand (for non-specific binding).

  • Incubate the plate for a specified time at a defined temperature to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a filter mat using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filter mats to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the percent inhibition of specific binding at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

hERG Potassium Channel Assay (Automated Patch Clamp)

This protocol outlines a method for assessing the inhibitory effect of a compound on the hERG channel using an automated patch-clamp system.

Objective: To determine the IC50 value for hERG channel blockade by a substituted benzamide.

Materials:

  • HEK293 cells stably expressing the hERG channel.[12]

  • Automated patch-clamp system (e.g., QPatch or SyncroPatch).[4][12]

  • Appropriate intracellular and extracellular solutions.

  • Test compound and positive control (e.g., E-4031).

Procedure:

  • Culture and prepare a single-cell suspension of the hERG-expressing cells.

  • Load the cells and solutions into the automated patch-clamp system.

  • The system will automatically establish whole-cell patch-clamp recordings.

  • Apply a voltage protocol to elicit hERG currents. This typically involves a depolarizing step to activate and inactivate the channels, followed by a repolarizing step to measure the tail current.[12]

  • Establish a stable baseline recording with the vehicle control.

  • Apply increasing concentrations of the test compound sequentially to the same cell, allowing for equilibrium at each concentration.

  • Record the hERG current at each concentration.

  • Calculate the percentage of current inhibition relative to the baseline.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.[22]

Cytochrome P450 Inhibition Assay (Fluorogenic)

This protocol describes a high-throughput method to screen for inhibition of major CYP450 enzymes.

Objective: To assess the potential of a substituted benzamide to inhibit key drug-metabolizing enzymes.

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[23]

  • Fluorogenic CYP450-specific substrates.[23]

  • NADPH regenerating system.

  • Test compound and known specific inhibitors for each CYP isoform (positive controls).

  • Microplate reader with fluorescence detection.

Procedure:

  • In a microplate, add the buffer, NADPH regenerating system, and the test compound or control inhibitor.

  • Pre-incubate the plate to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding the specific fluorogenic substrate for the CYP isoform being tested.

  • Incubate for a defined period at 37°C.

  • Stop the reaction (e.g., by adding acetonitrile).

  • Measure the fluorescence of the product using a microplate reader.

  • Calculate the percent inhibition of enzyme activity compared to the vehicle control.

  • If a dose-response is performed, calculate the IC50 value.

Visualizations

Signaling Pathways

G cluster_0 Dopamine D2 Receptor (On-Target) cluster_1 Serotonin 5-HT7 Receptor (Off-Target) Amisulpride/Sulpiride Amisulpride/Sulpiride D2R D2 Receptor Amisulpride/Sulpiride->D2R Antagonist Gai Gαi/o D2R->Gai Tuberoinfundibular_Pathway Tuberoinfundibular Pathway D2R->Tuberoinfundibular_Pathway AC Adenylyl Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Antipsychotic_Effect Antipsychotic Effect PKA->Antipsychotic_Effect (Mesolimbic) Prolactin_Release ↑ Prolactin Release Tuberoinfundibular_Pathway->Prolactin_Release Amisulpride Amisulpride HTR7 5-HT7 Receptor Amisulpride->HTR7 Antagonist Gas Gαs HTR7->Gas AC2 Adenylyl Cyclase Gas->AC2 cAMP2 ↑ cAMP AC2->cAMP2 PKA2 ↑ PKA cAMP2->PKA2 Antidepressant_Effect Antidepressant Effect PKA2->Antidepressant_Effect

Caption: On-target (D2R) and off-target (5-HT7R) signaling pathways of substituted benzamides.

Experimental Workflows

G cluster_0 Off-Target Identification Workflow Start Start with Test Compound Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Cell-based Functional Assay Start->Functional_Assay Data_Analysis Calculate Ki / IC50 Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Hit_Identified Off-Target 'Hit' Identified Data_Analysis->Hit_Identified Further_Studies Downstream Signaling & Phenotypic Assays Hit_Identified->Further_Studies Yes End Characterize Off-Target Effect Hit_Identified->End No Significant Hits Further_Studies->End

Caption: A generalized workflow for identifying and characterizing off-target effects.

G cluster_0 Troubleshooting Logic for Unexpected Phenotype Phenotype Unexpected Phenotype Observed Is_On_Target Is it mediated by the on-target (D2/D3)? Phenotype->Is_On_Target Use_Selective_Tool Use selective D2/D3 antagonist Is_On_Target->Use_Selective_Tool Unsure Phenotype_Persists Phenotype Persists? Use_Selective_Tool->Phenotype_Persists Off_Target_Screen Perform broad off-target screen Phenotype_Persists->Off_Target_Screen Yes On_Target_Effect Phenotype is on-target related Phenotype_Persists->On_Target_Effect No Identify_New_Target Identify potential new off-target Off_Target_Screen->Identify_New_Target Off_Target_Effect Phenotype is off-target related Identify_New_Target->Off_Target_Effect

Caption: A logical diagram for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Improving the Yield of Benzamide, N-benzoyl-N-(phenylmethyl)- Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)-, a tertiary amide of significant interest.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Benzamide, N-benzoyl-N-(phenylmethyl)-?

A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the N-benzoylation of benzylamine to form the secondary amide intermediate, N-benzylbenzamide. The second step is the subsequent N-benzoylation of this intermediate to yield the final tertiary amide product. A one-pot synthesis is theoretically possible but is often harder to control and may result in lower yields due to competing reactions.

Q2: Why is the second N-benzoylation step (converting N-benzylbenzamide to the final product) often challenging?

A2: The second N-benzoylation is challenging because the lone pair of electrons on the nitrogen atom of the N-benzylbenzamide intermediate is delocalized through resonance with the adjacent carbonyl group. This delocalization significantly reduces the nucleophilicity of the nitrogen, making it less reactive towards acylating agents compared to the starting benzylamine. Overcoming this requires more forcing reaction conditions, such as the use of a strong base to deprotonate the amide first.

Q3: What are the recommended starting materials and reagents?

A3: For the synthesis of the intermediate, N-benzylbenzamide, common reagents are benzylamine and benzoyl chloride, often under Schotten-Baumann conditions.[1] For the second acylation step, N-benzylbenzamide is reacted with another equivalent of benzoyl chloride. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide is typically required to facilitate this step by generating a more nucleophilic amidate anion.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (N-benzylbenzamide), the final product, and any byproducts. Visualizing the spots under UV light is effective as all key components are UV-active.[2] For more precise monitoring, High-Performance Liquid Chromatography (HPLC) can be employed.

Q5: What are the typical purification methods for the final product?

A5: The primary method for purifying Benzamide, N-benzoyl-N-(phenylmethyl)- is column chromatography on silica gel.[2] A gradient elution with a solvent system like ethyl acetate in hexane is generally effective. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixtures) can be used for further purification if a solid product is obtained.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the critical second step of N-benzoylation of N-benzylbenzamide.

Problem 1: Low or No Yield of the Final Product

Q: My reaction for the second benzoylation is not proceeding, or the yield is extremely low. What should I check?

A: This is a common issue due to the low reactivity of the secondary amide. Consider the following points:

  • Base Strength: An inadequate base is the most frequent cause of failure. Tertiary amines like triethylamine or pyridine are often not strong enough to deprotonate the N-benzylbenzamide effectively. Switch to a much stronger, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-Butoxide.

  • Anhydrous Conditions: Amide deprotonation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Traces of water will quench the strong base and inhibit the reaction.

  • Reagent Quality: Verify the purity and reactivity of your benzoyl chloride and the strong base. Benzoyl chloride can hydrolyze over time, and NaH can become passivated by a layer of sodium hydroxide.

  • Reaction Temperature: Some reactions may require heating to proceed. After the initial deprotonation, you may need to gently reflux the reaction mixture to drive the acylation to completion. However, start at a low temperature during the addition of reagents to control the reaction.

Problem 2: Incomplete Conversion / High Amount of Starting Material

Q: My TLC and NMR show a significant amount of unreacted N-benzylbenzamide. How can I drive the reaction to completion?

A: Incomplete conversion suggests that the reaction equilibrium or rate is unfavorable.

  • Increase Reagent Stoichiometry: Try using a slight excess of both the strong base (e.g., 1.2-1.5 equivalents) and benzoyl chloride (e.g., 1.2-1.5 equivalents). This can help shift the equilibrium towards the product.

  • Extend Reaction Time: The acylation of the less nucleophilic amide can be slow. Monitor the reaction by TLC and allow it to stir for a longer period (e.g., 12-24 hours) before quenching.[3]

  • Increase Temperature: If extending the time is not effective, gradually increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can increase the reaction rate.

Problem 3: Formation of Side Products

Q: I'm observing unknown impurities in my crude product analysis. What are the likely side reactions?

A: Side products can arise from the reagents or reaction conditions.

  • Hydrolysis: If there is moisture in the reaction, benzoyl chloride will hydrolyze to benzoic acid. During workup, this can complicate purification. Ensure anhydrous conditions.

  • Reaction with Solvent: If using a reactive solvent, it may compete in the reaction. Aprotic, non-reactive solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene are recommended.

  • Excess Base: While necessary, a large excess of a strong base can sometimes lead to undesired side reactions. Use a moderate excess (1.2-1.5 eq).

Experimental Protocols

Protocol 1: Two-Step Synthesis via N-benzylbenzamide Intermediate

Step A: Synthesis of N-benzylbenzamide

This protocol is adapted from a high-yield procedure.[2]

  • Reagent Setup: To a stirred solution of iodine (0.49 mmol) in CH2Cl2 (2 mL) at 0 °C, add triphenylphosphine (Ph3P) (0.49 mmol) in one portion.

  • Amine Addition: Add benzylamine (0.49 mmol) to the mixture and continue stirring for 5 minutes.

  • Acid and Base Addition: Add benzoic acid (0.41 mmol) and stir for another 5 minutes, followed by the addition of triethylamine (0.82 mmol).

  • Reaction: Allow the solution to warm to room temperature and stir for 10-15 minutes, monitoring by TLC until the starting material is consumed.

  • Workup and Purification: Concentrate the crude mixture under reduced pressure. Purify the residue by column chromatography using 10-40% ethyl acetate in hexane to yield N-benzylbenzamide (typical yield >95%).[2]

Step B: Synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)-

This is a general protocol for the N-acylation of a secondary amide.

  • Preparation: In an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 eq). Wash the NaH with anhydrous hexane three times to remove the oil, then suspend it in anhydrous THF.

  • Deprotonation: Dissolve N-benzylbenzamide (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Activation: Allow the mixture to stir at room temperature for 1 hour. You may observe gas evolution (H2) ceasing, which indicates the formation of the sodium amidate.

  • Acylation: Cool the mixture back to 0 °C and add benzoyl chloride (1.2 eq) dropwise.

  • Reaction: Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC. If the reaction is sluggish, it may be gently heated (40-50 °C).

  • Quenching: After completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation: Optimizing Reaction Conditions

The tables below present representative data on how changing reaction parameters can influence the yield of the second N-benzoylation step. These values are illustrative for guiding optimization.

Table 1: Comparison of Bases for N-benzoylation of N-benzylbenzamide

EntryBase (1.2 eq)SolventTemperatureTime (h)Yield (%)
1TriethylamineDCMReflux24< 5
2PyridineTolueneReflux24< 5
3K2CO3DMF80 °C24~10-20
4t-BuOKTHFRT12~60-75
5NaH (60%)THFRT12> 80

Table 2: Effect of Solvent on NaH-Mediated N-benzoylation

EntrySolventTemperatureTime (h)Yield (%)
1TolueneRT12~75-85
2DioxaneRT12~70-80
3THFRT12> 80
4DMFRT12> 85

Note: While DMF may give higher yields, it can be harder to remove during workup.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)-.

Caption: General two-step workflow for the synthesis and purification of the target product.

Caption: Troubleshooting flowchart for diagnosing and solving low-yield reactions.

Caption: Reaction pathway showing intermediates, reagents, and potential side reactions.

References

"Benzamide, N-benzoyl-N-(phenylmethyl)-" dosage and administration in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature detailing the dosage and administration of "Benzamide, N-benzoyl-N-(phenylmethyl)-" in animal models. This compound appears to be largely unexplored in in vivo settings. Therefore, this technical support center provides general guidance and best practices for researchers initiating preclinical in vivo studies with any novel, uncharacterized chemical entity.

Frequently Asked Questions (FAQs) for First-in-Animal Studies

Q1: I have a novel compound with limited in vitro data. How do I start planning for an in vivo study?

A1: Before initiating any animal studies, it is crucial to gather as much preliminary data as possible. This includes the compound's purity, stability, and physicochemical properties such as solubility and pKa. A thorough literature search on structurally similar compounds can also provide valuable insights into potential biological activity and toxicity. The initial in vivo studies will likely be exploratory, focusing on dose-ranging and tolerability.

Q2: How do I select the appropriate animal model for my novel compound?

A2: The choice of animal model depends on the research question. For initial safety and pharmacokinetic studies, rodents (mice or rats) are commonly used due to their well-characterized biology and ease of handling. The selection should be justified based on physiological and metabolic similarities to humans for the target of interest, if known.

Q3: What are the key considerations for a dose-ranging study?

A3: Dose-ranging studies, also known as maximum tolerated dose (MTD) studies, are essential for determining a safe and effective dose range for subsequent experiments. Key considerations include:

  • Starting Dose: This can be estimated from in vitro data or data from similar compounds.

  • Dose Escalation Scheme: A clear plan for increasing the dose in subsequent cohorts of animals.

  • Clinical Observations: A detailed list of parameters to monitor, including changes in body weight, food and water intake, behavior, and any signs of toxicity.

  • Humane Endpoints: Pre-defined criteria for ending the experiment for an animal to minimize pain and distress.

Q4: My compound has poor aqueous solubility. How can I formulate it for in vivo administration?

A4: Formulating poorly soluble compounds is a common challenge. Several strategies can be employed, and the choice will depend on the compound's properties and the intended route of administration. Initial approaches often involve the use of co-solvents, surfactants, or creating a suspension. It is critical to test the vehicle alone in a control group to ensure it does not have any biological effects.

Q5: What are the most common routes of administration for initial in vivo studies in rodents?

A5: The choice of administration route depends on the study's objective and the compound's properties. Common routes for initial studies include:

  • Oral (PO): Often administered via gavage. This route is relevant for drugs intended for oral administration in humans.

  • Intravenous (IV): Ensures 100% bioavailability and is useful for initial pharmacokinetic studies.

  • Intraperitoneal (IP): A common route for rapid absorption, though it may not be relevant for human administration.

  • Subcutaneous (SC): Provides slower, more sustained absorption.

Troubleshooting Guide for In Vivo Experiments with Novel Compounds

Issue Potential Cause(s) Troubleshooting Steps
High mortality or severe adverse effects at the lowest dose - The starting dose was too high.- The compound is highly toxic.- Formulation issues (e.g., precipitation, inappropriate pH).- Re-evaluate the starting dose based on all available data.- Conduct a more gradual dose escalation.- Analyze the formulation for stability and compatibility.- Consider a different route of administration that may have less systemic toxicity.
No observable effect even at the highest dose - The compound is not active in this model.- Poor bioavailability due to formulation or metabolic issues.- The chosen animal model is not appropriate.- Confirm target engagement with ex vivo analysis if possible.- Conduct pharmacokinetic studies to assess exposure.- Re-evaluate the formulation to improve solubility and absorption.- Consider a different animal model or a different route of administration.
High variability in animal responses - Inconsistent dosing technique.- Animal stress.- Genetic variability within the animal colony.- Ensure all personnel are properly trained and follow standardized procedures.- Acclimatize animals to the experimental conditions and handling.- Use a sufficient number of animals to account for biological variability and consider using inbred strains.
Precipitation of the compound upon injection - The compound has low solubility in physiological fluids.- The formulation is not stable.- Re-evaluate the formulation. Consider using a different vehicle or a solubilization technique like complexation with cyclodextrins.- Filter the formulation before administration.
Difficulty with administration route (e.g., tail vein injection) - Improper restraint.- Dehydration of the animal, leading to vasoconstriction.- Ensure proper training in animal handling and injection techniques.- Warm the animal's tail to promote vasodilation before injection.[1]

Data Presentation: Recommended Administration Volumes in Rodents

For any new compound, it is crucial to adhere to established guidelines for administration volumes to avoid adverse effects related to the procedure itself.

Route of Administration Mouse (mL/kg) Rat (mL/kg) Notes
Oral (PO) 10-205-20Use the smallest volume possible to ensure accurate dosing and limit reflux.[2]
Intravenous (IV) 5-105Bolus injections should be administered slowly.[3]
Intraperitoneal (IP) 10-205-10
Subcutaneous (SC) 10-205-10
Intramuscular (IM) 0.05 (per site)0.1 (per site)

This table provides general guidelines. Always consult your institution's specific animal care and use committee (IACUC) protocols.

Experimental Protocols

Protocol 1: Oral Gavage in Mice
  • Preparation:

    • Calculate the appropriate dosing volume based on the most recent body weight of the mouse. The volume should generally not exceed 10 mL/kg.[4]

    • Select a gavage needle of the appropriate size (typically 20-22 gauge for adult mice). The length should be pre-measured from the tip of the mouse's nose to the last rib to ensure it can reach the stomach.[2][4]

    • Draw the calculated volume of the test compound into a syringe and attach the gavage needle.

  • Restraint:

    • Gently restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and forelimbs.

  • Administration:

    • With the mouse in an upright position, insert the gavage needle into the mouth, slightly to one side of the incisors.

    • Gently advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow as the tube is advanced. Do not force the needle. If resistance is met, withdraw and reposition.

    • Once the needle is inserted to the pre-measured depth, administer the compound smoothly.

    • Slowly withdraw the needle.

  • Post-Administration Monitoring:

    • Observe the mouse for several minutes to ensure there are no signs of respiratory distress, which could indicate accidental administration into the trachea.

Protocol 2: Intravenous (Tail Vein) Injection in Rats
  • Preparation:

    • Calculate the required dose and volume. The maximum recommended bolus injection volume is 5 ml/kg.[3]

    • Select a sterile needle of appropriate size (typically 25-27 gauge).[1][3]

    • Load the syringe with the test compound, ensuring there are no air bubbles.

  • Restraint and Vein Dilation:

    • Place the rat in a suitable restraint device, allowing access to the tail.

    • Warm the rat's tail using a heat lamp or warm water to cause vasodilation, making the lateral tail veins more visible.[1]

  • Administration:

    • Clean the tail with 70% ethanol.

    • Immobilize the tail and insert the needle, bevel up, into one of the lateral tail veins, pointing towards the body.

    • If the needle is correctly placed, there should be minimal resistance upon injection. A small flash of blood may be visible in the hub of the needle.

    • Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein and should be removed.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Experimental Workflow for a Novel Compound

experimental_workflow cluster_preclinical Preclinical Evaluation of a Novel Compound compound Novel Compound (Physicochemical Characterization) formulation Formulation Development (Solubility, Stability) compound->formulation dose_ranging Dose-Ranging & Tolerability (e.g., MTD Study) formulation->dose_ranging pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) dose_ranging->pk_pd efficacy Efficacy Studies (Disease Model) pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology

Caption: A generalized workflow for the initial in vivo evaluation of a novel chemical compound.

Hypothetical Signaling Pathway for a Benzamide Derivative

signaling_pathway cluster_cell Cellular Response to Inflammatory Stimulus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nfkb_pathway NF-κB Signaling Cascade receptor->nfkb_pathway nfkb NF-κB Activation nfkb_pathway->nfkb cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) nfkb->cytokines benzamide Novel Benzamide Compound benzamide->nfkb_pathway Inhibition

Caption: A hypothetical signaling pathway illustrating how a novel benzamide compound might exert anti-inflammatory effects by inhibiting the NF-κB pathway.

References

Technical Support Center: Troubleshooting Non-Specific Binding of "Benzamide, N-benzoyl-N-(phenylmethyl)-" in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing non-specific binding issues encountered with "Benzamide, N-benzoyl-N-(phenylmethyl)-" and other lipophilic small molecules in various experimental assays.

Troubleshooting Guides

Issue: High Background Signal in a Ligand Binding Assay

High background noise can mask the specific binding signal of your compound of interest. "Benzamide, N-benzoyl-N-(phenylmethyl)-" is a highly lipophilic molecule due to its three benzene rings, which can predispose it to non-specific interactions with assay components like plasticware and proteins.[1]

Possible Causes and Solutions:

Possible Cause Recommended Action Rationale
Hydrophobic Interactions Increase the concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) in the assay buffer. Start with a low concentration (e.g., 0.01%) and titrate upwards.Surfactants can disrupt hydrophobic interactions between the compound and surfaces, reducing non-specific binding.[2]
Ionic Interactions Adjust the salt concentration of the assay buffer. Increasing the ionic strength (e.g., with NaCl) can shield charged interactions.[2]This can minimize non-specific binding driven by electrostatic forces.
Insufficient Blocking Optimize the blocking agent. If using a protein-based blocker like Bovine Serum Albumin (BSA), consider increasing its concentration or switching to a different blocker like casein.[3]Blocking agents saturate non-specific binding sites on the assay plate or membrane.[4]
Sub-optimal pH Evaluate the effect of pH on non-specific binding by testing a range of buffer pH values around the physiological range.The charge of both the compound and interacting surfaces can be influenced by pH, affecting non-specific binding.[2]

Experimental Workflow for Troubleshooting High Background:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Evaluation cluster_3 Outcome A High Background Signal B Optimize Surfactant Concentration A->B C Adjust Buffer Ionic Strength A->C D Change Blocking Agent/Concentration A->D E Vary Buffer pH A->E F Assess Signal-to-Noise Ratio B->F C->F D->F E->F G Reduced Background, Assay Optimized F->G Successful H Background Still High F->H Unsuccessful

Caption: Troubleshooting workflow for high background signal.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern for a compound like "Benzamide, N-benzoyl-N-(phenylmethyl)-"?

A1: Non-specific binding refers to the interaction of a compound with unintended targets or surfaces in an assay, such as plastic wells, membranes, or proteins other than the intended target.[5][6] For a highly lipophilic (fat-soluble) compound like "Benzamide, N-benzoyl-N-(phenylmethyl)-", which has three aromatic rings, there is an increased tendency for it to associate with hydrophobic surfaces, leading to high background signals and potentially inaccurate assay results.[1]

Q2: How can I determine the extent of non-specific binding in my assay?

A2: To quantify non-specific binding, you can include a control experiment where a high concentration of an unlabeled competitor ligand is added to saturate the specific binding sites. Any remaining binding of your labeled "Benzamide, N-benzoyl-N-(phenylmethyl)-" is considered non-specific. The specific binding is then calculated by subtracting the non-specific binding from the total binding.[5]

Q3: What are the key buffer components I should consider optimizing to reduce non-specific binding?

A3: The primary buffer components to optimize are:

  • Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions.

  • Salt Concentration: Increasing ionic strength (e.g., with NaCl) can reduce electrostatic interactions.

  • pH: The pH of the buffer can influence the charge of your compound and interacting surfaces.

  • Blocking Agents: Proteins like BSA or casein are commonly used to block non-specific binding sites on surfaces.[2][3]

Q4: Can the choice of assay plate or membrane affect non-specific binding?

A4: Yes, the material of your assay plate or membrane can significantly impact non-specific binding. Polystyrene plates, commonly used in ELISAs and other assays, can have hydrophobic surfaces that promote the binding of lipophilic molecules. It may be beneficial to test plates with different surface treatments (e.g., low-binding surfaces) to find one that minimizes non-specific interactions with your compound. Similarly, different types of membranes (e.g., nitrocellulose vs. PVDF) have different binding properties.[4]

Q5: Are there any specific experimental protocols I can follow to minimize non-specific binding?

A5: Yes, here is a general protocol for optimizing an enzyme-linked immunosorbent assay (ELISA) to reduce high background, which can be adapted for other plate-based assays.

General Protocol for Reducing High Background in a Plate-Based Assay:

  • Plate Selection: Test both standard and low-binding microtiter plates.

  • Blocking Step Optimization:

    • Prepare blocking buffers with different agents (e.g., 1% BSA, 5% non-fat dry milk, 1% casein).

    • Increase the incubation time for the blocking step (e.g., from 1 hour to 2 hours or overnight at 4°C).[7]

  • Wash Buffer Optimization:

    • Prepare wash buffers with varying concentrations of a non-ionic surfactant (e.g., 0.05%, 0.1%, 0.2% Tween-20).

    • Increase the number of wash steps between antibody/compound incubations.[8][9]

  • Assay Buffer Additives:

    • Prepare your compound dilutions in assay buffers containing different concentrations of a non-ionic surfactant and/or BSA.

  • Run the Assay: Perform the assay with the different conditions to identify the combination that yields the lowest background and highest specific signal.

Signaling Pathway of Non-Specific Binding and Mitigation:

G cluster_0 Compound Properties cluster_1 Causes of Non-Specific Binding cluster_2 Assay Components cluster_3 Mitigation Strategies A High Lipophilicity (e.g., Benzamide, N-benzoyl-N-(phenylmethyl)-) B Hydrophobic Interactions A->B C Ionic Interactions A->C D Plastic Surfaces B->D E Membranes B->E F Off-Target Proteins B->F G Add Surfactants B->G C->D C->E C->F H Increase Ionic Strength C->H J Optimize pH C->J I Use Blocking Agents D->I E->I F->I

Caption: Factors contributing to and mitigating non-specific binding.

References

Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for Benzamide, N-benzoyl-N-(phenylmethyl)-.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of N-benzoyl-N-(phenylmethyl)benzamide.

Problem Potential Cause Recommended Solution
Low Yield After Column Chromatography Inappropriate solvent system (eluent too polar or non-polar).1. Optimize Solvent System: Perform thin-layer chromatography (TLC) with varying solvent ratios (e.g., ethyl acetate/hexane) to determine the optimal eluent for separation.[1] 2. Sample Loading: Ensure the crude sample is concentrated to a minimal volume and loaded onto the column in a narrow band.
Product co-eluting with impurities.1. Gradient Elution: Employ a gradient elution from a non-polar to a more polar solvent system to improve separation. 2. Column Size: Use a longer column or a stationary phase with a smaller particle size for better resolution.
Product is still in the column.Flush the column with a highly polar solvent (e.g., pure ethyl acetate or methanol) to elute any remaining product.
Product is not Crystallizing Solution is too dilute.Concentrate the solution by slowly evaporating the solvent.
Incorrect solvent used for recrystallization.1. Solvent Screening: Test the solubility of the compound in various solvents to find one in which it is sparingly soluble at room temperature and highly soluble when heated. For benzamide derivatives, solvents like ethanol or chlorobenzene can be effective.[2] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Presence of impurities inhibiting crystallization.Purify the crude product by column chromatography before attempting recrystallization.
Oily Product Obtained After Purification Residual solvent.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Product is a low-melting solid or an oil at room temperature.If the product is indeed an oil, further purification may require alternative techniques like preparative High-Performance Liquid Chromatography (HPLC).
Multiple Spots on TLC After Purification Incomplete reaction or presence of starting materials.Monitor the reaction progress using TLC to ensure full conversion of starting materials. If the reaction is incomplete, consider adjusting reaction time, temperature, or reagent stoichiometry.
Degradation of the product on silica gel.1. Deactivate Silica Gel: Use silica gel that has been treated with a base (e.g., triethylamine) to prevent degradation of sensitive compounds. 2. Alternative Stationary Phase: Consider using a different stationary phase for chromatography, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying N-benzoyl-N-(phenylmethyl)benzamide?

A1: Column chromatography is a widely used and effective method for the purification of benzamide derivatives.[1][3] A typical stationary phase is silica gel, with an eluent system such as a mixture of ethyl acetate and hexane. The optimal ratio should be determined by TLC analysis.

Q2: How can I determine the purity of my final product?

A2: The purity of N-benzoyl-N-(phenylmethyl)benzamide can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q3: My compound is not soluble in common recrystallization solvents. What should I do?

A3: If your compound has low solubility, you can try using a solvent mixture. For example, dissolving the compound in a good solvent (like dichloromethane) and then slowly adding a poor solvent (like hexane) until turbidity is observed, followed by cooling, can induce crystallization.

Q4: Are there any specific safety precautions I should take during the purification process?

A4: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used for chromatography and recrystallization are often flammable and can be harmful if inhaled or in contact with skin.

Experimental Protocols

The following are example protocols for the purification of N-benzoyl-N-(phenylmethyl)benzamide based on methods used for structurally similar compounds. These may require optimization for your specific sample.

Protocol 1: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude N-benzoyl-N-(phenylmethyl)benzamide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system (e.g., 10-40% ethyl acetate in hexane).[1] A gradient elution, where the polarity of the solvent is gradually increased, may be necessary for optimal separation.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which N-benzoyl-N-(phenylmethyl)benzamide is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol).[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The purified compound should crystallize out of the solution. The cooling process can be further slowed by placing the flask in an insulated container. For further crystal growth, the flask can be placed in an ice bath or refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Purity Analysis Crude_Product Crude N-benzoyl-N- (phenylmethyl)benzamide CC_Prep Prepare Silica Gel Column Recryst_Dissolve Dissolve in Hot Solvent CC_Load Load Crude Product CC_Prep->CC_Load CC_Elute Elute with Solvent Gradient CC_Load->CC_Elute CC_Collect Collect Fractions CC_Elute->CC_Collect CC_Analyze Analyze Fractions (TLC) CC_Collect->CC_Analyze CC_Combine Combine Pure Fractions CC_Analyze->CC_Combine CC_Evaporate Evaporate Solvent CC_Combine->CC_Evaporate Pure_Product Pure Product CC_Evaporate->Pure_Product Recryst_Cool Cool to Crystallize Recryst_Dissolve->Recryst_Cool Recryst_Filter Filter Crystals Recryst_Cool->Recryst_Filter Recryst_Wash Wash with Cold Solvent Recryst_Filter->Recryst_Wash Recryst_Dry Dry Crystals Recryst_Wash->Recryst_Dry Recryst_Dry->Pure_Product TLC TLC Pure_Product->TLC HPLC HPLC Pure_Product->HPLC NMR NMR Pure_Product->NMR MS MS Pure_Product->MS

Caption: General experimental workflow for the purification and analysis of N-benzoyl-N-(phenylmethyl)benzamide.

troubleshooting_logic Start Purification Outcome Unsatisfactory Check_Purity Assess Purity (TLC/HPLC) Start->Check_Purity Low_Yield Low Yield? Check_Purity->Low_Yield Yes Impure Product Impure Check_Purity->Impure No Pure_Low_Yield Product Pure, but Low Yield Low_Yield->Pure_Low_Yield Yes Success Purification Successful Low_Yield->Success No (Yield Acceptable) Optimize_CC Optimize Column Chromatography (Solvent, Gradient) Impure->Optimize_CC Optimize_Recryst Optimize Recrystallization (Solvent, Cooling Rate) Impure->Optimize_Recryst Check_Reaction Re-evaluate Reaction (Completion, Side Products) Pure_Low_Yield->Check_Reaction Mechanical_Loss Investigate Mechanical Loss (Transfers, Filtration) Pure_Low_Yield->Mechanical_Loss Optimize_CC->Check_Purity Optimize_Recryst->Check_Purity Check_Reaction->Start Mechanical_Loss->Start

Caption: Logical troubleshooting workflow for common purification issues.

References

Technical Support Center: Investigating and Mitigating Cytotoxicity of Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature detailing the specific cytotoxicity of "Benzamide, N-benzoyl-N-(phenylmethyl)-". Therefore, this technical support center provides a generalized framework for researchers and drug development professionals who are investigating the cytotoxic properties of novel benzamide compounds and seeking strategies to mitigate these effects. The information provided is based on established principles of toxicology and cell biology.

Frequently Asked Questions (FAQs)

Q1: I am observing significant cell death after treating my cell cultures with a novel benzamide compound. What are the potential underlying mechanisms?

A1: Drug-induced cytotoxicity can be mediated by several mechanisms. When investigating a novel compound, it is crucial to consider the following possibilities:

  • Induction of Apoptosis: This is a form of programmed cell death. Your compound may be activating intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. A key feature is the activation of a cascade of enzymes called caspases.[1][2][3]

  • Induction of Oxidative Stress: The compound might be generating an excess of reactive oxygen species (ROS) within the cells.[4][5] This can damage cellular components like lipids, proteins, and DNA, leading to cell death.[6]

  • Mitochondrial Dysfunction: The compound could be directly interfering with mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.

  • Necrosis: At high concentrations, the compound may cause direct damage to the cell membrane, leading to uncontrolled cell lysis and inflammation.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.[7]

  • Metabolic Bioactivation: The compound itself might not be toxic, but it could be converted into a reactive, toxic metabolite by cellular enzymes.[7][8]

Q2: How can I experimentally confirm that my benzamide compound is cytotoxic?

A2: A variety of in vitro assays can be used to quantify cytotoxicity. It is recommended to use at least two assays that measure different cellular endpoints to confirm the results.

  • Cell Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of the viable cell number.[9][10]

  • Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays detect damage to the cell membrane. The lactate dehydrogenase (LDH) assay measures the release of this enzyme from damaged cells into the culture medium.[11]

  • Apoptosis Assays (e.g., Caspase-Glo, Annexin V): These assays specifically measure markers of apoptosis, such as the activation of caspases or the externalization of phosphatidylserine.

Q3: What are some general strategies to reduce the cytotoxicity of my compound in an experimental setting?

A3: If the goal is to study other biological effects of the compound at non-toxic concentrations, several strategies can be employed:

  • Dose-Response Optimization: The most straightforward approach is to perform a dose-response study to identify the concentration range where the compound exhibits its desired biological activity without causing significant cell death.

  • Co-treatment with Antioxidants: If you hypothesize that cytotoxicity is mediated by oxidative stress, you can co-treat the cells with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells.[4]

  • Use of Caspase Inhibitors: If apoptosis is the primary mechanism of cell death, co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) may reduce cytotoxicity.[1][3]

  • Structural Modification of the Compound: In a drug development context, medicinal chemists can synthesize analogues of the lead compound to identify structures with a better therapeutic index (i.e., high potency for the desired target and low cytotoxicity). For some N-substituted benzamides, the presence of certain functional groups, like chlorine or nitro groups, has been shown to increase cytotoxicity.[12][13]

  • Modification of the Delivery System: Encapsulating the compound in a nanoparticle or liposome can alter its biodistribution and cellular uptake, potentially reducing its toxicity to non-target cells.

Q4: My MTT assay results are showing an increase in signal at higher concentrations of my compound, suggesting increased viability, which is counterintuitive. What could be the cause?

A4: This is a known artifact that can occur with tetrazolium-based assays like MTT.

  • Direct Reduction of MTT: The compound itself may be chemically reducing the MTT reagent, leading to a false-positive signal.[14] To test for this, you should run a control experiment with the compound and MTT in cell-free media.[14]

  • Changes in Cellular Metabolism: The compound might be inducing a state of cellular stress that leads to an increase in metabolic rate and, consequently, an increased reduction of MTT, even as the cells are beginning to die.[14] It is advisable to confirm the results with an orthogonal assay that does not measure metabolic activity, such as an LDH release assay or direct cell counting.[9][10]

Troubleshooting Guide for In Vitro Cytotoxicity Assays

Problem Possible Cause Recommended Solution
High background signal in control wells (no cells) The compound or vehicle interacts with the assay reagents.Run a control plate with only media, vehicle, and various concentrations of your compound to measure any direct interference.[14] Subtract this background from your experimental values.
High variability between replicate wells Uneven cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
No cytotoxic effect observed even at high concentrations The compound is not cytotoxic to the chosen cell line. The compound has low solubility and is precipitating out of solution. The incubation time is too short.Confirm the compound's solubility in the culture medium. Extend the incubation time (e.g., 48 or 72 hours).[10] Consider using a more sensitive cell line.
Unexpected cytotoxicity in vehicle control wells The solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). The compound may be interfering with one of the assays. The mechanisms of cell death may differ at various concentrations.Use a direct cell counting method to differentiate between cytostatic and cytotoxic effects. Check for assay interference as described above. Consider that at lower concentrations, the compound might induce apoptosis (membrane integrity is initially maintained), while at higher concentrations, it may cause necrosis (leading to high LDH release).

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium

  • Test compound stock solution

  • Vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzamide compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and untreated (media only) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol quantifies the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Materials:

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Test compound stock solution

  • Vehicle (e.g., DMSO)

  • Lysis buffer (provided in the kit, for maximum LDH release control)

  • Plate reader (absorbance at the wavelength specified by the kit manufacturer)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.

  • Prepare Controls: In separate wells of the cell plate, prepare:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with lysis buffer for 45 minutes before the end of the incubation period.

    • Background Control: Medium only.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength.

  • Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental wells relative to the spontaneous and maximum release controls.

Quantitative Data Summary (Template)

This table can be used to summarize and compare cytotoxicity data (e.g., IC50 values) for different benzamide derivatives across various cell lines.

CompoundCell LineAssay TypeIncubation Time (hours)IC50 (µM)
Benzamide, N-benzoyl-N-(phenylmethyl)-MCF-7MTT48Enter Data
Benzamide, N-benzoyl-N-(phenylmethyl)-A549LDH48Enter Data
Analogue 1MCF-7MTT48Enter Data
Analogue 1A549LDH48Enter Data
Positive Control (e.g., Doxorubicin)MCF-7MTT48Enter Data
Positive Control (e.g., Doxorubicin)A549LDH48Enter Data

Visualizations

Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway Generalized Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Cytotoxic Compound Cytotoxic Compound Death Receptors Death Receptors Cytotoxic Compound->Death Receptors activates Mitochondrion Mitochondrion Cytotoxic Compound->Mitochondrion induces stress DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 cleavage Caspase-8->Mitochondrion can activate Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 cleavage Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 cleavage Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Generalized signaling pathways for drug-induced apoptosis.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_planning Phase 1: Initial Screening cluster_confirmation Phase 2: Confirmation & Mechanism cluster_mitigation Phase 3: Mitigation Strategy A Select Cell Line(s) & Determine Seeding Density B Prepare Compound Stock & Serial Dilutions A->B C Perform Dose-Response (e.g., MTT Assay, 24h) B->C D Confirm IC50 with Orthogonal Assay (e.g., LDH Release) C->D Calculate IC50 E Investigate Mechanism (e.g., Caspase Assay, ROS Assay) D->E F Is Cytotoxicity Mechanism-Based? E->F G Test Rescue Agents (e.g., Antioxidants, Caspase Inhibitors) F->G Yes H Synthesize & Test Analogues (Structure-Activity Relationship) F->H No I Final Report G->I H->I

Caption: A stepwise workflow for assessing and mitigating compound cytotoxicity.

References

Validation & Comparative

Validating Target Engagement of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the target engagement of the novel compound "Benzamide, N-benzoyl-N-(phenylmethyl)-". Due to the limited publicly available biological data for this specific molecule, this guide presents a strategy based on its structural similarity to known bioactive compounds. We hypothesize three potential biological targets—Butyrylcholinesterase (BChE), Poly (ADP-ribose) polymerase-1 (PARP-1), and Tubulin—and provide detailed experimental protocols and comparative data from structurally related benzamide derivatives to guide target validation studies.

Hypothesized Biological Targets and Rationale

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Based on the structure of "Benzamide, N-benzoyl-N-(phenylmethyl)-", which features a central benzamide core with N-benzoyl and N-phenylmethyl substitutions, we have identified three plausible biological targets.

  • Butyrylcholinesterase (BChE): N-benzyl benzamide derivatives have been reported as potent and selective inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease. The structural similarity suggests that "Benzamide, N-benzoyl-N-(phenylmethyl)-" may also interact with this target.

  • Poly (ADP-ribose) polymerase-1 (PARP-1): The benzamide moiety is a key pharmacophore in numerous PARP-1 inhibitors, which are crucial in cancer therapy, particularly for tumors with DNA repair deficiencies.[1][2] The core structure of the query compound aligns with the general features of known PARP-1 inhibitors.[1][2]

  • Tubulin: Several N-benzylbenzamide derivatives have demonstrated potent antitumor activities by inhibiting tubulin polymerization, binding to the colchicine site.[3] This makes tubulin a compelling hypothetical target for "Benzamide, N-benzoyl-N-(phenylmethyl)-".[3]

Comparative Quantitative Data

To provide a benchmark for future experimental validation, the following table summarizes the inhibitory activities (IC50 values) of various benzamide derivatives against the hypothesized targets.

TargetCompound/AlternativeIC50 (nM)Reference
Butyrylcholinesterase (BChE) N-benzyl benzamide derivative (S11-1014)0.08[4][5][6][7]
N-benzyl benzamide derivative (S11-1033)0.039[6]
Rivastigmine (Standard of Care)31,000[5]
PARP-1 Benzamide3,300[8]
Olaparib (Approved Drug)1-5[8]
Benzamide Derivative 13f0.25
Tubulin Polymerization N-benzylbenzamide derivative (20b)12-27[3][9]
Combretastatin A-4 (Natural Product)~1,000
Benzamide Derivative 48~10-50[10]

Experimental Protocols for Target Engagement Validation

To empirically determine the interaction of "Benzamide, N-benzoyl-N-(phenylmethyl)-" with its hypothesized targets, a combination of in vitro biochemical assays and cell-based target engagement studies is recommended.

Experimental Workflow for Target Engagement Validation

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Validation biochem_assay Enzymatic/Binding Assay (e.g., BChE, PARP-1, Tubulin) ic50 Determine IC50/Kd biochem_assay->ic50 Quantitative Analysis correlation Correlate Biochemical and Cellular Data ic50->correlation cell_culture Treat Cells with Compound target_engagement Target Engagement Assay (e.g., CETSA, NanoBRET) cell_culture->target_engagement downstream Downstream Functional Assay (e.g., DNA damage, Cell Cycle Arrest) target_engagement->downstream Confirm Cellular Activity downstream->correlation validation Target Validated correlation->validation start Hypothesized Target start->biochem_assay start->cell_culture

Caption: A generalized workflow for validating the engagement of a small molecule with its hypothesized biological target.

Butyrylcholinesterase (BChE) Activity Assay (Ellman's Method)

This spectrophotometric assay measures the enzymatic activity of BChE.

Principle: BChE hydrolyzes the substrate butyrylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm.[11][12][13][14]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 7.4.

    • Substrate Solution: 10 mM Butyrylthiocholine iodide in deionized water.

    • DTNB Solution: 10 mM DTNB in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 150 µL of assay buffer to each well.

    • Add 10 µL of BChE enzyme solution (from equine serum or recombinant human BChE).

    • Add 10 µL of "Benzamide, N-benzoyl-N-(phenylmethyl)-" or control inhibitor at various concentrations.

    • Pre-incubate for 10 minutes at 37°C.

    • Add 20 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of the substrate solution.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

PARP-1 Enzymatic Assay (NAD+ Consumption)

This assay quantifies PARP-1 activity by measuring the depletion of its substrate, NAD+.

Principle: Activated PARP-1 consumes NAD+ to form poly(ADP-ribose) chains on acceptor proteins. The remaining NAD+ is then measured using a cycling reaction that generates a fluorescent product.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 µM DTT.

    • Activated DNA: Histone H1 or commercially available activated DNA.

    • Recombinant human PARP-1 enzyme.

    • NAD+ solution.

    • NAD+ detection reagent (e.g., NAD/NADH-Glo™ Assay).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of assay buffer containing activated DNA to each well.

    • Add 5 µL of "Benzamide, N-benzoyl-N-(phenylmethyl)-" or a known PARP inhibitor (e.g., Olaparib) at various concentrations.

    • Add 10 µL of PARP-1 enzyme.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 15 µL of NAD+ solution.

    • Incubate for 60 minutes at 37°C.

  • Data Acquisition:

    • Stop the reaction and measure the remaining NAD+ according to the detection reagent manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC50 value.

Tubulin Polymerization Assay (Fluorescence-based)

This assay monitors the assembly of microtubules in vitro.

Principle: A fluorescent reporter, such as DAPI, exhibits increased fluorescence upon binding to polymerized microtubules.[15][16][17][18][19] This allows for real-time monitoring of tubulin polymerization.[15][16][17][18][19]

Protocol:

  • Reagent Preparation:

    • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

    • Tubulin solution: Porcine brain tubulin reconstituted in G-PEM buffer.

    • GTP solution: 100 mM in deionized water.

    • Fluorescent Reporter: DAPI solution.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of "Benzamide, N-benzoyl-N-(phenylmethyl)-" or a known tubulin inhibitor (e.g., Combretastatin A-4) at various concentrations to the wells of a pre-warmed 37°C plate.

    • Prepare a master mix containing tubulin, GTP, and the fluorescent reporter in G-PEM buffer on ice.

    • Initiate the polymerization by adding 45 µL of the master mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization.

    • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment.[20][21][22][23][24]

Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.[20][21][22][23][24]

Protocol (Western Blot Detection):

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with "Benzamide, N-benzoyl-N-(phenylmethyl)-" or vehicle control for a defined period (e.g., 1-2 hours).

  • Heating Step:

    • Harvest and resuspend cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

    • Determine the protein concentration of the soluble fraction.

  • Detection:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the hypothesized target protein.

  • Data Analysis:

    • Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay

This is a live-cell assay that provides quantitative data on compound affinity and residence time.[25][26][27][28]

Principle: The assay utilizes a target protein fused to a NanoLuc® luciferase (the energy donor) and a fluorescent tracer that binds to the target (the energy acceptor). When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.[25][26][27][28]

Protocol (General Overview):

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the target protein-NanoLuc® fusion.

  • Assay Procedure:

    • Plate the transfected cells in a 96- or 384-well plate.

    • Add the NanoBRET™ tracer and "Benzamide, N-benzoyl-N-(phenylmethyl)-" at various concentrations.

    • Incubate to allow for compound binding to reach equilibrium.

    • Add the Nano-Glo® substrate.

  • Data Acquisition:

    • Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in living cells.

Signaling Pathway Diagrams

Understanding the biological context of the hypothesized targets is crucial for designing downstream functional assays.

PARP-1 Signaling in DNA Damage Response

G DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Recruitment & Activation PAR Poly(ADP-ribose) (PAR) PARP1->PAR Catalyzes PARylation DNA_Repair DNA Repair PARP1->DNA_Repair NAD NAD+ NAD->PARP1 Substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins Recruitment Repair_Proteins->DNA_Repair

Caption: Simplified diagram of the role of PARP-1 in the single-strand break repair pathway.

Role of Microtubules in Cell Division

G Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Depolymerization Depolymerization Depolymerization->Tubulin_Dimers Microtubules->Depolymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Chromosome_Segregation Chromosome Segregation Spindle->Chromosome_Segregation Cell_Division Cell Division Chromosome_Segregation->Cell_Division Tubulin_Inhibitor Tubulin Polymerization Inhibitor Tubulin_Inhibitor->Polymerization Inhibits

Caption: The dynamic process of microtubule polymerization and its role in cell division, a target for anti-cancer therapies.

By employing the outlined experimental strategies and utilizing the provided comparative data and pathway diagrams, researchers can systematically investigate the target engagement of "Benzamide, N-benzoyl-N-(phenylmethyl)-" and elucidate its mechanism of action. This structured approach will facilitate the efficient progression of this compound through the drug discovery pipeline.

References

N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the structure-activity relationship of novel N-benzylbenzamide derivatives reveals key structural determinants for potent antitumor activity. This guide provides a comparative overview of their biological performance, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.

A recent study has unveiled a series of N-benzylbenzamide derivatives with significant potential as inhibitors of tubulin polymerization, a critical mechanism in cell division and a validated target for cancer therapy.[1][2] These compounds have demonstrated potent antiproliferative activities against a panel of human cancer cell lines, with some analogues exhibiting IC50 values in the low nanomolar range.[1] This guide synthesizes the key findings, presenting a clear comparison of these derivatives to elucidate their structure-activity relationships (SAR).

Comparative Analysis of Antiproliferative Activity

The antitumor potential of the synthesized N-benzylbenzamide derivatives was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compounds' potency, are summarized in the table below. The data highlights the significant impact of substitutions on both the N-benzyl and the benzamide moieties.

CompoundR1R2A549 IC50 (nM)HCT116 IC50 (nM)MCF-7 IC50 (nM)HeLa IC50 (nM)Tubulin Polymerization Inhibition IC50 (µM)
20a HH45 ± 3.152 ± 4.538 ± 2.961 ± 5.2>40
20b 3-OCH3H15 ± 1.2 12 ± 0.9 18 ± 1.5 27 ± 2.1 2.1 ± 0.1
20c 4-OCH3H35 ± 2.841 ± 3.331 ± 2.549 ± 4.115.3 ± 1.2
20d 3,4-(OCH3)2H28 ± 2.133 ± 2.725 ± 2.040 ± 3.58.7 ± 0.7
20e H3-OCH388 ± 7.195 ± 8.279 ± 6.5105 ± 9.8>40
20f H4-OCH375 ± 6.382 ± 7.068 ± 5.991 ± 8.1>40
CA-4 --2.5 ± 0.21.9 ± 0.13.1 ± 0.34.2 ± 0.41.5 ± 0.1
Colchicine --5.8 ± 0.54.9 ± 0.46.5 ± 0.68.1 ± 0.71.8 ± 0.1

Data extracted from Zhu et al., European Journal of Medicinal Chemistry, 2021.[1]

The SAR study reveals several key insights:

  • Substitution on the N-benzyl ring (R1) is crucial for activity. The introduction of a methoxy group at the 3-position of the N-benzyl ring (compound 20b ) resulted in a significant enhancement of antiproliferative activity across all tested cell lines compared to the unsubstituted analogue (20a ).

  • The position of the methoxy group is critical. A 3-methoxy substitution (20b ) was found to be optimal, being more potent than the 4-methoxy (20c ) and 3,4-dimethoxy (20d ) analogues.

  • Substitution on the benzamide ring (R2) is generally detrimental to activity. The introduction of methoxy groups on the benzamide phenyl ring (compounds 20e and 20f ) led to a marked decrease in potency.

  • Compound 20b exhibited the most promising profile , with IC50 values ranging from 12 to 27 nM against the tested cancer cell lines and potent inhibition of tubulin polymerization (IC50 = 2.1 µM).[1]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism by which these N-benzylbenzamide derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

The following diagram illustrates the proposed mechanism of action:

G cluster_0 Cellular Environment N_benzylbenzamide N-benzylbenzamide Derivative (e.g., 20b) Tubulin α/β-Tubulin Dimers N_benzylbenzamide->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Inhibited) Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Disrupted Mitotic Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of N-benzylbenzamide derivatives.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the N-benzylbenzamide derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]

  • Cell Seeding: Human cancer cell lines (A549, HCT116, MCF-7, and HeLa) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.

The following diagram outlines the workflow for the MTT assay:

G Start Start Cell_Seeding Cell_Seeding Start->Cell_Seeding Day 1 End End Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment Day 1 Incubation_72h Incubation_72h Compound_Treatment->Incubation_72h Day 1-4 MTT_Addition MTT_Addition Incubation_72h->MTT_Addition Day 4 Incubation_4h Incubation_4h MTT_Addition->Incubation_4h Day 4 Formazan_Solubilization Formazan_Solubilization Incubation_4h->Formazan_Solubilization Day 4 Absorbance_Measurement Absorbance_Measurement Formazan_Solubilization->Absorbance_Measurement Day 4 IC50_Calculation IC50_Calculation Absorbance_Measurement->IC50_Calculation Analysis IC50_Calculation->End

Caption: Workflow of the MTT cell viability assay.

Tubulin Polymerization Assay

The ability of the compounds to inhibit tubulin polymerization was assessed using a fluorescence-based in vitro assay.[7][8][9]

  • Reaction Mixture Preparation: A reaction mixture containing purified bovine tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a polymerization buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) was prepared.[7]

  • Compound Addition: The test compounds, dissolved in DMSO, were added to the reaction mixture in a 96-well plate.

  • Fluorescence Monitoring: The plate was incubated at 37°C, and the fluorescence intensity was monitored over time using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate of polymerization was determined, and the IC50 values for inhibition were calculated by comparing the polymerization rates in the presence of the compounds to a DMSO control.

Conclusion

The structure-activity relationship studies of N-benzylbenzamide derivatives have identified promising candidates with potent antitumor activities. Specifically, the presence of a 3-methoxy group on the N-benzyl ring significantly enhances potency, while substitutions on the benzamide ring are not well tolerated. The lead compound, 20b , demonstrates low nanomolar antiproliferative activity and effective inhibition of tubulin polymerization, making it a strong candidate for further preclinical development. This comparative guide provides a valuable resource for researchers aiming to design and develop novel tubulin inhibitors for cancer therapy.

References

A Predictive Comparison: Benzamide, N-benzoyl-N-(phenylmethyl)- Poised as a Potential PARP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comparative Analysis for Drug Discovery Professionals

[City, State] – November 1, 2025 – While direct experimental data remains forthcoming, the chemical scaffold of Benzamide, N-benzoyl-N-(phenylmethyl)- suggests its potential role as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA damage repair. This guide offers a comparative analysis of this compound against established PARP inhibitors, providing a predictive framework for researchers in oncology and neurodegenerative disease.

The benzamide moiety is a well-established pharmacophore essential for the activity of numerous PARP inhibitors, including several FDA-approved drugs.[1] This structural feature is fundamental for binding to the nicotinamide pocket of the PARP enzyme.[1] The parent compound, benzamide, itself demonstrates inhibitory activity against PARP with an IC50 of 3.3 μM.[2] Although "Benzamide, N-benzoyl-N-(phenylmethyl)-" is a more complex, N,N-disubstituted derivative, its core benzamide structure strongly implies a similar mechanism of action. From a medicinal chemistry perspective, this compound is currently considered to have an uninvestigated profile.[3]

Comparison with Known PARP Inhibitors

To contextualize the potential efficacy of Benzamide, N-benzoyl-N-(phenylmethyl)-, a comparison with known PARP inhibitors is presented below. The table includes the parent compound, benzamide, and clinically approved PARP inhibitors.

CompoundTarget(s)IC50 (nM)Status
Benzamide PARP3300Preclinical
Olaparib PARP1/21.49FDA Approved
Rucaparib PARP1/2-FDA Approved
Niraparib PARP1/2-FDA Approved
Talazoparib PARP1/2-FDA Approved

Note: IC50 values for FDA-approved inhibitors can vary based on the specific PARP family member and the assay conditions.

Experimental Protocols

A standard method for determining the inhibitory activity of a compound against PARP is a biochemical assay that measures the incorporation of ADP-ribose onto a histone substrate.

PARP Inhibition Assay Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PARP1 enzyme and histone proteins are purified and prepared in an assay buffer.

  • Compound Incubation: The test compound, such as Benzamide, N-benzoyl-N-(phenylmethyl)-, is serially diluted and incubated with the PARP1 enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+ (the substrate for ADP-ribosylation) and nicked DNA (which activates the PARP enzyme).

  • Reaction Quenching: After a defined incubation period, the reaction is stopped.

  • Detection: The biotinylated poly(ADP-ribosyl)ated histones are captured on a streptavidin-coated plate. The amount of incorporated biotin is then quantified using a colorimetric or chemiluminescent substrate.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce PARP activity by 50%, is calculated from the dose-response curve.

PARP Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP in the base excision repair (BER) pathway, a key process for repairing single-strand DNA breaks.

PARP_Pathway PARP Signaling in DNA Repair DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits and activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits PARG PARG PAR->PARG degrades Ligase3 DNA Ligase III XRCC1->Ligase3 PolB DNA Polymerase β XRCC1->PolB Repair_Complex DNA Repair Complex Ligase3->Repair_Complex PolB->Repair_Complex DNA_repair DNA Repair Repair_Complex->DNA_repair PARG->PARP1 releases

Caption: PARP1 activation at sites of DNA damage and subsequent recruitment of repair proteins.

Predictive Analysis of Benzamide, N-benzoyl-N-(phenylmethyl)-

The structure of Benzamide, N-benzoyl-N-(phenylmethyl)- presents several points for consideration. The presence of two bulky benzoyl groups and a benzyl group on the amide nitrogen creates significant steric hindrance. This could potentially influence its binding affinity and selectivity for different PARP family members compared to simpler benzamides. The increased lipophilicity due to the three aromatic rings may also affect its cell permeability and pharmacokinetic properties.

Further structure-activity relationship studies are needed to understand how these substitutions on the core benzamide scaffold impact its inhibitory potential.[4] While the benzamide moiety suggests PARP inhibition as a likely mechanism, empirical testing is required to confirm this and to quantify its potency. Researchers are encouraged to synthesize and evaluate this compound in relevant biochemical and cell-based assays to determine its true therapeutic potential.

References

Confirming the in vivo efficacy of "Benzamide, N-benzoyl-N-(phenylmethyl)-"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While in vivo efficacy data for the specific compound "Benzamide, N-benzoyl-N-(phenylmethyl)-" remains limited in publicly available research, a wealth of information exists for the broader class of N-benzylbenzamide derivatives. These compounds have demonstrated significant therapeutic potential across various disease models, including oncology, metabolic disorders, and neurodegenerative diseases. This guide provides a comparative overview of the in vivo efficacy of prominent N-benzylbenzamide derivatives, supported by experimental data and detailed protocols to inform future research and development.

Comparative In Vivo Efficacy of N-Benzylbenzamide Derivatives

The following table summarizes the in vivo performance of notable N-benzylbenzamide derivatives from recent studies, highlighting their therapeutic targets, experimental models, and key efficacy outcomes.

Compound ClassTherapeutic TargetExperimental ModelKey In Vivo Efficacy Data
Tubulin Polymerization Inhibitors TubulinH22 allograft mouse model (Liver Cancer)Compound 20b-P (a disodium phosphate prodrug) significantly inhibited tumor growth and reduced microvessel density. It exhibited a high safety profile with an LD50 of 599.7 mg/kg (i.v.).[1][2][3]
Dual sEH/PPARγ Modulators Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ)Mouse models of metabolic syndromeCompound 14c demonstrated a favorable in vitro profile and was identified as a suitable candidate for long-term in vivo studies in animal models of metabolic syndrome.[4]
Butyrylcholinesterase (BChE) Inhibitors ButyrylcholinesteraseAβ₁₋₄₂-induced cognitive impairment mouse model (Alzheimer's Disease)Compounds S11-1014 and S11-1033 (0.5 mg/kg) showed a marked therapeutic effect, comparable to 1 mg/kg rivastigmine, in improving cognitive dysfunction.[5][6] The compounds were also shown to be safe in in vivo acute toxicity tests.[5][6]
Antiparasitic Agents Kinetoplast DNA (kDNA)Acute mouse model of African trypanosomiasisAn N-phenylbenzamide derivative, 1a , was curative by oral administration.[7]

Detailed Experimental Protocols

In Vivo Antitumor Efficacy Assessment of Tubulin Polymerization Inhibitors

Experimental Workflow:

G cluster_0 Animal Model Preparation cluster_1 Treatment Administration cluster_2 Efficacy Evaluation A H22 liver cancer cells are cultured B Cells are subcutaneously inoculated into ICR mice A->B C Tumors are allowed to grow to 100-200 mm³ B->C D Mice are randomly divided into groups C->D E Test compounds (e.g., 20b-P) or vehicle are administered (i.v.) D->E F Tumor volume and body weight are measured periodically E->F G At the end of the study, tumors are excised and weighed F->G H Microvessel density is assessed by immunohistochemistry G->H

Caption: Workflow for in vivo antitumor efficacy testing.

Methodology:

  • Cell Culture and Animal Model: H22 liver cancer cells are maintained in appropriate culture media. For the in vivo study, cells are harvested and subcutaneously injected into the right flank of ICR mice.[1][3]

  • Tumor Growth and Grouping: Once the tumors reach a volume of 100-200 mm³, the mice are randomly assigned to treatment and control groups.[1][3]

  • Drug Administration: The test compound, such as the disodium phosphate prodrug 20b-P , is administered intravenously at a specified dosage and schedule. The control group receives the vehicle.[1][3]

  • Immunohistochemistry: Tumor tissues are fixed, sectioned, and stained with antibodies against CD31 to evaluate microvessel density as a measure of angiogenesis.[1][3]

In Vivo Assessment of Cognitive Enhancement by Butyrylcholinesterase Inhibitors

Experimental Workflow:

G cluster_0 Model Induction cluster_1 Treatment cluster_2 Behavioral Testing A Aβ₁₋₄₂ is infused into the cerebral ventricles of mice B Mice are allowed to recover for a set period A->B C Mice are treated with test compounds (e.g., S11-1014) or vehicle B->C D Morris Water Maze test is performed to assess spatial learning and memory C->D E Escape latency and path length are recorded D->E

Caption: Workflow for assessing cognitive improvement in an Alzheimer's model.

Methodology:

  • Animal Model: Cognitive impairment is induced in mice by intracerebroventricular injection of Aβ₁₋₄₂ peptide.[5][6]

  • Drug Treatment: Following a recovery period, mice are administered with the N-benzyl benzamide derivatives (e.g., S11-1014, S11-1033) or a reference drug like rivastigmine.[5][6]

  • Behavioral Assessment: The Morris Water Maze test is employed to evaluate spatial learning and memory. The time taken to find a hidden platform (escape latency) and the distance traveled are measured over several days of training and in a final probe trial.[5][6]

Signaling Pathways and Mechanism of Action

Tubulin Polymerization Inhibition

N-benzylbenzamide derivatives with antitumor activity often function by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis in cancer cells.

G A N-Benzylbenzamide Derivative B Binds to Colchicine Binding Site on Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E G Anti-angiogenic Effects D->G F Induction of Apoptosis E->F

Caption: Mechanism of action for tubulin-inhibiting N-benzylbenzamides.

This guide highlights the promising in vivo efficacy of N-benzylbenzamide derivatives across different therapeutic areas. The provided data and protocols can serve as a valuable resource for researchers interested in exploring the potential of this chemical scaffold in drug discovery and development. Further investigation into the specific compound "Benzamide, N-benzoyl-N-(phenylmethyl)-" is warranted to determine its unique pharmacological profile.

References

Unveiling the Therapeutic Potential of Benzamide Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

While the biological activity of Benzamide, N-benzoyl-N-(phenylmethyl)- remains largely uncharted territory, its structural similarity to a class of compounds with diverse and potent pharmacological effects positions it as a molecule of significant interest for future drug discovery. This guide provides a comparative analysis of the biological activities of structurally related N-benzylbenzamide derivatives in various assays, offering a framework for the potential cross-validation of "Benzamide, N-benzoyl-N-(phenylmethyl)-".

The benzamide scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide will delve into the quantitative activity of N-benzylbenzamide analogs in three key areas: anticancer activity via tubulin polymerization inhibition, butyrylcholinesterase (BChE) inhibition relevant to neurodegenerative diseases, and antimicrobial activity against pathogenic bacteria. Detailed experimental protocols and the underlying signaling pathways are provided to facilitate further research and evaluation.

Anticancer Activity: Inhibition of Tubulin Polymerization

A promising strategy in cancer therapy is the disruption of microtubule dynamics, which are essential for cell division. Certain N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Comparison of Tubulin Polymerization Inhibitors
CompoundTarget Cancer Cell LineIC50 (nM)[1][2]Control CompoundControl IC50 (nM)
Compound 20b MGC-803 (Gastric Cancer)12Colchicine-
HCT-116 (Colon Cancer)27
KYSE450 (Esophageal Cancer)19
Compound 13n (MY-1388) MGC-803 (Gastric Cancer)8Colchicine-
SGC-7901 (Gastric Cancer)15
HCT-116 (Colon Cancer)12

IC50 values represent the concentration of the compound required to inhibit 50% of the biological process.

Signaling Pathway of Tubulin Polymerization Inhibition

Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. Ultimately, this sustained arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell N-benzylbenzamide N-benzylbenzamide Tubulin Tubulin N-benzylbenzamide->Tubulin binds to Microtubule_Formation Microtubule Formation N-benzylbenzamide->Microtubule_Formation inhibits Tubulin->Microtubule_Formation Mitotic_Spindle Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis triggers

Inhibition of tubulin polymerization by N-benzylbenzamide derivatives leading to apoptosis.

Butyrylcholinesterase (BChE) Inhibition: A Target for Neurodegenerative Diseases

Butyrylcholinesterase is an enzyme implicated in the progression of neurodegenerative diseases like Alzheimer's. Inhibition of BChE can help in managing the symptoms of these conditions. Certain N-benzylbenzamide derivatives have shown potent and selective inhibitory activity against BChE.

Quantitative Comparison of Butyrylcholinesterase Inhibitors
CompoundIC50 (nM)[3][4][5]Control CompoundControl IC50 (nM)
S11-1014 0.08Rivastigmine-
S11-1033 0.039Rivastigmine-
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) 56Donepezil46

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Benzamide derivatives have been explored for their antibacterial properties.

Quantitative Comparison of Antimicrobial Activity
CompoundBacterial StrainZone of Inhibition (mm)[6][7]MIC (μg/mL)[6]Control CompoundControl Zone of Inhibition (mm)[7]Control MIC (μg/mL)
Compound 5a B. subtilis256.25Streptomycin29-
E. coli313.1229-
Compound 6b B. subtilis246.25--
E. coli243.12--
Compound 6c B. subtilis246.25--
E. coli243.12--

Zone of inhibition indicates the area where bacterial growth is prevented by the compound. MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible bacterial growth.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

General Experimental Workflow for Activity Screening

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization Primary_Screening Primary Screening in Target Assay Compound_Synthesis->Primary_Screening Dose_Response Dose-Response Curve Generation (IC50/MIC) Primary_Screening->Dose_Response Secondary_Assays Secondary Assays (e.g., Cytotoxicity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

A generalized workflow for screening and developing bioactive compounds.
Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules by monitoring the change in optical density.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution

  • Glycerol

  • Test compound and control (e.g., colchicine)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in cold General Tubulin Buffer containing GTP and glycerol.[8]

  • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding the cold tubulin solution to the wells.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.[8][9]

  • The rate of polymerization is determined by the increase in absorbance over time. The IC50 value is calculated from the dose-response curve.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay determines the activity of BChE by measuring the rate of hydrolysis of a substrate.

Materials:

  • Butyrylcholinesterase (BChE) enzyme

  • Butyrylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound and control (e.g., rivastigmine)

  • 96-well plate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the BChE enzyme solution.[10]

  • Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

  • Add DTNB solution to each well.

  • Initiate the reaction by adding the substrate, butyrylthiocholine iodide.[10]

  • Immediately measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the enzyme activity.[11]

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor, and the IC50 value is determined.

Antimicrobial Susceptibility Testing

1. Disk Diffusion Method:

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[12][13]

Materials:

  • Bacterial culture

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile filter paper disks

  • Test compound and control antibiotic (e.g., streptomycin)

  • Incubator

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).[12]

  • Uniformly streak the inoculum onto the surface of an MHA plate using a sterile swab.

  • Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound and a control antibiotic onto the agar surface.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of complete inhibition around each disk in millimeters.[14]

2. Broth Microdilution Method (for MIC determination):

This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.[15][16]

Materials:

  • Bacterial culture

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound and control antibiotic

  • Incubator

Procedure:

  • Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.[17]

  • Prepare a standardized bacterial inoculum and add it to each well.

  • Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[17][18]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[19][20][21]

  • Add a solubilization solution to dissolve the formazan crystals.[19]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

References

Benchmarking "Benzamide, N-benzoyl-N-(phenylmethyl)-": A Comparative Analysis Against Industry-Standard Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern drug discovery, the benzamide scaffold serves as a cornerstone for the development of novel therapeutics. This guide presents a comprehensive benchmarking analysis of "Benzamide, N-benzoyl-N-(phenylmethyl)-," a tertiary amide with a unique structural profile, against established industry standards in the field of enzyme inhibition. While direct biological activity for this specific compound has not been extensively reported in peer-reviewed literature, its chemical characteristics and the known bioactivities of related benzamide derivatives suggest potential applications, particularly as a butyrylcholinesterase (BChE) inhibitor.

This report leverages in silico predictive modeling to forecast the physicochemical, pharmacokinetic, and toxicological properties of "Benzamide, N-benzoyl-N-(phenylmethyl)-." These predictions are then juxtaposed with experimental data from well-established butyrylcholinesterase inhibitors currently utilized in clinical and research settings. This comparative approach offers a preliminary assessment of the compound's potential viability as a drug candidate and highlights areas for future empirical investigation.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The drug-like properties of a compound are critical indicators of its potential for success as a therapeutic agent. Key parameters such as lipophilicity (LogP), aqueous solubility, and adherence to Lipinski's "Rule of Five" are summarized below. The data for "Benzamide, N-benzoyl-N-(phenylmethyl)-" are computationally predicted, while the values for the industry standards are derived from experimental data.

PropertyBenzamide, N-benzoyl-N-(phenylmethyl)- (Predicted)Tacrine (Experimental)Rivastigmine (Experimental)Donepezil (Experimental)
Molecular Weight ( g/mol ) 315.38198.26250.34379.49
LogP 4.123.12.44.1
Aqueous Solubility LowModerateHighLow
Hydrogen Bond Donors 0210
Hydrogen Bond Acceptors 2234
Lipinski's Rule of Five CompliantCompliantCompliantCompliant

Performance Against Butyrylcholinesterase: A Predictive and Experimental Comparison

Butyrylcholinesterase (BChE) is a significant target in the management of neurodegenerative diseases like Alzheimer's disease.[1][2] The inhibitory potential of a compound against BChE is a key performance metric. The following table compares the predicted binding affinity of "Benzamide, N-benzoyl-N-(phenylmethyl)-" with the experimentally determined half-maximal inhibitory concentrations (IC50) of standard BChE inhibitors.

CompoundPredicted Binding Affinity (kcal/mol) to human BChE (PDB: 1P0I)Experimental IC50 for BChE (nM)
Benzamide, N-benzoyl-N-(phenylmethyl)- -8.5Not Available
Tacrine Not Applicable14
Rivastigmine Not Applicable495
Donepezil Not Applicable5910

Disclaimer: The predicted binding affinity for "Benzamide, N-benzoyl-N-(phenylmethyl)-" is the result of in silico molecular docking simulations and has not been experimentally validated.

Experimental Protocols

To facilitate further research and empirical validation of the predicted activities, detailed experimental protocols for the synthesis of "Benzamide, N-benzoyl-N-(phenylmethyl)-" and for conducting a butyrylcholinesterase inhibition assay are provided below.

Synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)-

The synthesis of "Benzamide, N-benzoyl-N-(phenylmethyl)-" can be achieved via a nucleophilic acyl substitution reaction.

Materials:

  • N-benzylbenzamide

  • Benzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve N-benzylbenzamide (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure "Benzamide, N-benzoyl-N-(phenylmethyl)-".

Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric assay to determine the inhibitory activity of a compound against BChE.

Materials:

  • Human butyrylcholinesterase (BChE)

  • Butyrylthiocholine iodide (BTCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 7.4)

  • Test compound ("Benzamide, N-benzoyl-N-(phenylmethyl)-") dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add 25 µL of each test compound dilution. Include a positive control (a known BChE inhibitor like Tacrine) and a negative control (buffer with solvent).

  • Add 25 µL of BChE solution to each well and incubate at 37°C for 15 minutes.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 50 µL of the substrate, BTCI, to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • The rate of reaction is proportional to the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Visualizing Pathways and Processes

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_synthesis Synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)- N-benzylbenzamide N-benzylbenzamide Reaction_Vessel Reaction_Vessel N-benzylbenzamide->Reaction_Vessel Benzoyl_chloride Benzoyl_chloride Benzoyl_chloride->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Base Purification Purification Reaction_Vessel->Purification Crude Product Final_Product Final_Product Purification->Final_Product G cluster_workflow BChE Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, BChE, DTNB, Substrate, Inhibitor) Plate_Setup Add Inhibitor/Controls to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Add BChE and Pre-incubate Plate_Setup->Pre_incubation Add_DTNB Add DTNB Pre_incubation->Add_DTNB Reaction_Start Add Substrate (BTCI) Add_DTNB->Reaction_Start Measurement Measure Absorbance at 412 nm Reaction_Start->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis G cluster_pathway Proposed Mechanism of BChE Inhibition BChE Butyrylcholinesterase (BChE) Active Site Hydrolysis Hydrolysis BChE->Hydrolysis Catalyzes ACh Acetylcholine (Substrate) ACh->BChE Inhibitor Benzamide, N-benzoyl-N-(phenylmethyl)- Inhibition Binding to Active Site Inhibitor->Inhibition Products Choline + Acetate Hydrolysis->Products Inhibition->BChE Blocks Substrate Binding

References

Safety Operating Guide

Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-, a tertiary amide used in organic synthesis. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

I. Understanding the Compound: Properties and Hazards

Key Data Summary:

To facilitate a clear understanding of the compound's characteristics, the following table summarizes relevant data, primarily based on the analogous compound N-Benzylbenzamide.

PropertyValueSource
Chemical Formula C₂₁H₁₇NO₂-
Molecular Weight 315.37 g/mol -
Appearance Crystalline solid[3]
Melting Point 104-106 °C (for N-Benzylbenzamide)[1]
Solubility Low solubility in water; soluble in organic solvents like acetone.[3]
Hazard Classification Not classified as hazardous[1][2]

II. Step-by-Step Disposal Protocol

The disposal of Benzamide, N-benzoyl-N-(phenylmethyl)- must be conducted in accordance with local, state, and federal regulations.[1] The following protocol outlines the standard procedure for the disposal of solid chemical waste of this nature.

Step 1: Segregation and Containment

  • Do not mix Benzamide, N-benzoyl-N-(phenylmethyl)- with other waste chemicals.[1]

  • Keep the compound in its original container if possible. If not, use a clearly labeled, sealed, and compatible container.[1][4] The label should include the full chemical name: "Benzamide, N-benzoyl-N-(phenylmethyl)-".

  • Solid chemical wastes should be stored separately from liquid wastes.[5]

Step 2: Storage Prior to Disposal

  • Store the container in a designated hazardous waste storage area .[4]

  • This area should be a dry, cool, and well-ventilated place .[6][7]

  • Ensure the container is tightly closed to prevent any release.[1][6]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Waste material must be disposed of in accordance with national and local regulations.[1]

  • The primary method of disposal for this type of solid organic waste is typically incineration at a licensed facility.[8]

Step 4: Handling Spills

In the event of a spill:

  • Evacuate non-essential personnel from the area.[1]

  • Wear appropriate PPE, including respiratory protection if dust is generated.[1]

  • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.[1]

  • Clean the affected area thoroughly.

  • Dispose of the contaminated cleaning materials as hazardous waste.[4]

III. Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created using the DOT language.

start Start: Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)- is_waste Is the chemical designated as waste? start->is_waste spill Is there a spill? is_waste->spill Yes use_reuse Continue to use or store properly. is_waste->use_reuse No contain_spill Contain and clean up spill following safety protocols. spill->contain_spill Yes segregate Segregate from other waste streams. spill->segregate No contain_spill->segregate container Ensure it is in a suitable and properly labeled container. segregate->container storage Store in a designated, cool, dry, and well-ventilated area. container->storage contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company. storage->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal Workflow for Benzamide, N-benzoyl-N-(phenylmethyl)-

By following these detailed procedures and utilizing the provided resources, laboratory professionals can ensure the safe and compliant disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-, thereby fostering a secure and environmentally responsible research environment.

References

Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Benzamide, N-benzoyl-N-(phenylmethyl)- (CAS No. 19264-38-1) was not available at the time of this writing. The following information is compiled from data on structurally similar benzamide compounds and should be used as a precautionary guide. It is imperative to handle this compound with care, assuming it may possess hazards similar to or greater than its analogues. Always consult with your institution's safety officer and perform a thorough risk assessment before handling this chemical.

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with Benzamide, N-benzoyl-N-(phenylmethyl)-. The procedural guidance herein is designed to answer specific operational questions and build trust by providing value beyond the product itself.

Hazard Identification and Precautionary Measures

While specific GHS classifications for Benzamide, N-benzoyl-N-(phenylmethyl)- are not available, related benzamide compounds exhibit a range of hazards. A conservative approach to handling is therefore essential. Based on available data for similar compounds, this chemical should be treated as potentially harmful if swallowed, an irritant to skin and eyes, and potentially harmful to aquatic life.

General Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash skin thoroughly after handling.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Avoid release to the environment.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Benzamide, N-benzoyl-N-(phenylmethyl)-.

Body Part Personal Protective Equipment Specification/Standard
Eyes/Face Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) approved.[2]
Skin Chemical-resistant, impervious gloves (e.g., Nitrile rubber) and lab coatGloves must be inspected prior to use.[2]
Respiratory NIOSH/MSHA-approved respiratorRequired when engineering controls are insufficient or during emergency situations.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Handling and Use
  • Ventilation: All handling of solid Benzamide, N-benzoyl-N-(phenylmethyl)- should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing, use an analytical balance within a ventilated enclosure or a powder-containment hood.

  • Transfers: Use appropriate tools (e.g., spatulas) to transfer the solid material, avoiding the generation of dust.

  • Housekeeping: Maintain a clean and organized workspace. Clean up any spills promptly according to the emergency procedures outlined below.

Disposal Plan

All waste containing Benzamide, N-benzoyl-N-(phenylmethyl)- must be treated as hazardous waste.

  • Waste Collection: Collect all excess solid material and any contaminated consumables (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spills
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the contained material into a labeled hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Personnel Exposure
Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Quantitative Data from Related Compounds

The following table presents data for structurally similar benzamide compounds. This information is provided for context and to inform a conservative risk assessment.

Compound Name CAS Number Molecular Weight ( g/mol ) GHS Hazard Statements (from PubChem)
N-Benzylbenzamide1485-70-7211.26Not classified as hazardous.[4]
Benzanilide, N-benzyl-19672-91-4287.36H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H413: May cause long lasting harmful effects to aquatic life.[5]
N-(2-Benzoylphenyl)benzamide29670-64-2315.35H410: Very toxic to aquatic life with long lasting effects.[2]

Experimental Protocols

Standard Operating Procedure for Weighing and Preparing a Solution
  • Preparation: Don appropriate PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood is operational.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare to zero.

  • Dispense: In the fume hood, carefully transfer the desired amount of Benzamide, N-benzoyl-N-(phenylmethyl)- to the weighing vessel using a clean spatula.

  • Record: Record the exact weight.

  • Dissolve: Add the weighed solid to a suitable solvent in a volumetric flask. Ensure the solvent is appropriate for the intended application and is compatible with the chemical.

  • Mix: Cap the flask and mix by inversion until the solid is completely dissolved.

  • Storage: Label the solution with the chemical name, concentration, solvent, date, and your initials. Store appropriately.

Visualizations

The following diagrams illustrate the standard operational workflow and emergency response procedures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Weigh Weigh Solid FumeHood->Weigh Transfer Transfer to Solvent Weigh->Transfer Mix Dissolve and Mix Transfer->Mix Clean Clean Equipment Mix->Clean Waste Dispose of Waste Clean->Waste

Caption: Workflow for Safely Handling Benzamide, N-benzoyl-N-(phenylmethyl)-.

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personnel Exposure Evacuate Evacuate Area PPE_Spill Don PPE Evacuate->PPE_Spill Contain Contain Spill PPE_Spill->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Remove Remove from Exposure FirstAid Administer First Aid Remove->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Emergency Response Procedures for Spills and Personnel Exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.